3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-chloro-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-2-3(5(9)10)4(6)7-8/h2H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOOPWDQTYAVEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137343-52-3 | |
| Record name | 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Foreword: The Strategic Importance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and agrochemical development. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a multitude of biologically active molecules. Among these, 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid stands out as a key building block. Its trifluoromethyl analogue is a critical component in a new generation of highly effective fungicides, highlighting the importance of this heterocyclic scaffold[1]. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the entire synthetic process.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the readily accessible ethyl 1H-pyrazole-4-carboxylate. The proposed synthetic route is as follows:
-
N-Methylation: Regioselective methylation of the pyrazole ring at the N1 position.
-
Chlorination: Introduction of the chloro-substituent at the C3 position of the pyrazole ring.
-
Saponification: Hydrolysis of the ethyl ester to the final carboxylic acid.
This strategy is designed for efficiency and control, with each step building upon the previous one to construct the target molecule with high fidelity.
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physicochemical properties of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the essential (CAS No. 137343-52-3). As a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, a thorough understanding of its molecular characteristics is paramount for researchers, chemists, and formulation scientists.[1] This document details the compound's structural identity, empirical data on its melting point, and predicted values for its boiling point, density, and lipophilicity. Furthermore, it outlines its expected spectroscopic profile and provides standardized, step-by-step protocols for the experimental determination of its core properties. The interplay between these characteristics—solubility, acidity (pKa), and lipophilicity (LogP)—is discussed in the context of drug discovery and development, where such parameters directly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3][4]
Introduction: The Pyrazole Scaffold in Modern Chemistry
The Significance of Pyrazole Derivatives
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its metabolic stability and versatile chemical properties, which allow for diverse substitutions.[5][6][7] This versatility has led to the incorporation of pyrazole moieties into a wide array of biologically active compounds, including anti-inflammatory, anticancer, antibacterial, and analgesic agents.[8][9] Numerous blockbuster drugs feature this core structure, underscoring its importance in modern drug discovery.[5][6]
This compound: A Key Intermediate
This compound serves as a critical building block for creating more complex, high-value molecules.[1] Its structure, featuring a carboxylic acid group, a chloro substituent, and a methylated pyrazole ring, offers multiple reaction sites for facile functionalization. This makes it an invaluable precursor in the synthesis pathways for novel active pharmaceutical ingredients (APIs) and agrochemicals, such as herbicides and fungicides.[1][10]
The Critical Role of Physicochemical Profiling
The ultimate success of a drug or agrochemical candidate is inextricably linked to its physicochemical properties.[11][12] Characteristics such as solubility, melting point, pKa, and lipophilicity govern how a compound behaves in biological systems, affecting everything from its absorption in the gut to its ability to cross cell membranes and interact with its target.[2][4] Early and accurate profiling of these properties is essential for identifying promising candidates, optimizing molecular design, and minimizing late-stage attrition in the development pipeline.[3][11]
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of all further analysis.
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number | 137343-52-3 | [1] |
| Molecular Formula | C₅H₅ClN₂O₂ | [1][13][14] |
| Molecular Weight | 160.56 g/mol | [1][14] |
| Canonical SMILES | CN1C=C(C(=N1)Cl)C(=O)O | [13] |
| InChIKey | OBOOPWDQTYAVEJ-UHFFFAOYSA-N | [13] |
The structure consists of a pyrazole ring N-methylated at position 1. A chlorine atom is substituted at position 3, and a carboxylic acid group is attached at position 4. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.
Core Physicochemical Properties: An In-Depth Analysis
The following properties are critical for the handling, formulation, and application of the compound.
Physical State and Appearance
Under standard conditions, this compound is a solid. Its purity and crystalline form can influence its appearance.
Melting Point: A Marker of Purity and Stability
The melting point is a fundamental property that provides an indication of a compound's purity and the strength of its crystal lattice forces.
| Property | Value | Notes |
| Melting Point | 217-219 °C | A narrow melting range suggests high purity. |
Boiling Point and Thermal Stability
The boiling point indicates the temperature at which the compound transitions to a gaseous state. For compounds with high melting points, this value is often predicted as decomposition may occur before boiling.
| Property | Value | Notes |
| Boiling Point | 315.8 ± 22.0 °C | This is a predicted value. |
Solubility Profile: Implications for Formulation and Bioavailability
Solubility, particularly in aqueous media, is a critical determinant of a drug's bioavailability. Poor solubility can be a major hurdle in drug development. The carboxylic acid moiety suggests pH-dependent aqueous solubility, with higher solubility expected at pH values above its pKa. Solubility in organic solvents is important for synthesis and purification processes.
Acidity and Ionization (pKa)
The pKa is the pH at which the carboxylic acid group is 50% ionized. This property profoundly influences a molecule's solubility, lipophilicity, and ability to permeate biological membranes. For a carboxylic acid, the pKa is typically in the range of 3-5. The specific pKa of this compound would need to be determined experimentally but is expected to fall within this range, influenced by the electron-withdrawing effects of the chloro and pyrazole substituents.
Lipophilicity (LogP): Balancing Membrane Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), describes a compound's affinity for lipid-like environments versus aqueous ones. It is a key factor in predicting membrane permeability and overall ADME properties.[3]
| Property | Value | Notes |
| XlogP | 0.7 | This is a computationally predicted value. |
Source:[13]
An XlogP of 0.7 suggests that the compound is relatively hydrophilic, though it possesses a degree of lipophilicity sufficient to engage with non-polar environments.
Spectroscopic Characterization
Spectroscopic data provides irrefutable confirmation of a molecule's structure. While specific spectra for this compound are not publicly available, its expected profile can be predicted based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad, strong absorption is expected in the 2500-3300 cm⁻¹ region.[15]
-
C-H Stretch (Alkyl & Aromatic): Absorptions are expected around 2950-3100 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated around 1710-1760 cm⁻¹.[15]
-
C=C / C=N Stretches (Pyrazole Ring): Medium intensity bands are expected in the 1400-1600 cm⁻¹ region.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the electronic environment of each proton and carbon atom.
-
¹H NMR: Expected signals would include a singlet for the N-methyl protons (CH₃), a singlet for the C5-proton on the pyrazole ring, and a very broad singlet far downfield (typically >10 ppm) for the carboxylic acid proton (COOH).
-
¹³C NMR: Distinct signals would be present for the methyl carbon, the three pyrazole ring carbons (including the C-Cl and C-COOH carbons), and the carbonyl carbon of the carboxylic acid group (typically >170 ppm).
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and providing structural clues.
| Adduct | Predicted m/z |
| [M+H]⁺ | 161.01123 |
| [M+Na]⁺ | 182.99317 |
| [M-H]⁻ | 158.99667 |
| [M]⁺ | 160.00340 |
Source:[13]
Integrated Physicochemical Workflow for Discovery & Development
The assessment of physicochemical properties is not a series of isolated experiments but an integrated workflow. Data from each analysis informs the next steps in the development pipeline, from lead optimization to formulation.
Caption: Integrated workflow for physicochemical property assessment.
Standardized Experimental Protocols
The following protocols describe standardized methods for determining key physicochemical properties.
Protocol: Determination of Melting Point (Capillary Method)
Causality: This method relies on the principle that a pure crystalline solid has a distinct, sharp melting point. Impurities typically depress and broaden the melting range.
-
Calibration: Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) to ensure accuracy.
-
Sample Preparation: Place a small amount (2-3 mm height) of finely powdered, dry compound into a capillary tube sealed at one end.
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to about 15-20 °C below the expected melting point (217 °C).
-
Observation: Decrease the heating rate to 1-2 °C per minute.
-
Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2). The melting range is T1-T2.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Causality: This gold-standard method measures thermodynamic solubility by allowing the compound to reach equilibrium between its solid state and a saturated solution.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the excess solid.
-
Sampling: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and dilution factor.
Protocol: pKa Determination via Potentiometric Titration
Causality: This protocol measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
Caption: Experimental workflow for pKa determination via titration.
-
System Setup: Calibrate a pH meter with at least two standard buffers. Prepare a standardized titrant solution (e.g., 0.1 M NaOH for an acid).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system (e.g., water or a water/co-solvent mixture like methanol if solubility is low).
-
Titration: Place the pH probe in the stirred solution. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition.
-
Data Collection: Record the pH value and the volume of titrant added at each step.
-
Analysis: Plot pH (y-axis) versus the volume of titrant added (x-axis). Determine the equivalence point (the point of steepest inflection on the curve).
-
pKa Calculation: The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant required to reach the equivalence point has been added).
Conclusion: A Profile of a Versatile Chemical Intermediate
This compound presents a physicochemical profile of a stable, crystalline solid with a high melting point. Its predicted hydrophilic character (XlogP = 0.7) and the presence of an ionizable carboxylic acid group are defining features that must be carefully considered during its application in synthesis and development. The data and protocols presented in this guide offer a foundational understanding for researchers, enabling informed decisions in experimental design, reaction optimization, and the strategic development of new chemical entities. A comprehensive grasp of these properties is indispensable for unlocking the full potential of this versatile pyrazole intermediate in both pharmaceutical and agrochemical innovation.
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Di, L., & Kerns, E. H. (2016). The Impact of Physicochemical and Molecular Properties in Drug Design. PubMed Central. [Link]
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3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid CAS number 137343-52-3
An In-depth Technical Guide to 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 137343-52-3)
Introduction: The Strategic Importance of Pyrazole Scaffolds
In the landscape of modern chemical synthesis, particularly within agrochemical and pharmaceutical development, pyrazole derivatives represent a cornerstone of innovation. Their inherent biological activity and synthetic versatility make them privileged scaffolds in the design of novel active ingredients.[1][2] This guide focuses on a specific, high-value building block: This compound . With the CAS number 137343-52-3, this molecule is a critical intermediate, prized for a structure that is primed for functionalization. The presence of the chloro group and the carboxylic acid on the methylated pyrazole ring offers two distinct and reactive sites for chemists to elaborate upon, enabling the construction of complex, high-potency molecules such as next-generation fungicides, herbicides, and potential therapeutic agents.[3] This document provides an in-depth examination of its properties, synthesis, applications, and handling, tailored for the research and development scientist.
Section 1: Core Physicochemical Properties
A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These data points are critical for reaction planning, purification, and formulation. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 137343-52-3 | [3][4] |
| Molecular Formula | C₅H₅ClN₂O₂ | [3] |
| Molecular Weight | 160.56 g/mol | [3] |
| Melting Point | 217-219 °C | [3][4] |
| Boiling Point (Predicted) | 315.8±22.0 °C | [3] |
| Density (Predicted) | 1.56±0.1 g/cm³ | [3] |
Section 2: Synthesis and Chemical Reactivity
The utility of this pyrazole derivative is fundamentally linked to its synthesis and subsequent reactivity. While multiple proprietary synthesis routes exist, a common and logical approach involves the construction of the pyrazole ring followed by chlorination. The carboxylic acid group serves as a key handle for amide bond formation, a crucial step in the synthesis of many bioactive compounds.
Conceptual Synthesis Workflow
The synthesis of substituted pyrazoles often follows a convergent strategy where acyclic precursors are cyclized. A plausible pathway involves the reaction of a suitably substituted hydrazine with a 1,3-dicarbonyl compound or its equivalent, followed by functional group manipulations.
Caption: Conceptual workflow for the synthesis of the target pyrazole.
Reactivity and Role as an Intermediate
The true value of this compound lies in its role as a scaffold. The carboxylic acid is readily converted into an acid chloride or activated with coupling reagents to form amide bonds with various amines. This is the key transformation for creating a library of active molecules. The chloro substituent, while relatively stable, can participate in nucleophilic substitution reactions under specific conditions, offering another avenue for diversification.
Section 3: Applications in Agrochemical and Pharmaceutical Development
This intermediate is a validated precursor for classes of molecules with significant biological activity, particularly in the agrochemical sector.
Pivotal Role in Fungicide Synthesis
A closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is the central building block for a multi-billion dollar class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[5][6] These include commercial products like Bixafen, Isopyrazam, and Fluxapyroxad.[5] These fungicides work by inhibiting complex II in the mitochondrial respiratory chain of fungi.[5] By logical extension, the 3-chloro analogue serves as a similarly valuable intermediate for creating novel SDHI fungicides or other agrochemicals where this specific substitution pattern is desired for optimal biological activity and patentability.
Caption: Application pathway from intermediate to diverse bioactive molecules.
Broader Potential
Beyond fungicides, its structure is valuable for creating herbicides and plant growth regulators.[3] The pyrazole core is a well-established pharmacophore in human health, and intermediates like this are constantly explored in medicinal chemistry programs targeting a range of diseases.[1]
Section 4: Safety, Handling, and Storage
As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. The available safety data sheets (SDS) indicate several hazards that users must be aware of.[7][8][9][10]
| Hazard Category | Description and Precautions | Reference(s) |
| Acute Toxicity | May be harmful if swallowed. Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | [8][9][10] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust. Use only in a well-ventilated area, preferably under a chemical fume hood. Do not eat, drink, or smoke when using this product. | [7][8][10] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (inspect prior to use), safety glasses with side-shields or goggles, and a lab coat. For dust-forming situations, use a NIOSH (US) or EN 143 (EU) approved particle respirator. | [7][8] |
| First Aid | If Inhaled: Move person to fresh air. In Case of Skin Contact: Wash off with soap and plenty of water. In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. If Swallowed: Rinse mouth with water. Consult a physician in all cases of exposure. | [7][10] |
| Storage | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed in an inert atmosphere (storage at 2-8°C is recommended). | [3][7] |
| Fire Fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas. | [7] |
Section 5: Experimental Protocols
The following protocols are representative methodologies for the synthesis and subsequent use of this compound.
Protocol 1: Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid (Illustrative Method)
This protocol is adapted from a known procedure for a constitutional isomer and illustrates the key chlorination step.[11] The causality behind using a strong dehydrating/chlorinating agent like phosphorus oxychloride is to replace the hydroxyl group of a precursor with a chlorine atom efficiently.
Objective: To synthesize a chloro-substituted pyrazole carboxylic acid from its hydroxy precursor.
Materials:
-
Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents)
-
Ice-water
-
Dichloromethane (DCM) or Ether for extraction
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate (1 eq.) with phosphorus oxychloride (5-10 eq.). Rationale: POCl₃ serves as both the chlorinating agent and the solvent.
-
Heating: Heat the stirred mixture to 90-100 °C. Maintain this temperature for several hours (e.g., 48-72 hours), monitoring the reaction progress by TLC or LC-MS. Rationale: Elevated temperature is required to drive the substitution reaction to completion.
-
Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker of crushed ice. This must be done in a fume hood as the reaction of excess POCl₃ with water is highly exothermic and releases HCl gas. Rationale: Quenching hydrolyzes the excess POCl₃ and precipitates the product.
-
Isolation/Extraction: The solid product may precipitate directly from the aqueous solution and can be collected by vacuum filtration. The aqueous filtrate should be extracted several times with a suitable organic solvent like DCM or ether to recover any dissolved product. Rationale: Partitioning between aqueous and organic phases separates the product from inorganic salts.
-
Workup: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate. Rationale: This workup removes impurities and water before solvent evaporation.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization or column chromatography to yield the pure chloro-pyrazole ester, which can then be hydrolyzed to the carboxylic acid.
Protocol 2: Amide Coupling via Acid Chloride Formation
This protocol demonstrates the primary application of the title compound: forming a new amide.
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.5-2 equivalents) or Oxalyl Chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A catalytic amount of N,N-Dimethylformamide (DMF)
-
The desired amine (1.1 equivalents)
-
A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)
Procedure:
-
Acid Chloride Formation: Suspend the carboxylic acid (1 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen). Add a catalytic drop of DMF. Slowly add thionyl chloride (1.5 eq.) at 0 °C. Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until the solution becomes clear and gas evolution ceases. Rationale: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride. DMF catalyzes this transformation.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. Rationale: Excess SOCl₂ would react with the amine in the next step.
-
Amide Formation: Re-dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (2.5 eq.) in anhydrous DCM. Cool the amine solution to 0 °C.
-
Reaction: Slowly add the acid chloride solution dropwise to the stirred amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. Rationale: The amine acts as a nucleophile, attacking the carbonyl of the acid chloride. TEA is a base that scavenges the HCl byproduct generated during the reaction.
-
Workup: Quench the reaction with water or 1M HCl. Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final amide product.
Section 6: Analytical Characterization Workflow
Confirming the identity and purity of the synthesized material is a non-negotiable step in the R&D process. A typical workflow is outlined below.
Caption: Standard analytical workflow for compound validation.
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Technical Guide: The Molecular Structure and Application of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Abstract: This document provides an in-depth analysis of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in modern medicinal and agricultural chemistry. We will explore its core molecular features, delve into validated synthetic protocols, and characterize its structure through spectroscopic analysis. Furthermore, this guide will discuss the molecule's significance as a scaffold in drug discovery, contextualizing its relevance for researchers and professionals in chemical and pharmaceutical development.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile bioisostere for other aromatic systems, often leading to improved potency and better physicochemical properties like solubility and metabolic stability. The compound this compound (herein referred to as CMPCA) is a prominent example of a functionalized pyrazole. Its strategic placement of a chloro group, a methyl group, and a carboxylic acid function provides multiple reaction handles for chemists to elaborate upon, making it an invaluable intermediate for creating diverse molecular libraries.[2] This guide aims to provide a comprehensive technical overview of CMPCA for scientists engaged in synthetic chemistry and drug development.
Molecular Structure and Physicochemical Properties
The fundamental identity of CMPCA is defined by its molecular structure and resulting chemical properties. Understanding these basics is critical for its effective use in synthesis and molecular design.
Structural Identification
-
IUPAC Name: this compound
-
CAS Number: 137343-52-3[3]
-
Molecular Formula: C₅H₅ClN₂O₂[4]
-
Molecular Weight: 160.56 g/mol
-
Structure:
Caption: 2D structure of this compound.
Core Physicochemical Data
A summary of key physical and computed properties is essential for experimental design, including solvent selection and reaction condition planning.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂ | PubChem[4] |
| Molecular Weight | 160.56 g/mol | - |
| Monoisotopic Mass | 160.00395 Da | PubChem[4] |
| XLogP3 (Predicted) | 0.7 | Echemi[5] |
| Topological Polar Surface Area | 66 Ų | Echemi[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 3 | Echemi[5] |
Synthesis and Reaction Pathways
The synthesis of substituted pyrazoles is a well-established field, with multiple routes available depending on the desired substitution pattern. For CMPCA and its analogs, cyclocondensation reactions are common. A representative synthesis often involves the reaction of a β-ketoester equivalent with a hydrazine derivative.
Generalized Synthetic Workflow
The formation of the pyrazole core is typically achieved through the reaction of a 1,3-dicarbonyl compound (or a functional equivalent) with a substituted hydrazine. Subsequent functional group interconversions yield the final product.
Caption: Generalized workflow for the synthesis of CMPCA.
Example Experimental Protocol: Synthesis of a Chloro-Pyrazole Carboxylic Acid
This protocol is a representative example for the synthesis of a related analog, 5-chloro-1-methyl-4-pyrazole carboxylic acid, which illustrates the key chemical transformations.[6] The choice of phosphorus oxychloride (POCl₃) is critical as it serves as both a dehydrating agent and a potent chlorinating agent for the hydroxyl group on the pyrazole ring.
Step 1: Chlorination of Ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate
-
Combine 10 g of ethyl 5-hydroxy-1-methyl-4-pyrazole carboxylate with 50 ml of phosphorus oxychloride in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Heat the mixture at 90-100 °C for 65 hours. The prolonged heating is necessary to drive the chlorination of the relatively unreactive heterocyclic hydroxyl group to completion.
-
After cooling, carefully evaporate the excess phosphorus oxychloride under reduced pressure.
-
Pour the resulting residue into ice-water to quench any remaining POCl₃ and precipitate the product.
-
Filter the precipitated crystals and dry them to obtain the crude 5-chloro-1-methyl-4-pyrazole carboxylic acid.
-
Neutralize the filtrate with 28% aqueous ammonia and extract with diethyl ether to recover the esterified product, ethyl 5-chloro-1-methyl-4-pyrazole carboxylate.[6]
Step 2: Hydrolysis to the Carboxylic Acid (if starting from the ester)
-
Dissolve the isolated ethyl 5-chloro-1-methyl-4-pyrazole carboxylate in a suitable solvent like ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 2M) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid (e.g., 2M) to a pH of ~2-3, causing the carboxylic acid to precipitate.
-
Filter the solid, wash with cold water, and dry to yield the final product.
Self-Validation: The identity and purity of the final compound must be confirmed through characterization techniques such as melting point determination, NMR spectroscopy, and mass spectrometry to validate the success of the protocol.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the molecular structure of CMPCA. Each technique provides a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of CMPCA is expected to show several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded O-H in the carboxylic acid dimer.[7][8] |
| ~3100-3000 | =C-H stretch | Aromatic Ring | Indicates C-H bonds on the pyrazole ring.[7] |
| <3000 | -C-H stretch | Methyl Group | Corresponds to the C-H bonds of the N-methyl group. |
| ~1710 | C=O stretch | Carboxylic Acid | Strong absorption typical for a carbonyl in a hydrogen-bonded carboxylic acid.[8] |
| ~1600-1450 | C=C / C=N stretch | Aromatic Ring | Vibrations associated with the pyrazole ring structure.[7] |
Causality: The extreme broadness of the O-H stretch is a direct consequence of strong intermolecular hydrogen bonding between two molecules of the carboxylic acid, forming a dimer. This is a highly reliable diagnostic feature.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A singlet integrating to 3H around 3.8-4.0 ppm for the N-methyl (N-CH₃) protons.
-
A singlet integrating to 1H around 8.0-8.5 ppm for the C5-H proton on the pyrazole ring.
-
A very broad singlet integrating to 1H, typically >10 ppm , for the carboxylic acid proton (-COOH). This signal can sometimes be difficult to observe.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.
-
A signal around 35-40 ppm for the N-methyl carbon.
-
Multiple signals in the aromatic region (~110-150 ppm ) for the three carbons of the pyrazole ring.
-
A signal in the downfield region, typically ~160-170 ppm , for the carboxylic acid carbonyl carbon.
-
Mass Spectrometry (MS)
Mass spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): A peak at m/z ≈ 160.
-
Isotope Pattern: A crucial diagnostic feature will be the presence of an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).
-
Fragmentation: Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the chlorine atom (-Cl, 35 Da).
Applications in Drug Discovery and Agrochemicals
Functionalized pyrazole carboxylic acids are highly sought-after intermediates. The carboxylic acid moiety provides a convenient attachment point for amide bond formation, a ubiquitous linkage in pharmaceuticals and biologically active molecules.[9][10]
The specific substitution pattern of CMPCA makes it a precursor for compounds targeting a range of biological systems. For instance, pyrazole carboxamides are a well-known class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[9] The core pyrazole structure is essential for binding to the enzyme's active site.
Caption: Role of CMPCA as an intermediate in bioactive molecule synthesis.
The development of numerous commercial fungicides, such as Bixafen and Fluxapyroxad, is based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, highlighting the industrial importance of this molecular class.[11][12] While CMPCA has a chloro-substituent instead of a difluoromethyl group, it represents a closely related and synthetically valuable analog for the exploration of new chemical space in the search for novel agrochemicals and pharmaceuticals.[1][9]
Conclusion
This compound is a structurally rich and synthetically versatile building block. Its well-defined molecular architecture, characterized by a stable aromatic core and strategically placed reactive functional groups, makes it an asset for medicinal and agricultural chemists. The synthetic pathways to this molecule are robust, and its structure can be unambiguously confirmed through standard spectroscopic methods. As the demand for novel, effective, and specific bioactive compounds continues to grow, the importance of foundational scaffolds like CMPCA in enabling innovative drug discovery and development programs cannot be overstated.
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Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate . PubChem. Available at: [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . MDPI. Available at: [Link]
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid . Wikipedia. Available at: [Link]
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This compound . MySkinRecipes. Available at: [Link]
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Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors . PubMed Central. Available at: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery . PubMed Central. Available at: [Link]
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Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives . RACO. Available at: [Link]
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The Strategic Intermediate: A Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid in Modern Synthesis
In the landscape of modern drug discovery and agrochemical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel, high-efficacy compounds. Among these, 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 137343-52-3) has emerged as a pivotal intermediate. Its unique substitution pattern—a reactive chlorine atom, a directing methyl group, and a versatile carboxylic acid handle—renders it an exceptionally valuable scaffold. This guide provides an in-depth exploration of its synthesis, reactivity, and critical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Profile and Spectroscopic Signature
A thorough understanding of a key intermediate begins with its fundamental properties. This data serves as a benchmark for quality control and reaction monitoring.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅ClN₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 160.56 g/mol | --INVALID-LINK--[1] |
| Melting Point | 217-219 °C | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 315.8±22.0 °C | --INVALID-LINK--[1] |
| Density (Predicted) | 1.56±0.1 g/cm³ | --INVALID-LINK--[1] |
| Appearance | White to off-white solid |
Spectroscopic Data for Structural Verification:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~13.0 ppm (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet, significantly downfield.
-
δ ~8.0-8.2 ppm (s, 1H, pyrazole C5-H): The proton on the pyrazole ring is a singlet.
-
δ ~3.9 ppm (s, 3H, N-CH₃): The N-methyl protons will appear as a sharp singlet.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~163 ppm (C=O): The carbonyl carbon of the carboxylic acid.
-
δ ~140-150 ppm (C3-Cl): The carbon bearing the chlorine atom.
-
δ ~135-140 ppm (C5-H): The protonated carbon of the pyrazole ring.
-
δ ~110-120 ppm (C4-COOH): The carbon attached to the carboxylic acid group.
-
δ ~40 ppm (N-CH₃): The N-methyl carbon.
-
Synthesis of the Core Scaffold: A Step-by-Step Protocol
The most common and industrially relevant synthesis of this compound involves a multi-step process starting from readily available precursors. The key steps are the formation of the pyrazole ring, followed by methylation, chlorination, and finally, hydrolysis of an ester intermediate.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol:
Step 2a: Chlorination of Ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate (Note: This is an analogous procedure, adapt stoichiometry for the non-ethylated precursor)
-
Rationale: This step introduces the crucial chlorine atom at the 3-position of the pyrazole ring. The choice of a chlorinating agent is critical. While sulfuryl chloride is effective, greener alternatives are gaining traction. A method using hydrochloric acid and hydrogen peroxide has been developed to improve safety and reduce hazardous byproducts[2].
-
Procedure:
-
Dissolve ethyl 1-methyl-3-ethyl-5-pyrazolecarboxylate in a suitable solvent (e.g., acetic acid).
-
Add concentrated hydrochloric acid to the solution.
-
Slowly add hydrogen peroxide (e.g., 30% aqueous solution) dropwise while maintaining the reaction temperature, typically between 20-40°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate.
-
Purify the product by column chromatography or recrystallization if necessary.
-
Step 2b: Hydrolysis to the Carboxylic Acid
-
Rationale: Saponification is a standard and robust method for converting an ester to a carboxylic acid. The use of a strong base like sodium hydroxide ensures complete and rapid hydrolysis. Subsequent acidification protonates the carboxylate salt to yield the final product.
-
Procedure:
-
Dissolve the crude or purified ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (typically 1.5-2.0 equivalents).
-
Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction progress by TLC until the ester is no longer present.
-
Cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to a pH of approximately 2-3 with a strong acid, such as concentrated hydrochloric acid. A white precipitate should form.
-
Stir the slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The carboxylic acid readily participates in amide bond formation, a cornerstone reaction in the synthesis of bioactive molecules.
Amide Coupling Reactions:
The carboxylic acid can be activated by a variety of coupling reagents to facilitate reaction with a primary or secondary amine, forming a stable amide bond. The choice of coupling reagent is dictated by the steric and electronic properties of the amine, cost, and desired reaction conditions.
Figure 2: General mechanism for amide bond formation.
Detailed Protocol for HATU-Mediated Amide Coupling:
-
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for challenging or sterically hindered substrates. It minimizes side reactions and often leads to high yields in short reaction times.
-
Procedure:
-
In an inert atmosphere (e.g., under nitrogen), dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture.
-
Add HATU (1.1-1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-12 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide.
-
Applications in Agrochemicals: The SDHI Fungicide Revolution
A primary application of this compound is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. These compounds are highly effective against a broad spectrum of fungal pathogens by targeting complex II in the mitochondrial respiratory chain. The pyrazole-carboxamide scaffold is a key pharmacophore for this class of fungicides.
The 3-chloro substituent on the pyrazole ring is crucial for the biological activity of many of these fungicides. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrazole ring significantly influence the fungicidal spectrum and efficacy.
Notable SDHI Fungicides Derived from Pyrazole Carboxylic Acids:
| Fungicide | Key Structural Feature | Target Pathogens |
| Bixafen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core | Broad spectrum, including Septoria and rusts in cereals |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core | Wide range of fungal diseases in various crops |
| Isopyrazam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide core | Effective against diseases in cereals and other crops |
| Penthiopyrad | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide core | Controls diseases like gray mold and powdery mildew |
While many commercial SDHIs utilize a difluoromethyl group at the 3-position, the 3-chloro analogue serves as a critical building block and a point for further chemical modification. The principles of amide coupling described above are directly applicable to the synthesis of these potent agrochemicals. For instance, the formal condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with 3',4',5'-trifluorobiphenyl-2-amine yields Fluxapyroxad[3].
Emerging Roles in Medicinal Chemistry: Kinase Inhibitors
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting various protein families, including kinases. Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. Inhibitors of JAKs have shown significant therapeutic success in treating autoimmune diseases like rheumatoid arthritis.
While a direct synthesis of a marketed JAK inhibitor from this compound is not prominently documented, the closely related pyrazole core is a key component of many JAK inhibitors in development and on the market. For example, the drug Tofacitinib, a potent JAK inhibitor, features a pyrrolo[2,3-d]pyrimidine core, which is often coupled with a substituted piperidine moiety[1][4]. The synthetic strategies for building complex heterocyclic systems often rely on versatile building blocks like substituted pyrazole carboxylic acids. The functional handles on this compound make it an attractive starting point for the synthesis of novel kinase inhibitor libraries.
Conclusion: A Versatile and Indispensable Building Block
This compound stands out as a strategic intermediate due to its combination of a stable heterocyclic core and three distinct functionalization points. Its synthesis is well-established, and its reactivity, particularly in amide bond formation, is reliable and versatile. Its proven utility in the synthesis of high-value SDHI fungicides and its potential as a scaffold for novel kinase inhibitors underscore its importance in both the agrochemical and pharmaceutical industries. As research continues to demand more complex and precisely substituted molecules, the strategic application of such well-defined building blocks will remain a cornerstone of efficient and successful chemical synthesis.
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Introduction: The Versatility of the Pyrazole Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural features and synthetic accessibility have made it a "privileged scaffold," a core molecular structure that can be readily modified to interact with a wide range of biological targets.[1][3] This inherent versatility has led to the development of pyrazole derivatives with a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and anti-obesity effects.[1][2][4][5]
From the early discovery of antipyrine in 1884 to modern therapeutics, the pyrazole nucleus has been a consistent source of new drug candidates.[6] This guide provides a technical overview of the key biological activities of pyrazole derivatives, delving into their mechanisms of action, and presenting validated experimental protocols for their evaluation.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, with the most prominent examples being selective COX-2 inhibitors.[6][7][8]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation, pain, and fever are largely mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[9][10][11] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is primarily induced at sites of inflammation.[11][12]
Many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[6][12] Pyrazole derivatives, most notably Celecoxib, have been designed to selectively inhibit COX-2.[6][12][13] This selectivity is achieved through the interaction of the pyrazole core and its substituents with a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, which is larger and more flexible than that of COX-1.[9][11][12] By inhibiting COX-2, these compounds block the production of pro-inflammatory prostaglandins, thereby reducing inflammation and pain with a lower risk of gastrointestinal complications.[9][11]
Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible in vivo model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[14][15][16]
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[15][16][17] The anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling compared to a control group. The inflammatory response is biphasic, with an early phase mediated by histamine and serotonin, and a later phase (after 3 hours) primarily mediated by prostaglandins.[15][18]
Procedure:
-
Animal Selection and Acclimatization: Use healthy Wistar or Sprague-Dawley rats of either sex, weighing between 150-200g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).
-
Group III (Test): Receives the pyrazole derivative being tested.
-
-
Compound Administration: Administer the test compound, standard drug, or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.[16][18]
-
Measurement of Paw Volume: Measure the paw volume of each rat at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours after injection using a plethysmometer.[17][18]
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula: % Inhibition = [(Control Paw Volume - Test Paw Volume) / Control Paw Volume] x 100
-
Anticancer Activity: A Multi-pronged Approach
The pyrazole scaffold is a key feature in many compounds developed as anticancer agents, targeting various hallmarks of cancer.[3][5]
Mechanism of Action: Diverse Cellular Targets
The anticancer effects of pyrazole derivatives are not attributed to a single mechanism but rather to their ability to modulate multiple cellular pathways involved in cancer progression.[10] Key mechanisms include:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of pro-apoptotic proteins like caspases (CASP3, CASP9) and inhibition of anti-apoptotic molecules such as PDK1 and AKT1.[10]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells by upregulating cell cycle inhibitors (e.g., p21, p27) and downregulating cyclins.[10]
-
Anti-Angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients by decreasing the expression of factors like Vascular Endothelial Growth Factor (VEGFA).[10]
-
Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and growth.
Caption: Multiple anticancer mechanisms of pyrazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Procedure:
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antimicrobial Activity: Combating Microbial Resistance
The emergence of microbial resistance to existing antibiotics has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown considerable promise in this area.[19][20]
Mechanism of Action
The exact mechanisms of antimicrobial action for many pyrazole derivatives are still under investigation, but several potential targets have been proposed. Some studies suggest that these compounds may disrupt the bacterial cell membrane, possibly by inhibiting fatty acid biosynthesis.[21] Other research indicates that pyrazole derivatives can act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.[20]
Experimental Protocols
3.2.1. Agar Disk Diffusion Method
This is a widely used qualitative method to screen for antimicrobial activity.[22][23][24]
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Aseptically place sterile filter paper discs (about 6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.[22]
-
Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[22]
3.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.[22]
Anticonvulsant Activity: Potential in Epilepsy Treatment
Several pyrazole derivatives have been investigated for their potential as anticonvulsant agents for the management of epilepsy.[25][26]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a standard preclinical model for identifying compounds that may be effective against generalized tonic-clonic seizures.[27][28][29] It assesses a compound's ability to prevent the spread of seizures.[28]
Procedure:
-
Animal Preparation: Use mice of a suitable strain (e.g., Swiss albino).
-
Compound Administration: Administer the test compound at various doses to different groups of mice. Include a vehicle control group.
-
Induction of Seizure: At the time of peak effect of the compound, deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds) through corneal electrodes.[28]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: A compound is considered to have provided protection if it abolishes the tonic hindlimb extension.[28] The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated.
Other Notable Biological Activities
The versatility of the pyrazole scaffold extends to other therapeutic areas, such as the treatment of obesity.
Anti-Obesity Activity: Rimonabant and the Endocannabinoid System
Rimonabant, a diaryl-substituted pyrazole, was developed as an anti-obesity drug.[30] It acts as a selective antagonist or inverse agonist of the cannabinoid CB1 receptor.[30][31][32][33] These receptors are part of the endocannabinoid system, which is involved in regulating appetite and energy balance.[31][32][33] By blocking CB1 receptors in the brain and peripheral tissues like adipose tissue, Rimonabant reduces appetite and food intake, and can also improve metabolic parameters.[31][32] However, it was later withdrawn from the market due to serious psychiatric side effects.[30][31]
Caption: Mechanism of action of the pyrazole derivative Rimonabant.
Summary of Quantitative Data
The following table summarizes some reported inhibitory concentrations (IC50) for the anti-inflammatory activity of certain pyrazole derivatives.
| Compound Type | Target | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2/COX-1 | 0.02 µM | 4.5 µM | 225 | [6] |
| 3,5-diarylpyrazoles | COX-2 | 0.01 µM | - | - | [6] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 µM | - | - | [6] |
| Pyrazole derivative 2a | COX-2 | 19.87 nM | - | - | [34] |
| Pyrazole derivative 3b | COX-2/COX-1 | 39.43 nM | >876 nM | 22.21 | [34] |
| Pyrazole derivative 5b | COX-2/COX-1 | 38.73 nM | >677 nM | 17.47 | [34] |
Conclusion
The pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Its synthetic tractability allows for fine-tuning of its structure to achieve high potency and selectivity for a wide array of biological targets. The diverse biological activities of pyrazole derivatives, from anti-inflammatory and anticancer to antimicrobial and anticonvulsant, underscore their enduring importance in medicinal chemistry. The experimental protocols detailed in this guide provide a framework for the continued exploration and validation of novel pyrazole-based compounds, paving the way for the development of next-generation therapeutics.
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The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Mechanism of Action
Introduction: The Enduring Significance of the Pyrazole Heterocycle
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable versatility and synthetic accessibility have established it as a "privileged scaffold," a molecular framework that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[5][6][7] From anti-inflammatory agents to targeted cancer therapies and treatments for erectile dysfunction, pyrazole-containing drugs have made a significant impact on human health.[1][4][8][9] More than 40 drugs approved by the U.S. Food and Drug Administration (FDA) feature this core structure, a testament to its favorable physicochemical and pharmacokinetic properties.[8][10]
This technical guide provides an in-depth exploration of the primary mechanisms of action through which pyrazole compounds exert their therapeutic effects. We will delve into the molecular intricacies of their roles as enzyme inhibitors and receptor antagonists, supported by detailed experimental protocols and illustrative case studies of prominent drugs. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital chemical motif.
Part 1: Enzyme Inhibition - A Dominant Mechanism of Pyrazole Action
A predominant mechanism by which pyrazole derivatives function is through the inhibition of key enzymes involved in pathological processes. The pyrazole ring often serves as a bioisostere for other aromatic systems, like benzene or imidazole, offering advantages in lipophilicity, solubility, and the ability to form crucial hydrogen bonds with target proteins.[8]
Selective Inhibition of Cyclooxygenase-2 (COX-2)
One of the most well-known applications of the pyrazole scaffold is in the development of selective COX-2 inhibitors for the treatment of pain and inflammation.[11][12][13]
The Case of Celecoxib (Celebrex®)
Celecoxib is a diaryl-substituted pyrazole that acts as a potent and selective inhibitor of the COX-2 enzyme.[11] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[12][14][15] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation.[15] The selectivity of celecoxib for COX-2 over COX-1 is attributed to its sulfonamide side chain, which binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1.[12][13] This selective inhibition reduces the production of pro-inflammatory prostaglandins, leading to analgesic and anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[13][15]
Signaling Pathway: COX-2 Inhibition by Celecoxib
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency (IC50) of a pyrazole compound against COX-2.
-
Preparation of Reagents:
-
COX-2 enzyme (human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compound (pyrazole derivative) dissolved in DMSO
-
Prostaglandin E2 (PGE2) standard
-
PGE2 EIA Kit (for detection)
-
-
Assay Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., celecoxib).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Inhibition of Protein Kinases
The pyrazole scaffold is a key structural component in numerous protein kinase inhibitors used in targeted cancer therapy.[5][6][16] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers.[5] Pyrazole-based inhibitors can target various kinase families, including Janus kinases (JAKs), Aurora kinases, and mitogen-activated protein kinases (MAPKs).[5][6][7]
The Case of Ruxolitinib
Ruxolitinib is a selective inhibitor of JAK1 and JAK2, with a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[5] It binds to the ATP-binding pocket of these kinases, preventing the phosphorylation and activation of STAT proteins, which are key downstream effectors in cytokine signaling.[7] This disruption of the JAK/STAT pathway is effective in treating myelofibrosis and other hematological malignancies.[5] Of the 74 small molecule protein kinase inhibitors approved by the US FDA, 8 contain a pyrazole ring, highlighting the importance of this scaffold.[6]
Signaling Pathway: JAK/STAT Inhibition by Ruxolitinib
Caption: A general workflow for the preclinical evaluation of a pyrazole kinase inhibitor.
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An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP): A Key Intermediate in Neonicotinoid Insecticides
Abstract
This whitepaper provides a comprehensive technical overview of the synthesis of 2-chloro-5-(chloromethyl)pyridine (CCMP), a pivotal intermediate in the production of neonicotinoid insecticides, including imidacloprid and acetamiprid.[1][2] This guide is intended for researchers, chemists, and professionals in the agrochemical and fine chemical industries. We will delve into the prevalent synthetic methodologies, offering detailed, step-by-step protocols and exploring the underlying chemical principles that govern these transformations. The document emphasizes practical, field-proven insights to bridge the gap between theoretical chemistry and industrial application. All protocols and claims are substantiated with citations from authoritative sources to ensure scientific integrity.
Introduction: The Significance of CCMP in Modern Agrochemicals
The efficacy of contemporary crop protection solutions is largely dependent on the sophisticated organic chemistry that underpins the synthesis of their active ingredients.[3] Chemical intermediates are the foundational molecular scaffolds that are further elaborated to produce the final agrochemical products.[3][4] Among these, 2-chloro-5-(chloromethyl)pyridine (CCMP) stands out as a critical building block for the neonicotinoid class of insecticides.[1][2] Neonicotinoids are highly effective against a wide range of sucking insects and have become indispensable tools in modern agriculture. The efficient and scalable synthesis of CCMP is therefore a topic of significant industrial and academic interest.
This guide will focus on the most common and industrially relevant synthetic routes to CCMP, providing a detailed examination of the reaction mechanisms, process parameters, and analytical considerations.
Synthetic Pathways to 2-Chloro-5-(chloromethyl)pyridine (CCMP)
The synthesis of CCMP can be broadly categorized into two main approaches: the "pyridine ring route," which starts with a pre-formed pyridine ring, and the "cyclization route," where the pyridine ring is constructed during the synthesis.[1] This guide will focus on the more prevalent pyridine ring route, detailing several key methodologies.
Chlorination of 3-Picoline Derivatives
A common starting material for the synthesis of CCMP is 3-picoline (3-methylpyridine). Various strategies have been developed to introduce the required chlorine atoms at the 2- and 5- (via the methyl group) positions.
2.1.1. Multi-step Chlorination of 3-Picoline
This method involves a sequence of reactions to achieve the desired chlorination pattern. A representative pathway is the chlorination of 2-chloro-5-methylpyridine.
This protocol is based on a patented method utilizing trichloroisocyanuric acid (TCCA) as a chlorinating agent.[2]
Materials:
-
2-chloro-5-methylpyridine (99.0% purity)
-
Trichloroisocyanuric acid (TCCA, 92% purity)
-
Azobisisobutyronitrile (AIBN)
-
100 mL reaction flask equipped with a thermometer, condenser, and drying tube
Procedure:
-
Charge the 100 mL reaction flask with 38.5 g (0.3 mol) of 2-chloro-5-methylpyridine.
-
Heat the flask to a temperature range of 120°C - 140°C.
-
Add 1.2 g of azobisisobutyronitrile (AIBN) as a radical initiator.
-
Gradually add 25.3 g (0.1 mol) of trichloroisocyanuric acid to the reaction mixture.
-
Maintain the reaction at 120°C - 140°C until the reaction is complete (monitoring by GC is recommended).
-
Cool the reaction mixture to room temperature.
-
Filter the solid byproducts (cyanuric acid).
-
The resulting filtrate contains the desired product, 2-chloro-5-(chloromethyl)pyridine, along with unreacted starting material.
-
Purify the product by distillation to obtain CCMP with a purity of >96%.
Causality and Expertise:
-
Choice of Chlorinating Agent: TCCA is a solid, easy-to-handle source of chlorine that can be used for free-radical chlorination at elevated temperatures.
-
Radical Initiator: AIBN is a common thermal initiator that decomposes to form radicals, which then initiate the chlorination of the methyl group.
-
Temperature Control: The reaction temperature is critical. It needs to be high enough to initiate the radical reaction but not so high as to cause excessive side product formation.
-
Purification: Distillation is a standard method for purifying liquid organic compounds with different boiling points.
Synthesis from 2-Chloro-5-(hydroxymethyl)pyridine
Another common route involves the chlorination of 2-chloro-5-(hydroxymethyl)pyridine using a chlorinating agent like thionyl chloride (SOCl₂).
This protocol is adapted from a documented synthesis procedure.[5]
Materials:
-
2-chloro-5-(hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
1,2-dichloroethane
-
Chloroform
-
Sodium hydrogen carbonate
-
Activated carbon
Procedure:
-
In a suitable reaction vessel, prepare a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane.
-
In a separate vessel, dissolve 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine in 50 ml of 1,2-dichloroethane.
-
Add the solution of 2-chloro-5-(hydroxymethyl)pyridine dropwise to the thionyl chloride mixture over 30 minutes, maintaining the temperature between 5°C and 20°C using a water bath.
-
Stir the mixture at room temperature for 90 minutes.
-
Heat the mixture to reflux and maintain for 4.5 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with 200 ml of chloroform and 60 ml of water.
-
Carefully add 20 g of sodium hydrogen carbonate in small portions with stirring to neutralize the excess acid.
-
Separate the organic layer.
-
Treat the organic layer with activated carbon to remove colored impurities.
-
Concentrate the organic layer to yield 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.
Causality and Expertise:
-
Chlorinating Agent: Thionyl chloride is a highly effective reagent for converting alcohols to alkyl chlorides. The byproducts, SO₂ and HCl, are gaseous, which helps to drive the reaction to completion.
-
Temperature Control: The initial dropwise addition is performed at a low temperature to control the exothermic reaction between the alcohol and thionyl chloride.
-
Reflux: Heating under reflux ensures that the reaction goes to completion without loss of solvent.
-
Workup: The aqueous workup with sodium hydrogen carbonate is essential to neutralize the acidic byproducts and unreacted thionyl chloride, allowing for safe handling and purification of the product.
One-Step Synthesis from 3-Methylpyridine
Innovations in catalysis have led to more direct methods for synthesizing CCMP. One such method involves the direct chlorination of 3-methylpyridine using a supported palladium chloride catalyst.[1]
This workflow is based on a patented one-step reaction.[1]
Catalyst Preparation:
-
Immerse 100g of alumina support in a 150g aqueous solution of palladium chloride (0.333% Pd²⁺) for 24 hours at room temperature.
-
Dry the impregnated support at 110°C.
-
Calcine the dried support at 250°C for 5 hours to obtain the PdCl₂/Al₂O₃ catalyst.
Chlorination Reaction:
-
Pack a quartz tube reactor with the prepared PdCl₂/Al₂O₃ catalyst.
-
Vaporize 3-methylpyridine.
-
Mix the vaporized 3-methylpyridine with chlorine gas, using nitrogen as a carrier gas.
-
Introduce the mixed gas into the heated tubular reactor containing the catalyst to initiate the chlorination reaction.
-
The product, 2-chloro-5-(chloromethyl)pyridine, is obtained from the reactor output.
Causality and Expertise:
-
Heterogeneous Catalyst: The use of a supported palladium chloride catalyst allows for a continuous flow process, which can be more efficient for industrial-scale production. The catalyst facilitates the specific chlorination at the desired positions.
-
Vapor Phase Reaction: Performing the reaction in the gas phase can improve reaction rates and selectivity.
-
Carrier Gas: Nitrogen is an inert gas used to control the concentration of the reactants and the flow rate through the reactor.
Data Presentation
| Parameter | Chlorination of 2-Chloro-5-methylpyridine | Chlorination of 2-Chloro-5-(hydroxymethyl)pyridine | One-Step Catalytic Chlorination |
| Starting Material | 2-chloro-5-methylpyridine | 2-chloro-5-(hydroxymethyl)pyridine | 3-methylpyridine |
| Key Reagents | TCCA, AIBN | Thionyl chloride | Chlorine gas, PdCl₂/Al₂O₃ catalyst |
| Reaction Type | Free-radical chlorination | Nucleophilic substitution | Catalytic chlorination |
| Reported Yield | ~70% (based on converted starting material)[2] | High yield (quantitative data not specified)[5] | High yield (one-step reaction)[1] |
| Purity | >96% after distillation[2] | Yellow-brown solid[5] | Not specified |
Visualizations
Synthesis Pathways of CCMP
Caption: Step-by-step workflow for the synthesis of CCMP.
Conclusion
The synthesis of 2-chloro-5-(chloromethyl)pyridine is a cornerstone of the neonicotinoid insecticide industry. This guide has provided an in-depth look at several key synthetic methodologies, complete with detailed experimental protocols and the rationale behind the procedural choices. By understanding the nuances of these synthetic routes, researchers and industry professionals can make informed decisions to optimize the production of this vital agrochemical intermediate. The continued development of more efficient, cost-effective, and environmentally benign synthetic methods for CCMP will remain a critical area of research in the field of fine and specialty chemicals.
References
-
Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap. Patsnap. Available at: [Link]
-
Synthesis of 2-chloro-5-(chloromethyl)pyridine - PrepChem.com. PrepChem.com. Available at: [Link]
-
The Chemistry Behind Crop Protection: Understanding Key Agrochemical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. SciSpace. Available at: [Link]
- CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents. Google Patents.
-
Innovations in Agrochemical and Pharma Intermediates - Reachem. Reachem. Available at: [Link]
Sources
- 1. Synthesis method of 2-chloro-5-chloromethyl pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN104086480A - Preparation method of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Innovations in Agrochemical and Pharma Intermediates - Reachem [reachemchemicals.com]
- 5. prepchem.com [prepchem.com]
Introduction: The Privileged Status of the Pyrazole Scaffold
An In-Depth Technical Guide to the Development of Pyrazole-Based Bioactive Molecules
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often termed "privileged scaffolds" due to their ability to interact with multiple biological targets through versatile, tunable binding modes. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold. Its presence in blockbuster drugs, from the anti-inflammatory agent Celecoxib to the kinase inhibitor Crizotinib and the erectile dysfunction treatment Sildenafil, underscores its profound impact on modern medicine.
This guide provides a technical deep-dive into the development of pyrazole-based bioactive molecules, intended for researchers and drug development professionals. We will move beyond simple descriptions to explore the underlying rationale—the "why"—behind synthetic choices and structure-activity relationship (SAR)-guided design. We will dissect the core physicochemical properties that make pyrazoles so effective, detail robust synthetic and analytical protocols, and contextualize this knowledge with a real-world case study, culminating in a look at the future of this remarkable heterocycle.
The Pyrazole Core: A Foundation for Bioactivity
The utility of the pyrazole ring is not accidental; it stems from a unique combination of electronic and structural properties that medicinal chemists can expertly manipulate.
-
Unique Physicochemical Properties : Pyrazole is an aromatic heterocycle with a pKa of 2.5, making it significantly less basic than its isomer, imidazole. Its structure features two distinct nitrogen atoms: the N-1 nitrogen is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor. This duality allows for diverse and specific interactions within a target's binding pocket. The ring's aromaticity and dipole moment contribute to its ability to engage in π-π stacking and other non-covalent interactions.
-
Structural Versatility and Vectorial Display : The pyrazole core offers multiple points for substitution (positions 1, 3, 4, and 5), enabling chemists to project chemical groups in precise three-dimensional vectors. This is critical for optimizing interactions with a biological target and fine-tuning pharmacokinetic properties. Furthermore, unsymmetrically substituted pyrazoles can exist as a mixture of two tautomers, a factor that must be considered during design and synthesis.
-
The Power of Bioisosterism : A key strategy in modern drug design is bioisosteric replacement, where one functional group is swapped for another to improve pharmacological or pharmacokinetic properties without losing desired biological activity. The pyrazole ring is an excellent bioisostere for various groups. It can replace a benzene ring to reduce lipophilicity and improve aqueous solubility, or it can serve as a more metabolically stable substitute for a phenol group. This strategic replacement is a powerful tool for overcoming common drug development hurdles like poor solubility or rapid metabolic degradation.
Synthetic Strategies: From Concept to Compound
The translation of a molecular design into a physical compound hinges on robust and flexible synthetic chemistry. The synthesis of the pyrazole core is well-established, with both classical and modern methods offering distinct advantages depending on the desired substitution pattern and project goals.
The Knorr Pyrazole Synthesis: The Foundational Approach
The most fundamental method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. First reported in 1883, this reaction remains a cornerstone of pyrazole synthesis.
Causality Behind the Method: The choice of the Knorr synthesis is often dictated by the ready availability of diverse 1,3-dicarbonyl precursors and hydrazines. The primary challenge, however, is controlling regioselectivity when using unsymmetrical starting materials. The reaction can yield two different regioisomers, and reaction conditions (such as pH and solvent) must be carefully optimized to favor the desired product.
Modern Synthetic Methodologies
While the Knorr synthesis is reliable, modern drug discovery demands higher efficiency, diversity, and greener processes.
-
Multi-Component Reactions (MCRs) : MCRs combine three or more reactants in a single step to form a complex product, maximizing atom economy and procedural simplicity. For instance, a four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate can efficiently produce highly substituted pyrano[2,3-c]pyrazoles, a scaffold of significant biological interest.
-
Catalyst-Driven Syntheses : The use of transition-metal catalysts, such as silver (Ag) or copper (Cu), has enabled novel and highly regioselective routes to pyrazoles. For example, silver-catalyzed reactions of N′-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate provide a direct path to valuable 3-trifluoromethyl-substituted pyrazoles.
-
Green Chemistry Approaches : To align with sustainability goals, methods utilizing microwave irradiation, ultrasound, or mechanochemistry are increasingly employed. These techniques often lead to dramatically reduced reaction times, lower energy consumption, and the ability to use environmentally benign solvents like water or ethanol.
Synthetic Workflow and Decision Making
Choosing the correct synthetic route is a critical decision. The following diagram illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a pyrazole synthesis strategy.
Case Study: Structure-Activity Relationships of Pyrazole-Based CB1 Receptor Antagonists
To illustrate the principles of rational drug design, we will examine the well-documented SAR of pyrazole derivatives as cannabinoid receptor 1 (CB1) antagonists. The lead compound for this class was SR141716A (Rimonabant).
The development of these antagonists provides a masterclass in systematic molecular optimization. Researchers dissected the molecule, modifying each component to understand its contribution to binding affinity and selectivity.
-
Position 1 (N-1) : A 2,4-dichlorophenyl group was found to be optimal for potent CB1 antagonism. Replacing it with other groups, such as 4-chlorophenyl or unsubstituted phenyl, led to a decrease in binding affinity. This highlights the importance of specific steric and electronic interactions in this region of the binding pocket.
-
Position 3 : A carboxamide moiety is crucial. The piperidinyl carboxamide of SR141716A provided optimal selectivity for the CB1 receptor over the CB2 receptor. Other N-heterocyclic amides had comparable affinities but lower selectivity, while N,N-disubstitution resulted in decreased binding.
-
Position 5 : This position is highly sensitive to substitution. A para-substituted phenyl ring was shown to be a key requirement. Analogs with a para-iodophenyl group (12) displayed the highest affinity for CB1 and excellent selectivity over CB2. In general, para-substituted analogs had higher affinities than their ortho or meta counterparts.
Quantitative SAR Data
The following table summarizes the SAR data for key analogs, demonstrating how subtle structural changes dramatically impact biological activity.
| Compound | R1 Substituent | R3 Substituent | R5 Substituent | CB1 Ki (nM) | CB1/CB2 Selectivity |
| SR141716A (1) | 2,4-Dichlorophenyl | Piperidinyl Carboxamide | 4-Chlorophenyl | 1.98 | >1000 |
| 7 | 2,4-Dichlorophenyl | Piperidinyl Carboxamide | Phenyl | 50.8 | 118 |
| 8 | 2,4-Dichlorophenyl | Piperidinyl Carboxamide | 4-Bromophenyl | 10.3 | 204 |
| 12 | 2,4-Dichlorophenyl | Piperidinyl Carboxamide | 4-Iodophenyl | 7.5 | 306 |
| 19 | 4-Chlorophenyl | Piperidinyl Carboxamide | 4-Chlorophenyl | 114 | 20 |
| 26 | 2,4-Dichlorophenyl | N,N-Diethyl Carboxamide | 4-Chlorophenyl | 224 | 11 |
| Data adapted from M. Rinaldi-Carmona et al., 1998 and J. Med. Chem. 1999. |
Visualizing Structure-Activity Relationships
The logical connections in an SAR campaign can be visualized to clarify the design strategy.
Caption: Visualization of the SAR strategy for optimizing CB1 antagonists.
Self-Validating Experimental Protocols
Scientific integrity requires that all protocols be robust and self-validating. This means including appropriate controls and characterization steps to ensure the reliability and reproducibility of the data.
Protocol 1: Synthesis of a 1,5-Diaryl-1H-pyrazole-3-carboxylic Acid Ethyl Ester
This protocol is a representative example of a Knorr-type condensation and subsequent hydrolysis, based on procedures used for synthesizing CB1 antagonists.
Objective: To synthesize a key pyrazole intermediate.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M in THF (2.5 eq)
-
Substituted phenylhydrazine hydrochloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 2M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Diketone Formation: To a solution of the substituted acetophenone in anhydrous THF at -78 °C under a nitrogen atmosphere, add diethyl oxalate. Slowly add LiHMDS solution, maintaining the temperature below -70 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Cool the reaction to 0 °C and quench by adding 1M HCl until the pH is ~2. Extract the aqueous layer three times with EtOAc.
-
Work-up: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,3-diketone intermediate.
-
Cyclization: Dissolve the crude diketone in ethanol. Add the substituted phenylhydrazine hydrochloride and a catalytic amount of acetic acid. Reflux the mixture for 6 hours.
-
Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in EtOAc and wash sequentially with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (e.g., 10-30% EtOAc in hexanes) to afford the desired pyrazole ester.
-
Self-Validation/Characterization:
-
TLC: Monitor reaction progress and confirm the purity of the final product.
-
¹H and ¹³C NMR: Confirm the chemical structure, paying close attention to the characteristic chemical shifts of the pyrazole ring protons and carbons. This confirms the correct regioisomer was formed.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (m/z).
-
Purity Analysis (HPLC): Quantify the purity of the final compound (target >95%).
-
Protocol 2: In Vitro CB1 Receptor Competitive Binding Assay
This protocol describes how to determine the binding affinity (Kᵢ) of a synthesized compound.
Objective: To measure the ability of a test compound to displace a known radioligand from the CB1 receptor.
Materials:
-
Membrane preparation from cells expressing human CB1 receptors (e.g., rat forebrain membranes).
-
[³H]SR141716A (Radioligand)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4)
-
Non-specific binding control: A high concentration of a known non-radioactive CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
Positive control: SR141716A (non-radioactive).
-
96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compounds (e.g., from 10 pM to 10 µM). Include wells for total binding (buffer + DMSO vehicle only) and non-specific binding (buffer + non-specific binding control).
-
Radioligand Addition: Add [³H]SR141716A to all wells at a final concentration near its Kₑ value (e.g., 1 nM).
-
Membrane Addition: Add the CB1 receptor membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at 30 °C for 60 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.
-
Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.
-
Self-Validation/Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Generate Competition Curve: Plot the percentage of specific binding versus the log concentration of the test compound.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant. The positive control (unlabeled SR141716A) must yield its known Kᵢ value for the assay to be considered valid.
-
Modern Applications and Future Horizons
The versatility of the pyrazole scaffold has led to its incorporation into drugs for a vast range of diseases. A significant number of FDA-approved drugs contain this moiety, targeting a wide array of clinical conditions.
-
Oncology : Pyrazole is a cornerstone of modern oncology, particularly in the development of kinase inhibitors. Drugs like Crizotinib (ALK/ROS1 inhibitor), Encorafenib (BRAF inhibitor), and Ruxolitinib (JAK1/2 inhibitor) all feature a pyrazole core that is critical for their binding and mechanism of action.
-
Inflammation & Pain : The discovery of Celecoxib , a selective COX-2 inhibitor, revolutionized the treatment of inflammatory disorders. Its pyrazole core facilitates the specific binding interactions that differentiate it from non-selective NSAIDs.
-
Cardiovascular & Metabolic Diseases : Pyrazole-containing drugs like Apixaban (Factor Xa inhibitor) and Riociguat (soluble guanylate cyclase stimulator) are used to treat thromboembolic disorders and pulmonary hypertension, respectively.
Mechanism of Action: Pyrazole Kinase Inhibitors
The following diagram illustrates the mechanism of a generic pyrazole-based ATP-competitive kinase inhibitor in blocking oncogenic signaling.
Caption: General mechanism for a pyrazole-based kinase inhibitor.
Conclusion
The pyrazole scaffold is far more than just another heterocycle; it is a validated, versatile, and powerful platform for the discovery of bioactive molecules. Its unique physicochemical properties, amenability to diverse synthetic strategies, and proven track record in FDA-approved drugs solidify its status as a truly privileged structure in medicinal chemistry. The systematic, hypothesis-driven approach to its development, as exemplified by the SAR of CB1 antagonists and the rational design of kinase inhibitors, provides a clear roadmap for future innovation. As synthetic methodologies become greener and our understanding of biological targets deepens, the pyrazole core will undoubtedly continue to be a foundation for the next generation of life-changing therapeutics.
References
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Title : Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists Source : Journal of Medicinal Chemistry URL : [Link]
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Title : Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source : MDPI URL : [Link]
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Title : Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source : PubMed Central URL : [Link]
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Title : Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives Source : International Journal of Pharmaceutical Sciences Review and Research URL : [Link]
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Title : Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source : MDPI URL : [Link]
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Title : Structure-Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source : ACS Publications URL : [Link]
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Title : Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β Source : SciSpace URL : [Link]
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Title : Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source : International Journal of Molecular Sciences URL : [Link]
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Title : The Significance of Pyrazole Derivatives in Modern Drug Discovery Source : NINGBO INNO PHARMCHEM CO.,LTD. URL : [Link]
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Title : Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists Source : ACS Publications URL : [Link]
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Title : Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade Source : Semantic Scholar URL : [Link]
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Title : A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs Source : R Discovery URL : [Link]
-
Title : Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source : RSC Publishing URL : [Link]
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Title : Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications Source : Research & Reviews: Journal of Chemistry URL : [Link]
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Title : Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source : RSC Medicinal Chemistry URL : [Link]
-
Title : Synthesis, Reactions and Medicinal Uses of Pyrazole Source : Pharmaguideline URL : [Link]
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Title : Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review Source : PMC - NIH URL : [Link]
-
Title : Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source : MDPI URL : [Link]
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Title : Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists Source : Journal of Medicinal Chemistry URL : [Link]
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Title : Some examples of pyrazole based commercial drugs and bioactive molecules. Source : ResearchGate URL : [Link]
-
Title : Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source : RSC Publishing URL : [Link]
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Title : Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet Source : International Journal of Pharmacy and Pharmaceutical Sciences URL : [Link]
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Title : Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source : Future Medicinal Chemistry URL : [Link]
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Title : Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry Source : MDPI URL : [Link]
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Title : Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source : ChemistrySelect URL : [Link]
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Title : A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source : MDPI URL : [Link]
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Title : A Concise Review on the Synthesis of Pyrazole Heterocycles Source : Hilaris Publisher URL : [Link]
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Title : Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors Source : ResearchGate URL : [Link]
-
Title : Green Methods for the Synthesis of Pyrazoles: A Review Source : Taylor & Francis Online URL : [Link]
-
Title : Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source : Frontiers in Pharmacology URL : [Link]
-
Title : Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells Source : PMC - PubMed Central URL : [Link]
-
Title : Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists Source : PubMed URL : [Link]
-
Title : Chemical structures of the pyrazole-containing USFDA-approved drugs... Source : ResearchGate URL : [Link]
- Title: Bioisosteric Replacement of the Pyrazole 5-Aryl Moiety of N -(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1 H -pyrazole-3-carboxamide (SR1417
An In-depth Technical Guide to the Physicochemical Characterization of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid: Melting and Boiling Point Determination
This guide provides a comprehensive technical overview of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, with a specific focus on the determination and significance of its melting and boiling points. This document is intended for researchers, scientists, and professionals in the fields of drug development and agrochemical synthesis, where a thorough understanding of a compound's physicochemical properties is paramount for successful research and development.
Introduction: The Significance of this compound
This compound is a heterocyclic carboxylic acid that serves as a crucial intermediate in the synthesis of various high-value molecules. Its structural features make it a versatile building block, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The pyrazole core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound allows for diverse functionalization, enabling the synthesis of targeted active ingredients. A precise understanding of its physical properties, such as melting and boiling points, is the foundational first step in its application, influencing everything from reaction conditions and purification strategies to formulation and storage.
Physicochemical Properties: A Quantitative Overview
The melting and boiling points are fundamental physical constants that provide insights into the purity and intermolecular forces of a compound. For this compound (CAS No: 137343-52-3), these values are critical for its handling and use in further synthetic applications.
| Property | Value | Source |
| Melting Point | 217-219 °C | [1] |
| Boiling Point | 315.8 ± 22.0 °C (Predicted) | [1] |
| Molecular Formula | C₅H₅ClN₂O₂ | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| Density | 1.56 ± 0.1 g/cm³ (Predicted) | [1] |
Table 1: Key Physicochemical Properties of this compound
The Science Behind the Numbers: Understanding Melting and Boiling Points
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, typically leading to a depression and broadening of the melting point range. Thus, melting point determination is a rapid and effective method for assessing the purity of a sample.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The predicted high boiling point of this compound is indicative of strong intermolecular forces, likely hydrogen bonding due to the carboxylic acid group, which require significant energy to overcome.
Experimental Determination of Melting and Boiling Points: A Step-by-Step Protocol
Accurate determination of melting and boiling points requires adherence to standardized laboratory procedures. The following sections detail the methodologies for characterizing this compound.
Melting Point Determination using the Capillary Method
This is the most common and reliable method for determining the melting point of a solid crystalline compound.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to ensure uniform heat distribution.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (either a Thiele tube setup or a digital instrument).
-
Heating: Heat the sample at a steady rate of 1-2 °C per minute, especially when approaching the expected melting point. A slower heating rate ensures thermal equilibrium between the sample and the thermometer.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Predicted Value Considerations)
Given that the boiling point is predicted to be high (315.8 ± 22.0 °C), experimental determination would require specialized high-temperature equipment and careful safety considerations due to the potential for decomposition. If experimental verification is necessary, a micro-boiling point method is recommended to minimize the amount of substance required.
Micro-Boiling Point Determination Methodology:
-
Sample Preparation: Place a small amount (a few drops) of the molten compound (if starting from solid) into a small-diameter test tube (fusion tube).
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the fusion tube containing the liquid.
-
Heating: Attach the fusion tube to a thermometer and heat it in a high-temperature heating bath (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Cooling and Measurement: Once a steady stream of bubbles is observed, remove the heat source. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
Significance in Research and Drug Development
The melting and boiling points of this compound are not merely physical constants; they are critical parameters that inform several aspects of the research and development pipeline:
-
Purity Assessment: A sharp melting point range is a primary indicator of high purity. A broad or depressed melting point suggests the presence of impurities, necessitating further purification steps.
-
Reaction Condition Optimization: Knowledge of the boiling point is crucial for designing synthetic routes, particularly for reactions that require elevated temperatures or distillation for purification.
-
Solubility and Dissolution: The melting point is related to the lattice energy of the crystal structure. Higher melting points often correlate with lower solubility, a critical factor in drug formulation and bioavailability.
-
Material Handling and Storage: The physical state of the compound at different temperatures, as indicated by its melting and boiling points, dictates appropriate handling and storage conditions to ensure its stability.
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data sheets (SDS).
Hazard Identification:
First Aid Measures:
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2][3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]
-
Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2][3]
Handling and Storage:
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3]
-
Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[3] Recommended storage is at 2-8°C under an inert gas.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.
-
Respiratory Protection: For nuisance exposures, use a particle respirator. For higher-level protection, use an approved respirator with appropriate cartridges.[3]
Caption: Key Safety and Handling Protocols.
Conclusion
The melting and boiling points of this compound are fundamental physicochemical parameters that are indispensable for its effective and safe use in research and development. A precise determination of these properties not only confirms the identity and purity of the compound but also provides critical insights for its synthetic applications, formulation, and handling. The methodologies and safety protocols outlined in this guide provide a robust framework for scientists and researchers working with this important chemical intermediate.
References
-
MSDS of 3-chloro-1-methyl-1H-pyrazole-4-carboxylicacid. (n.d.). Retrieved from [Link]
-
MSDS of 3-chloro-1-methyl-1H-pyrazole-4-carboxylicacid - Capot Chemical. (2025, December 23). Retrieved from [Link]
-
Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]
-
This compound - MySkinRecipes. (n.d.). Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols for 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid: A Versatile Scaffold for Bioactive Compound Synthesis
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged heterocyclic motif in medicinal chemistry and drug discovery, prized for its metabolic stability and diverse biological activities.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[3] The compound 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block in the synthesis of a variety of bioactive molecules, particularly in the development of agrochemicals and pharmaceuticals.[4] Its structure, featuring a reactive carboxylic acid group, a strategic chloro-substituent, and a methylated nitrogen, allows for versatile functionalization to create targeted therapeutic agents and potent fungicides.[4][5][6]
This guide provides an in-depth exploration of the experimental use of this compound, focusing on its application in the synthesis of pyrazole-4-carboxamides. We will delve into the rationale behind the synthetic strategies, provide detailed, step-by-step protocols, and discuss the biological relevance of the resulting compounds.
Chemical Properties and Reactivity
Molecular Structure and Properties:
| Property | Value | Source |
| CAS Number | 137343-52-3 | N/A |
| Molecular Formula | C₅H₅ClN₂O₂ | N/A |
| Molecular Weight | 160.56 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
The reactivity of this compound is primarily centered around the carboxylic acid functionality. The electron-withdrawing nature of the pyrazole ring and the chloro-substituent enhances the electrophilicity of the carboxyl carbon, making it amenable to nucleophilic attack. This property is exploited in the synthesis of amides, esters, and other carboxylic acid derivatives. The chloro group at the 3-position can also serve as a handle for further synthetic modifications, although it is generally less reactive towards nucleophilic substitution than the carboxylic acid group.
Core Application: Synthesis of Pyrazole-4-Carboxamides
The most prevalent application of this compound is in the synthesis of N-substituted pyrazole-4-carboxamides. This is a critical transformation as the pyrazole carboxamide scaffold is the cornerstone of a number of commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[5][7] Additionally, this scaffold is found in numerous drug candidates with anti-inflammatory and anticancer properties.
The general workflow for the synthesis of pyrazole-4-carboxamides from this compound involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive intermediate, typically an acid chloride.
-
Amide Bond Formation: The activated acid derivative is then reacted with a primary or secondary amine to form the desired amide.
Caption: General workflow for the synthesis of pyrazole-4-carboxamides.
Experimental Protocols
Safety Precautions:
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other reagents. This compound may cause skin, eye, and respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride, a key intermediate for amide synthesis.[9]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the stirring slurry at room temperature. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂). This step must be performed in a fume hood.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 3-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride can be used directly in the next step without further purification.
Protocol 2: Synthesis of N-Aryl-3-chloro-1-methyl-1H-pyrazole-4-carboxamides
This protocol details the amide coupling reaction between the newly synthesized acid chloride and an aromatic amine.
Materials:
-
3-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)
-
Substituted aniline (1.0 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1-1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) from Protocol 1 in a minimal amount of anhydrous dichloromethane.
-
Slowly add the acid chloride solution dropwise to the stirring amine solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-chloro-1-methyl-1H-pyrazole-4-carboxamide.
Biological Significance and Targeted Pathways
Derivatives of this compound have been investigated for a range of biological activities, primarily as fungicides, anti-inflammatory agents, and anticancer agents. The specific N-substituent introduced in the carboxamide synthesis plays a crucial role in determining the biological target and potency of the final compound.
Succinate Dehydrogenase (SDH) Inhibition: A Fungicidal Mechanism
Many pyrazole-4-carboxamides are potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain of fungi.[5][7] Inhibition of SDH disrupts cellular respiration, leading to fungal cell death. This mechanism is the basis for several commercially successful fungicides.[5]
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols for Pharmaceutical Intermediate Synthesis
Introduction: The Central Role of Intermediates in Pharmaceutical Synthesis
In the journey from a conceptual molecule to a life-saving therapeutic, pharmaceutical intermediates are the crucial stepping stones. They represent the transitional compounds that bridge basic raw materials and the final, complex Active Pharmaceutical Ingredient (API).[1][2] The synthesis of these intermediates is a field of intense innovation, where efficiency, purity, and sustainability are paramount.[3][4] A well-designed intermediate synthesis strategy not only accelerates the drug development timeline but also significantly impacts the economic viability and environmental footprint of the final drug product.[5][6][7]
This guide provides an in-depth exploration of key applications in pharmaceutical intermediate synthesis. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the principles and strategic decisions that underpin modern synthetic chemistry. We will delve into cornerstone methodologies, including asymmetric catalysis and biocatalysis, and explore how enabling technologies like flow chemistry are revolutionizing the field.[8][9][10]
Section 1: The Imperative of Chirality: Asymmetric Synthesis of Key Intermediates
Chirality is a fundamental property of many pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[11] Consequently, the production of single-enantiomer chiral intermediates has become a critical focus in the pharmaceutical industry.[11][12] Asymmetric synthesis, which creates chiral molecules from achiral starting materials, is a powerful tool for achieving this.[13]
Application Focus: Asymmetric Hydrogenation for Chiral Amide Synthesis
Asymmetric hydrogenation is a widely used industrial method for the synthesis of chiral compounds.[14] It involves the addition of hydrogen across a double bond in the presence of a chiral catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand.[1][15] This method is highly efficient and can produce intermediates with excellent enantiomeric purity.[15]
Causality of Experimental Choices:
-
Catalyst Selection: The choice of the chiral ligand (e.g., Josiphos, BisP*) is critical as it dictates the stereochemical outcome of the reaction.[15] The ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the substrate preferentially.
-
Solvent: Protic solvents like methanol or trifluoroethanol (TFE) are often used as they can stabilize the catalytic species and influence the reaction rate and enantioselectivity.[15][16]
-
Pressure: Hydrogen pressure is a key parameter that affects the reaction rate. Higher pressures increase the concentration of dissolved hydrogen, typically leading to faster reactions.[15]
Protocol 1: Asymmetric Hydrogenation of an Enamide Intermediate
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an enamide, a common precursor to chiral amines.
Experimental Workflow Diagram:
Caption: Workflow for Asymmetric Hydrogenation.
Materials & Reagents:
| Reagent/Material | Purity/Grade | Supplier Example |
| N-Acetyl-α-phenylenamide | >98% | Sigma-Aldrich |
| [Rh(COD)₂]BF₄ | >98% | Strem Chemicals |
| (R,R)-t-Bu-BisP* | >98% | Solvias |
| Methanol (MeOH), anhydrous | >99.8% | Fisher Scientific |
| Hydrogen (H₂) gas | High Purity | Airgas |
| Celite® | N/A | MilliporeSigma |
| Ethyl Acetate (EtOAc) | HPLC Grade | VWR |
| Hexanes | HPLC Grade | VWR |
Step-by-Step Methodology:
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol) and (R,R)-t-Bu-BisP* (2.7 mg, 0.0055 mmol) in 5 mL of anhydrous methanol. Stir the solution for 20 minutes until a homogeneous orange-red solution is formed.
-
Reaction Setup: In a separate vial, dissolve the N-acetyl-α-phenylenamide substrate (101 mg, 0.5 mmol) in 5 mL of anhydrous methanol.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave equipped with a magnetic stir bar. Using a cannula, transfer the catalyst solution to the autoclave under a stream of nitrogen.
-
Pressurization: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 3 atm with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25°C) for 24 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or HPLC if possible.
-
Work-up: Carefully vent the excess hydrogen from the autoclave. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the chiral amide product.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR. The enantiomeric excess (ee) is determined by chiral HPLC analysis. An ee of >99% is expected for this transformation.[15]
Section 2: The Power of Biocatalysis in Intermediate Synthesis
Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform chemical transformations.[1][5][11] For pharmaceutical intermediate synthesis, this approach offers significant advantages, including mild reaction conditions (ambient temperature and pressure), high enantio- and regioselectivity, and a reduced environmental impact compared to many traditional chemical methods.[3][11][15]
Application Focus: Enzymatic Kinetic Resolution of Racemic Alcohols
Kinetic resolution is a widely used technique to separate a racemic mixture. In an enzymatic kinetic resolution (EKR), an enzyme selectively catalyzes the transformation of one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.[8][17] This allows for the separation of the two enantiomers. Lipases are commonly used enzymes for this purpose, often acylating one alcohol enantiomer much faster than the other.[8][11]
Causality of Experimental Choices:
-
Enzyme Selection: Lipases like Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435®) are robust and highly selective for a wide range of substrates.[11] Their active site provides a chiral pocket that preferentially binds one enantiomer.
-
Acyl Donor: Vinyl acetate or isopropenyl acetate are often used as "activated" acyl donors.[10] They produce vinyl alcohol or acetone as byproducts, which tautomerize to acetaldehyde or remain as acetone, respectively. This effectively makes the acylation reaction irreversible, driving the reaction forward and improving conversion.
-
Solvent: A non-polar organic solvent like toluene or MTBE is typically used to solubilize the substrates and prevent hydrolysis of the ester product.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Secondary Alcohol
This protocol provides a method for the kinetic resolution of racemic 1-phenylethanol using an immobilized lipase.
Logical Relationship Diagram:
Sources
- 1. Reduction of enamines [organic-chemistry.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
derivatization of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
An In-depth Guide to the Synthetic Derivatization of 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid
Abstract
Substituted pyrazole carboxylic acids are cornerstone building blocks in modern medicinal and agricultural chemistry. Specifically, this compound serves as a versatile scaffold for the synthesis of a wide array of bioactive molecules, including advanced fungicides and potential therapeutic agents.[1][2] This document provides a comprehensive guide for researchers, outlining key derivatization strategies for this molecule. We present detailed, field-proven protocols for amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions. The underlying chemical principles, experimental considerations, and mechanistic insights are discussed to empower scientists in drug discovery and process development to leverage this scaffold to its full potential.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole ring system is a privileged scaffold, appearing in numerous compounds with significant biological activity. The specific substitution pattern of this compound offers three primary points for chemical modification: the carboxylic acid group at the C4 position, the chlorine atom at the C3 position, and the potential for reactions at the pyrazole ring itself under certain conditions. The carboxylic acid allows for the straightforward formation of amides and esters, while the chloro substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups. This trifecta of reactivity makes it an exceptionally valuable starting material for building complex molecular architectures and generating libraries for high-throughput screening.[3]
Physicochemical Properties of the Starting Material
A clear understanding of the starting material's properties is critical for experimental design.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂ | [3] |
| Molecular Weight | 160.56 g/mol | [3] |
| CAS Number | 137343-52-3 | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | 217-219 °C | [3] |
| Boiling Point (Predicted) | 315.8 ± 22.0 °C | [3] |
| Density (Predicted) | 1.56 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in alcohols, insoluble in water. | General Knowledge |
Core Derivatization Strategies
The can be logically categorized into three primary transformations. Each pathway provides access to a distinct class of compounds with unique physicochemical and biological properties.
Caption: Key derivatization pathways for the title compound.
Amide Bond Formation: Accessing Pyrazole Carboxamides
The formation of an amide bond is one of the most frequent reactions in medicinal chemistry.[4] Pyrazole carboxamides, in particular, are a well-established class of fungicides.[1] There are two primary methods to achieve this transformation: direct coupling using activating agents or a two-step process via an acid chloride intermediate.
Method A: Direct Coupling with Activating Agents This is often the preferred one-pot method. It involves activating the carboxylic acid to facilitate nucleophilic attack by an amine.[4][5]
-
Mechanism: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. To prevent this and increase efficiency, an additive like HOBt (Hydroxybenzotriazole) or HOSu (N-Hydroxysuccinimide) is used to trap the O-acylisourea, forming a more stable active ester that reacts cleanly with the amine.[6] For challenging couplings (e.g., with sterically hindered or electron-deficient amines), more potent uronium-based reagents like HATU are employed.[6] A non-nucleophilic base, typically DIPEA (N,N-Diisopropylethylamine), is required to neutralize any acid salts and maintain a favorable reaction pH.[6]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Method B: Conversion to Acid Chloride This classic, robust method involves converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acid chloride reacts readily with a wide range of amines, often in the presence of a simple base like triethylamine or pyridine to scavenge the HCl byproduct. This method is particularly useful for large-scale synthesis due to the low cost of the reagents.
Fischer Esterification: Synthesis of Pyrazole Esters
Ester derivatives are valuable as final products or as intermediates where the carboxylic acid needs to be protected for subsequent reactions, such as Suzuki coupling. The Fischer esterification is a straightforward method for this purpose.[8]
-
Mechanism: The reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or tosic acid (TsOH).[8] The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation yields the final ester product.[8] The reaction is an equilibrium, and is typically driven to completion by using the alcohol as the solvent (a large excess) or by removing the water byproduct as it forms.[8][9]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[10] In this case, it allows for the substitution of the chlorine atom at the C3 position with various aryl, heteroaryl, or vinyl groups, dramatically increasing molecular complexity.[11][12]
-
Mechanism & Considerations: The catalytic cycle begins with the oxidative addition of the chloro-pyrazole to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the desired product and regenerates the Pd(0) catalyst.[10]
-
Key Insight: The basic conditions required for the Suzuki coupling (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can deprotonate the carboxylic acid, potentially interfering with the reaction or causing solubility issues. Therefore, it is often advantageous to first convert the carboxylic acid to an ester (as described in Sec. 2.2), perform the Suzuki coupling on the ester, and then hydrolyze the ester back to the carboxylic acid if desired.[13]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
Protocol 1: Amide Coupling via EDC/HOBt
This protocol is a general procedure for coupling the title acid with a primary or secondary amine.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
-
HOBt (Hydroxybenzotriazole, 1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine, 2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).
-
Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
-
Cool the flask to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
-
Protocol 2: Esterification (Fischer Method - Methyl Ester)
This protocol describes the synthesis of the methyl ester, a common protecting group.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Methanol (used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)
-
Saturated NaHCO₃ (aq), Brine
-
Ethyl Acetate
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
Suspend this compound (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated H₂SO₄ to the suspension.
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product ester will be less polar than the starting acid.
-
Work-up: Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ until effervescence ceases, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.
-
Purification: The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
-
Protocol 3: Suzuki-Miyaura Cross-Coupling (on Ester Derivative)
This protocol outlines the coupling of the methyl ester (from Protocol 2) with an arylboronic acid.
-
Reagents & Materials:
-
Methyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (Palladium Tetrakis, 0.05 eq) or other suitable Pd catalyst/ligand system.
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried.
-
Solvent mixture: e.g., Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.
-
Ethyl Acetate, Water, Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a flask, add the chloro-pyrazole ester (1.0 eq), arylboronic acid (1.5 eq), and K₂CO₃ (2.0 eq).
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
References
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. Available at: [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Available at: [Link]
-
This compound. (n.d.). MySkinRecipes. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). ResearchGate. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). ResearchGate. Available at: [Link]
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- 13. researchgate.net [researchgate.net]
reaction of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid with amines
An Application Guide for the Synthesis of Novel Pyrazole Carboxamides
Topic: Reaction of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid with Amines Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Carboxamide Scaffold in Modern Chemistry
The this compound moiety is a highly versatile building block in contemporary medicinal and agricultural chemistry.[1] Its derivatives, particularly pyrazole carboxamides, are integral to the development of a wide range of biologically active compounds. This structural class is a well-established pharmacophore found in numerous commercial products, including potent fungicides that act as succinate dehydrogenase inhibitors (SDHI) and various pharmaceutical agents.[2][3][4][5] The significance of this scaffold lies in its dual reactivity: the carboxylic acid at the C4 position provides a reliable handle for amide bond formation, while the chloro-substituent at the C3 position offers a site for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse and complex molecular architectures.
This guide provides a detailed exploration of the , focusing on the principles, protocols, and critical considerations for synthesizing 3-chloro-1-methyl-1H-pyrazole-4-carboxamides.
Part 1: Foundational Chemical Principles
The reaction of this compound with an amine can proceed via two primary pathways, dictated by the reaction conditions and the nature of the amine. Understanding these pathways is crucial for controlling selectivity and achieving the desired product.
Pathway A: Amide Bond Formation (Acylation)
This is the most common and direct reaction, targeting the carboxylic acid group. The direct condensation of a carboxylic acid and an amine is generally inefficient because the basic amine deprotonates the acid to form a non-reactive ammonium carboxylate salt.[6][7][8] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using coupling reagents.[7][9]
The general mechanism involves:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea ester (with carbodiimides like EDC) or an active ester (with uronium salts like HATU).[10][11]
-
Stabilization (Optional but Recommended): Additives like 1-hydroxybenzotriazole (HOBt) are often included. HOBt traps the initial reactive intermediate to form a more stable active ester. This strategy is critical for minimizing side reactions, such as the rearrangement of the O-acylisourea to an unreactive N-acylurea, and suppressing the racemization of chiral carboxylic acids.[10][12]
-
Nucleophilic Attack: The amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Product Formation: The intermediate collapses, eliminating the leaving group (derived from the coupling agent and additive) to yield the stable amide bond.
Pathway B: Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent on the electron-deficient pyrazole ring is susceptible to substitution by strong nucleophiles, including some amines. This SNAr reaction typically requires more forcing conditions (e.g., elevated temperatures) than amide coupling.[13][14]
The mechanism proceeds in two steps:
-
Addition: The amine nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15]
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group, resulting in the substituted pyrazole.[13][15]
For the synthesis of the target 3-chloro-1-methyl-1H-pyrazole-4-carboxamides, it is essential to employ conditions that selectively favor Pathway A while minimizing the competing SNAr reaction. This is typically achieved by conducting the amide coupling at or below room temperature.
Part 2: Experimental Protocols and Methodologies
Protocol 1: Standard Amide Coupling via EDC/HOBt
This protocol describes a robust and widely used method for the synthesis of pyrazole-4-carboxamides. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous because its urea byproduct is water-soluble, simplifying purification.[12]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, CH₃CN)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Setup: Under an inert atmosphere, add this compound (1.0 equiv) and HOBt (1.2 equiv) to a flame-dried round-bottom flask.
-
Dissolution: Add the anhydrous solvent (e.g., DMF) to dissolve the solids. Stir the solution using a magnetic stirrer.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add the base (e.g., DIPEA, 2.0 equiv) followed by EDC·HCl (1.2 equiv) portion-wise. Stir the mixture at 0 °C for 30 minutes to ensure complete activation of the carboxylic acid. The formation of the HOBt-ester intermediate is critical for a clean reaction.[10]
-
Amine Addition: Add the desired amine (1.1 equiv) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored to determine completion.
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.[16]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure pyrazole carboxamide.[17]
Workflow Diagram for Amide Coupling:
Caption: General workflow for the synthesis of pyrazole carboxamides.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is a critical parameter that can influence reaction time, yield, and the potential for side reactions. While EDC/HOBt is a reliable and cost-effective option, other reagents may be superior for challenging substrates (e.g., sterically hindered amines or electron-deficient anilines).[18]
| Reagent System | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| EDC / HOBt | 4 - 24 hours | 70 - 95% | Cost-effective; water-soluble byproduct simplifies work-up.[10] | Slower than uronium salts; risk of N-acylurea side product without HOBt. |
| DCC / HOBt | 4 - 12 hours | 75 - 98% | Effective and inexpensive. | Forms an insoluble dicyclohexylurea (DCU) byproduct that must be filtered.[10][12] |
| HATU / Base | 15 - 60 minutes | 85 - 99% | Very fast and highly efficient, even for difficult couplings; low racemization.[10][11] | Expensive; requires a non-nucleophilic base (e.g., DIPEA). |
| HBTU / Base | 30 - 120 minutes | 80 - 98% | Very effective with slightly longer reaction times than HATU.[10] | More expensive than carbodiimides. |
Part 3: Troubleshooting and Strategic Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the activated intermediate. For sterically hindered or electron-poor amines, switching to a more powerful coupling reagent like HATU can significantly improve results.[10][18]
-
Side Product Formation: The primary side product with carbodiimides is the N-acylurea, formed by the rearrangement of the O-acylisourea intermediate. The inclusion of HOBt or HOAt is crucial to intercept this intermediate and prevent this pathway.[10][11]
-
Reaction Monitoring: It is essential to monitor the reaction. Prolonged reaction times can sometimes lead to decomposition or side reactions. TLC is a quick and effective method, while LC-MS provides more definitive information on the conversion and the presence of byproducts.
-
Controlling Selectivity: To ensure the reaction occurs exclusively at the carboxylic acid, maintain a low reaction temperature (0 °C to room temperature). If SNAr at the C3-chloro position is observed, lowering the temperature and reducing the reaction time should be the first corrective measures.
Part 4: Visualization of Reaction Pathways
The dual reactivity of the starting material can be visualized to understand the selectivity challenge.
Caption: Competing reaction pathways for amines with the substrate.
By carefully selecting coupling reagents and controlling reaction conditions, researchers can effectively synthesize a vast library of 3-chloro-1-methyl-1H-pyrazole-4-carboxamides for evaluation in drug discovery and agrochemical development programs.
References
-
Mechanisms for the activation of carboxylic acid in amide bond... - ResearchGate . ResearchGate. [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent . Chemistry LibreTexts. (2023-01-22). [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor . National Institutes of Health (NIH). (2013-12-02). [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates . PubMed. (2020-07-30). [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review . MDPI. [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors . ACS Publications. [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates . Semantic Scholar. [Link]
-
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors . ACS Publications. (2023-06-07). [Link]
-
Direct Amidations of Carboxylic Acids with Amines . Encyclopedia.pub. (2023-02-22). [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module . PubMed. (2024-02-21). [Link]
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An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity . Sphinxsai. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health (NIH). [Link]
-
Coupling Reagents . Aapptec Peptides. [Link]
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This compound . MySkinRecipes. [Link]
-
Synthesis of novel pyrazole carboxamides using reusable catalyst as antimicrobial agents and molecular docking studies . ResearchGate. [Link]
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New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU . ResearchGate. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
-
Amide Synthesis . Fisher Scientific. [Link]
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Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction . J-Stage. [Link]
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Synthesis and evaluation of novel pyrazole carboxamide derivatives . oajpr.com. (2024-11-01). [Link]
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-
nucleophilic aromatic substitutions . YouTube. (2019-01-19). [Link]
-
Amide coupling Protocol for Amino PEG . AxisPharm. (2024-09-23). [Link]
-
21.8: Condensation of Acids with Amines . Chemistry LibreTexts. (2020-05-30). [Link]
-
Reactions of Amines . Jasperse. [Link]
-
18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry . YouTube. (2021-03-16). [Link]
-
Amide synthesis by acylation . Organic Chemistry Portal. [Link]
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Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water . Preprints.org. (2023-10-12). [Link]
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Nucleophilic aromatic substitution reactions of chloropyrimidines . ResearchGate. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit . DergiPark. [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? . National Institutes of Health (NIH). [Link]
-
The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery . Medium. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . ResearchGate. (2025-10-16). [Link]
-
ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines . ResearchGate. (2025-11-03). [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides . MDPI. [Link]
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Large-Scale Synthesis of Pyrazole Carboxylic Acid Derivatives: From Benchtop Strategy to Industrial Application
An Application Guide for Drug Development Professionals
Abstract
Pyrazole carboxylic acids are privileged scaffolds in modern medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2][3][4] Their synthesis, while well-established in laboratory settings, presents unique challenges when transitioning to large-scale production, where factors like cost, safety, efficiency, and environmental impact become paramount. This comprehensive guide provides researchers, process chemists, and drug development professionals with an in-depth analysis of scalable synthetic strategies for pyrazole carboxylic acid derivatives. We will dissect the foundational Knorr pyrazole synthesis, explore process optimization, detail critical safety protocols for handling hazardous reagents like hydrazine, and present industrially relevant case studies for the synthesis of key pharmaceutical intermediates.
Introduction: The Central Role of Pyrazoles in Pharmacology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of pharmaceutical design.[3][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal pharmacophore. The addition of a carboxylic acid moiety provides a crucial handle for modifying solubility, engaging in hydrogen bonding with biological targets, or serving as a synthetic precursor for further derivatization into amides, esters, and other functional groups.[1][4]
The commercial success of drugs built on this scaffold is a testament to its importance:
-
Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and acute pain.[6][7]
-
Sildenafil (Viagra®): A potent PDE5 inhibitor for the treatment of erectile dysfunction.[8][9][10]
-
Darolutamide: An anti-androgen medication for treating prostate cancer.[11]
The transition from a promising laboratory-scale synthesis to a robust, multi-kilogram or pilot-plant scale process is a critical step in the drug development pipeline. This guide aims to bridge that gap by providing both the theoretical underpinnings and practical, field-proven protocols for achieving this scale-up successfully and safely.
Foundational Synthetic Strategy: The Knorr Pyrazole Synthesis
The most reliable and widely used method for the large-scale synthesis of pyrazoles is the Knorr pyrazole synthesis, first reported in 1883.[12][13] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][14][15] Its enduring prevalence in industry is due to its efficiency, versatility, and use of readily available starting materials.
The Core Mechanism: A Step-by-Step Analysis
Understanding the mechanism is crucial for troubleshooting and optimizing the reaction on a large scale. The process, typically acid-catalyzed, involves the formation of two imine-type intermediates followed by cyclization and dehydration.[14][15]
Causality of Mechanistic Steps:
-
Initial Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. The choice of which carbonyl is attacked first is influenced by both steric and electronic factors, which is a key determinant of the final product's regiochemistry.
-
Hydrazone/Enamine Formation: This initial adduct rapidly dehydrates to form a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion. This is the rate-determining step and is often accelerated by acid catalysis, which protonates the carbonyl oxygen, rendering it more electrophilic.
-
Dehydration and Aromatization: The resulting cyclic hemiaminal intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.[16]
Caption: The reaction mechanism of the Knorr Pyrazole Synthesis.
Controlling Regioselectivity
When using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, two different regioisomers can be formed.[12][13] Controlling this selectivity is critical for pharmaceutical synthesis, as isomers often have different pharmacological profiles and can be difficult to separate.
-
Electronic Effects: In a β-ketoester, the ketone is generally more electrophilic and reactive than the ester carbonyl. Therefore, the more nucleophilic nitrogen of the hydrazine (typically the unsubstituted -NH2 group) will preferentially attack the ketone.
-
pH Control: The reaction pH can significantly influence which nitrogen atom of the hydrazine is more nucleophilic and which carbonyl is more reactive, thereby steering the regioselectivity. Acidic conditions can accelerate the desired cyclization pathway.[13]
Process Optimization and Scale-Up Considerations
Scaling a reaction from grams to kilograms introduces challenges that are often negligible at the bench. Careful planning and process control are essential for a safe, efficient, and reproducible large-scale synthesis.
Reagent and Solvent Selection
-
Starting Materials: The choice of the 1,3-dicarbonyl precursor is vital. For pyrazole carboxylic acids, β-ketoesters are the most common starting materials. Their large-scale synthesis is well-established, making them cost-effective.
-
Solvents: The ideal solvent should provide good solubility for the reactants, be inert to the reaction conditions, have a suitable boiling point for temperature control, and facilitate easy product isolation (typically via crystallization). Alcohols like ethanol or isopropanol are common, but considerations for recovery and recycling are important on an industrial scale.
Safety: Managing the Risks of Hydrazine
Hydrazine and its derivatives are highly toxic, flammable, and potentially explosive.[17][18][19] Strict safety protocols are non-negotiable.
-
Toxicity and Handling: Hydrazine is a suspected carcinogen and highly corrosive.[19][20] All handling must be performed in a well-ventilated area (e.g., a fume hood or ventilated enclosure) using appropriate Personal Protective Equipment (PPE), including butyl rubber gloves, chemical splash goggles, a face shield, and a protective suit.[18][19]
-
Thermal Hazards: Anhydrous hydrazine is highly energetic and can decompose explosively.[17] For large-scale work, aqueous solutions of hydrazine (e.g., hydrazine hydrate) are almost always used to mitigate this risk.[17] However, even aqueous solutions can pose a thermal runaway risk, especially if the reaction is highly exothermic.
-
Quenching and Neutralization: The reaction byproduct, often an acid like HCl, can form high-energy conjugates with unreacted hydrazine. The addition of a base, such as sodium acetate, can quench this acid in situ, significantly increasing the thermal stability of the reaction mixture and preventing dangerous decompositions.[21]
-
Process Control: Exothermic hydrazine reactions require robust temperature control. This is often achieved by slow, controlled addition of the hydrazine solution to the reactor at a moderate temperature, with efficient cooling systems in place to dissipate the heat generated.
Caption: Critical safety workflow for handling hydrazine in large-scale synthesis.
Work-up and Purification
The goal of a large-scale work-up is to isolate the product in high purity and yield with minimal operational complexity.
-
Crystallization: The most effective and economical method for purifying solid products at scale. The final pyrazole carboxylic acid is often designed to crystallize directly from the reaction mixture upon cooling or pH adjustment.
-
Solvent Swaps: It may be necessary to remove the reaction solvent and replace it with a more suitable crystallization solvent. This is typically done via distillation.
-
pH Adjustment: Pyrazole carboxylic acids are amphoteric. Their solubility is highly dependent on pH. Purification can often be achieved by dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the pure product by adding acid.
Application Protocols: Industrial Case Studies
The following protocols are illustrative examples based on established industrial syntheses and should be adapted and validated for specific equipment and safety requirements.
Case Study 1: Synthesis of an Intermediate for Sildenafil
This protocol outlines the synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, a key intermediate in the manufacture of Sildenafil.[8][9]
Protocol: Large-Scale Synthesis of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid
-
Materials:
-
Ethyl 2,4-dioxoheptanoate (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Sodium Hydroxide (2.5 eq)
-
Ethanol
-
Water
-
Hydrochloric Acid
-
-
Procedure:
-
Reaction Setup: Charge a suitably sized reactor with Ethanol. Begin agitation and cool the vessel to 10-15 °C.
-
Reactant Addition: Slowly add ethyl 2,4-dioxoheptanoate to the ethanol. To this solution, add methylhydrazine dropwise over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Causality: The ketone carbonyl is more reactive than the two ester carbonyls, leading to a regioselective initial condensation with methylhydrazine. Slow addition is critical to control the exotherm.
-
-
Cyclization: Once the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction for completion by HPLC or TLC.
-
Saponification: Cool the reaction mixture to 40-50 °C. In a separate vessel, prepare a solution of sodium hydroxide in water. Slowly add the aqueous NaOH solution to the reaction mixture.
-
Causality: The ethyl ester of the pyrazole is hydrolyzed (saponified) to the sodium salt of the carboxylic acid, which is soluble in the aqueous ethanol mixture.
-
-
Solvent Removal: Concentrate the reaction mixture by distilling off the ethanol under reduced pressure.
-
Purification and Isolation: a. To the remaining aqueous solution, add water to ensure the sodium salt is fully dissolved. b. Perform an extraction with a non-polar solvent (e.g., toluene) to remove non-polar impurities. c. Cool the aqueous layer to 0-5 °C and slowly add concentrated hydrochloric acid to adjust the pH to ~2-3.
-
Causality: Acidification protonates the carboxylate salt, causing the free pyrazole carboxylic acid, which has low aqueous solubility, to precipitate out of solution.
-
-
Filtration and Drying: The precipitated solid is collected by filtration, washed with cold water to remove residual salts, and dried under vacuum at 50-60 °C to a constant weight.
-
Case Study 2: Synthesis of a Celecoxib Precursor
This protocol details the synthesis of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, the core structure of Celecoxib.[6][22]
Protocol: Large-Scale Synthesis of Celecoxib
-
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (1.0 eq)
-
4-Sulfonamidophenylhydrazine hydrochloride (1.05 eq)
-
Glacial Acetic Acid or Ethanol
-
-
Procedure:
-
Reaction Setup: Charge the reactor with the chosen solvent (e.g., ethanol).
-
Reactant Addition: Add the 1,3-diketone and the 4-sulfonamidophenylhydrazine hydrochloride salt to the reactor.
-
Causality: The hydrochloride salt provides an acidic medium, which catalyzes the condensation reaction.
-
-
Cyclization: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress is monitored by HPLC until the starting materials are consumed.
-
Note: This reaction often yields a mixture of two regioisomers. The desired isomer is typically the major product, but the ratio can be influenced by solvent and temperature.[6]
-
-
Isolation and Purification: a. Cool the reaction mixture to room temperature, then further chill to 0-5 °C to maximize precipitation. b. The crude product, which often crystallizes directly from the reaction medium, is collected by filtration. c. The filter cake is washed with cold ethanol to remove soluble impurities.
-
Recrystallization: The crude product is then subjected to recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve the high purity required for pharmaceutical applications. This step is critical for removing the unwanted regioisomer.
-
Data Summary: Comparison of Synthetic Approaches
The choice of a synthetic route for large-scale production involves a trade-off between various factors. The table below summarizes key parameters for common strategies.
| Synthetic Strategy | Key Precursors | Typical Yield | Scalability | Key Advantages | Key Challenges |
| Knorr Synthesis | 1,3-Diketones, Hydrazines | 75-95% | Excellent | High efficiency, versatile, uses common reagents.[7][13] | Potential for regioisomer formation, requires careful handling of hydrazine.[6][17] |
| 'One-Pot' Synthesis | Arenes, Carboxylic Acids, Hydrazine | 60-85% | Moderate | Reduces unit operations, improves process economy.[23][24] | Can be sensitive to substrate scope, may require strong acids (TfOH).[23] |
| Vilsmeier-Haack Reaction | Ketone Hydrazones, Vilsmeier Reagent | 70-90% | Good | Good for specific substitution patterns (e.g., 4-carboxy esters).[25][26] | Vilsmeier reagent (POCl3/DMF) is corrosive and requires careful handling. |
| Heterogeneous Catalysis | 1,3-Diketones, Hydrazines | >90% | Good | Catalyst is recyclable, simplifies purification, greener process.[22] | Catalyst deactivation over time, potential for metal leaching. |
Conclusion and Future Outlook
The large-scale synthesis of pyrazole carboxylic acid derivatives is a mature field, dominated by the robust and adaptable Knorr synthesis. The primary considerations for industrial application revolve around process safety, particularly the management of hydrazine, and process efficiency, focusing on regioselectivity control and high-purity product isolation through crystallization.
Future advancements will likely focus on enhancing the sustainability of these processes. The development of stable and reusable heterogeneous catalysts, the implementation of continuous flow chemistry to improve safety and control, and the use of greener solvent systems are all active areas of research that promise to make the production of these vital pharmaceutical building blocks even more efficient and environmentally responsible.[22][25]
References
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- University of Sheffield. Synthesis of Sildenafil Citrate.
- Le, T. S., et al. (n.d.). Efficient synthesis of celecoxib and pyrazole derivatives on heterogeneous Ga-MCM-41-SO3H catalyst under mild condition. ProQuest.
- Karaburun, A., et al. (n.d.). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate.
- Unknown Author. The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. Sildenafil Synthesis: The Role of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid as a Key Intermediate.
- Alam, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Unknown Author. (n.d.). Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents”. ResearchGate.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
- Kumar, R., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.
- Kumar, A., et al. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. PMC - NIH.
- Gomaa, A. M., et al. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PMC - PubMed Central.
- Unknown Author. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID.
- Wiley. (n.d.). Synthesis of Sildenafil Citrate (Viagra®).
- Bensaber, S. M., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
- Bensaber, S. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Stegelmeier, B. L. (2018). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications.
- Unknown Author. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Scite.ai.
- NINGBO INNO PHARMCHEM CO.,LTD. Hydrazine: Safety, Hazards, and Handling in Industrial Environments.
- Unknown Author. (2018). New green synthesis process of sildenafil intermediate 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Patsnap Eureka.
- Sener, A., et al. (n.d.). Synthesis of some pyrazole‐3‐carboxylic acid‐hydrazide and pyrazolopyridazine compounds. Semantic Scholar.
- Unknown Author. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare.
- Unknown Author. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate.
- Unknown Author. (n.d.). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate.
- Unknown Author. (2022). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
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- Unknown Author. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
- RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
- IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
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Application Note: A Practical Guide to the Synthesis and Characterization of Novel Pyrazole Carboxamide Derivatives
Abstract
This comprehensive guide provides a detailed framework for the synthesis, purification, and characterization of novel pyrazole carboxamide derivatives. Pyrazole-based scaffolds are of paramount importance in medicinal chemistry and agrochemical research, forming the core of numerous bioactive compounds.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering researchers the rationale behind experimental choices. We present a robust and versatile synthetic strategy, detailed step-by-step protocols, troubleshooting insights, and a complete guide to structural verification, ensuring that researchers can confidently and efficiently generate novel derivatives for their discovery pipelines.
Introduction: The Significance of the Pyrazole Carboxamide Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, a structure that has proven to be a "privileged scaffold" in drug design.[2][3] When combined with a carboxamide linkage, the resulting pyrazole carboxamide core gives rise to a vast chemical space with a wide spectrum of biological activities. These derivatives have been successfully developed as potent anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][4] In the agrochemical sector, they are renowned as powerful fungicides and insecticides.[5][6][7]
The efficacy of these compounds is deeply tied to their structure. The substituents on the pyrazole ring and the nature of the amine attached to the carboxamide group can be systematically varied to modulate potency, selectivity, and pharmacokinetic properties. Therefore, a mastery of the synthetic routes to these molecules is fundamental for any research program in this area. This guide focuses on the most common and flexible synthetic approach: the initial construction of a pyrazole carboxylic acid followed by a subsequent amidation reaction.[8]
Core Synthetic Strategy: A Modular Approach
The most versatile strategy for synthesizing a library of pyrazole carboxamides involves a modular, multi-step process. This approach allows for late-stage diversification, where a common pyrazole carboxylic acid intermediate can be coupled with numerous amines to generate a wide array of final compounds.
The general workflow is outlined below:
Figure 1: General workflow for the synthesis of pyrazole carboxamide derivatives.
This strategy is favored for two main reasons:
-
Convergent Synthesis: The pyrazole core and the desired amine fragments are prepared separately and combined in the final step, which is highly efficient for library synthesis.
-
Commercial Availability: A vast number of diverse amines and hydrazine derivatives are commercially available, allowing for extensive Structure-Activity Relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols provide a reliable, step-by-step methodology for synthesizing a representative 1,3-disubstituted-1H-pyrazole-5-carboxamide.
Protocol 3.1: Synthesis of Ethyl 1,3-Disubstituted-1H-pyrazole-5-carboxylate (Knorr Cyclization)
This foundational step creates the pyrazole core through the condensation of a β-ketoester with a hydrazine derivative.[8]
Materials:
-
Substituted hydrazine (e.g., Phenylhydrazine) (1.0 eq)
-
β-Ketoester (e.g., Ethyl acetoacetate) (1.0 eq)
-
Ethanol (as solvent, approx. 0.2 M)
-
Glacial Acetic Acid (catalytic, ~0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the hydrazine derivative (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[8]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The resulting crude product can often be purified by recrystallization from ethanol or purified by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient).
Protocol 3.2: Hydrolysis to 1,3-Disubstituted-1H-pyrazole-5-carboxylic Acid
This step converts the ester intermediate into the carboxylic acid necessary for amide coupling.[8]
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 3.1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent, e.g., 3:1 ratio)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water.
-
Add the base (LiOH or NaOH, 1.5-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pyrazole-5-carboxylic acid.
Protocol 3.3: Amide Bond Formation via Acid Chloride Intermediate
This is a robust and widely used method for creating the final carboxamide.[8] Caution: This procedure should be performed in a certified chemical fume hood as it involves corrosive reagents and generates acidic gas.
Materials:
-
Pyrazole-5-carboxylic acid (from Protocol 3.2) (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic, 1 drop)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (Et₃N) or another non-nucleophilic base (2.5 eq)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, N₂-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a single catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is highly reactive and should be used immediately.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide derivative.[9]
-
Reaction Optimization and Data Summary
The amidation step is critical for the success of the synthesis. The choice of reagents and conditions can significantly impact yield and purity.
| Parameter | Options | Rationale & Considerations |
| Acid Activation | SOCl₂, (COCl)₂ | Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are highly effective but harsh. Oxalyl chloride is often preferred as its byproducts (CO₂, CO, HCl) are gaseous and easily removed.[8] |
| Peptide Coupling Reagents (HATU, HBTU, DCC) | Milder alternatives suitable for sensitive or complex amines. They are more expensive but can prevent side reactions.[10] | |
| Base | Et₃N, DIPEA | A non-nucleophilic base is required to scavenge the HCl generated during the reaction, driving it to completion. At least 2 equivalents are needed (one for the HCl byproduct, one to deprotonate the amine salt if used). |
| Pyridine | Can act as both a base and a nucleophilic catalyst. However, it can be difficult to remove during workup. | |
| Solvent | DCM, THF, Acetonitrile | Must be anhydrous and inert to the reaction conditions. DCM is a common choice due to its low boiling point and ability to dissolve a wide range of substrates. |
| Temperature | 0 °C to Room Temp. | The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion. |
Structural Characterization and Purity Analysis
Unambiguous confirmation of the final product's structure and purity is essential. A standard analytical workflow combines several spectroscopic and chromatographic techniques.
Figure 2: Standard analytical workflow for product validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[11][12] Key signals to identify include the pyrazole ring protons, the amide N-H proton (if present), and signals corresponding to all substituents.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[13] High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): The principal method for determining the purity of the final compound. A final purity of >95% is typically required for biological screening.
Table of Representative Characterization Data:
| Analysis Type | Expected Observation | Purpose |
| ¹H NMR | A broad singlet between δ 8-11 ppm. | Confirms the presence of the amide N-H proton. |
| A singlet around δ 6-7 ppm. | Corresponds to the C4-H of the pyrazole ring. | |
| ¹³C NMR | A signal between δ 158-165 ppm. | Confirms the amide carbonyl carbon. |
| IR Spectroscopy | Strong absorption band at ~1650-1680 cm⁻¹. | Characteristic C=O stretch of the amide. |
| Absorption band at ~3200-3400 cm⁻¹. | Characteristic N-H stretch of the amide. | |
| HRMS (ESI) | [M+H]⁺ ion peak matching the calculated exact mass within 5 ppm. | Unambiguously confirms the molecular formula. |
Conclusion
This application note provides a robust and well-grounded methodology for the synthesis of novel pyrazole carboxamide derivatives. By understanding the rationale behind each synthetic step, from the initial Knorr cyclization to the final amide coupling and characterization, researchers are empowered to troubleshoot and adapt these protocols to their specific targets. The modular nature of this synthetic strategy enables the rapid generation of diverse chemical libraries, accelerating the discovery of new therapeutic agents and agrochemicals.
References
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- PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
- (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- PubMed. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Drug Development Research.
- ACS Publications. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
- MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
- Google Patents. (n.d.). Process for the preparation of pyrazole-4-carboxamides.
- PMC - NIH. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ACS Publications. (2025). Discovery of Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
- NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
- Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.
- PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
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Application Notes & Protocols: Synthetic Auxins in the Development of Herbicides and Plant Growth Regulators
Abstract
Synthetic analogs of the plant hormone auxin represent one of the most significant classes of molecules in modern agriculture. First commercialized in the 1940s with the introduction of 2,4-dichlorophenoxyacetic acid (2,4-D), these compounds exhibit a remarkable dual functionality.[1][2][3] At high concentrations, they act as potent and selective herbicides against broadleaf weeds, while at low concentrations, they serve as effective plant growth regulators (PGRs) for applications such as rooting, fruit set, and prevention of premature fruit drop.[4][5] This guide provides an in-depth exploration of the mechanisms, development workflows, and detailed experimental protocols for leveraging synthetic auxins in both herbicide and PGR discovery programs. It is intended for researchers in crop protection, plant biology, and agrochemical development.
The Foundational Mechanism: Hijacking the Auxin Signaling Pathway
The efficacy of synthetic auxins stems from their ability to mimic the natural plant hormone, indole-3-acetic acid (IAA).[6] They overwhelm the plant's endogenous hormonal regulatory system, leading to catastrophic, uncontrolled growth in susceptible species.
1.1. The Core Signaling Cascade
The primary nuclear auxin signaling pathway is a well-characterized system involving three main protein families:
-
TIR1/AFB Receptors: A family of F-box proteins (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) that act as the auxin co-receptors.
-
Aux/IAA Repressors: A family of transcriptional repressor proteins that bind to and inhibit ARFs in the absence of auxin.
-
ARF Transcription Factors: AUXIN RESPONSE FACTORs that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.
In a normal state (low auxin), Aux/IAA proteins repress ARF activity. When a synthetic auxin like 2,4-D is introduced, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[7] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the repressor frees the ARF transcription factor to activate a cascade of gene expression, leading to uncontrolled cell division and elongation, ethylene production, and ultimately, plant death.[6][7][8]
Diagram 1: The Auxin Signaling Pathway A simplified diagram illustrating the mechanism of action for synthetic auxins.
Herbicide Development Workflow
The development of a novel auxin-based herbicide is a multi-stage process, moving from broad screening to detailed characterization and formulation. The goal is to identify molecules with high potency on target weeds and high selectivity (i.e., safety) for crops like corn, wheat, and sorghum.
Diagram 2: Herbicide Discovery & Development Workflow A flowchart outlining the key stages in developing a new synthetic auxin herbicide.
Application Protocols: Herbicide Discovery
3.1. Protocol: High-Throughput Screening (HTS) using Arabidopsis thaliana
Causality: Arabidopsis thaliana is an ideal model organism for primary screening due to its rapid life cycle, small size, and well-understood genetics. Root growth is extremely sensitive to auxin concentration, making it a robust and easily quantifiable phenotype for identifying compounds with auxinic activity.[9]
Methodology:
-
Plate Preparation: Use 24-well or 96-well clear-bottom microplates. Fill each well with 1 mL of sterile Murashige and Skoog (MS) agar medium supplemented with 1% sucrose.
-
Compound Addition: Add the test compounds from a chemical library to each well to achieve a final screening concentration (e.g., 1-10 µM). Include negative controls (DMSO vehicle) and positive controls (e.g., 1 µM 2,4-D).
-
Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution. Rinse with sterile water. Aseptically place 3-5 seeds in each well.
-
Incubation: Seal the plates and stratify at 4°C for 48 hours in the dark to synchronize germination. Transfer plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
Imaging & Analysis: After 5-7 days, use an automated imaging system or a flatbed scanner to capture images of the plates.
-
Data Quantification: Use image analysis software to measure primary root length and the number of lateral roots for each seedling.
-
Hit Identification: Identify "hits" as compounds that cause significant inhibition of primary root elongation and/or proliferation of lateral roots compared to the negative control, similar to the 2,4-D positive control.
3.2. Protocol: Whole-Plant Dose-Response Bioassay
Causality: This assay determines the potency of a hit compound on a target weed species. By testing a range of concentrations, a dose-response curve can be generated to calculate the Effective Dose (ED₅₀) or Growth Reduction (GR₅₀) value—the dose required to cause a 50% reduction in plant growth.[3][4] This is a critical metric for comparing the efficacy of different molecules.
Methodology:
-
Plant Propagation: Grow a susceptible broadleaf weed species (e.g., Velvetleaf, Abutilon theophrasti, or Common Lambsquarters, Chenopodium album) in pots containing standard potting mix in a greenhouse. Grow plants until they reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare a stock solution of the test compound. Perform serial dilutions to create a range of at least 6-8 concentrations (e.g., 0, 10, 30, 100, 300, 1000 g a.i./ha equivalent). Include a known herbicide (e.g., 2,4-D) as a standard for comparison. The spray solution should include necessary adjuvants as specified by formulation type.
-
Treatment Application: Use a track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha) to ensure uniform application. Spray the plants for each concentration level. Include an untreated control group. Randomize the pot placement in the greenhouse.
-
Evaluation: At 14 and 21 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Biomass Measurement: At 21 DAT, excise the above-ground plant tissue for each treatment, place in a labeled paper bag, and dry in an oven at 60°C for 72 hours. Record the dry weight.
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Plot the percent reduction against the log of the herbicide dose. Fit the data to a four-parameter log-logistic model to calculate the GR₅₀ value.[3][4]
| Compound | Target Weed | GR₅₀ (g a.i./ha) | 95% Confidence Interval |
| 2,4-D Amine | Abutilon theophrasti | 185 | (160 - 212) |
| Analog X-1 | Abutilon theophrasti | 250 | (225 - 278) |
| Analog X-2 | Abutilon theophrasti | 95 | (81 - 110) |
| Analog X-3 | Abutilon theophrasti | >1000 | N/A |
Table 1: Example dose-response data for novel synthetic auxin analogs compared to 2,4-D on Velvetleaf. Analog X-2 shows superior potency.
Application Protocols: Plant Growth Regulator (PGR) Development
At sublethal concentrations, synthetic auxins can be used to beneficially regulate plant development.
4.1. Protocol: Adventitious Rooting of Cuttings
Causality: Auxins are critical for initiating the formation of adventitious roots from stem tissue.[10] Applying synthetic auxins like indole-3-butyric acid (IBA) or naphthaleneacetic acid (NAA) to the base of cuttings enhances the success rate and uniformity of vegetative propagation.[8][10]
Methodology:
-
Prepare Cuttings: Take 10-15 cm stem cuttings from healthy stock plants. Make a clean, angled cut just below a node and remove the lower leaves.
-
Prepare Auxin Solution: Create a "quick dip" solution of IBA or NAA in 50% ethanol. Concentrations typically range from 1,000 to 10,000 ppm depending on the species (woody vs. herbaceous).
-
Treatment: Dip the basal 2-3 cm of each cutting into the auxin solution for 1-5 seconds.[11] Allow the alcohol to evaporate completely. An alternative is to use a commercial rooting powder containing the auxin dispersed in talc.[10]
-
Planting: Insert the treated cuttings into a pre-moistened, sterile rooting medium (e.g., a mix of perlite and vermiculite).
-
Incubation: Place the trays of cuttings under intermittent mist in a greenhouse to maintain high humidity and prevent desiccation.
-
Evaluation: After 3-6 weeks, gently remove cuttings and assess rooting success. Record the percentage of cuttings that rooted, the average number of primary roots per cutting, and the average root length.
| Treatment (5000 ppm) | % Cuttings Rooted | Avg. Roots per Cutting | Avg. Root Length (cm) |
| Control (No Auxin) | 25% | 1.8 | 2.1 |
| IBA | 95% | 8.5 | 5.4 |
| NAA | 88% | 7.2 | 4.9 |
Table 2: Example data showing the effect of synthetic auxins on the rooting of woody cuttings.
4.2. Protocol: Prevention of Pre-Harvest Fruit Drop
Causality: Premature fruit drop is often linked to the formation of an abscission layer at the base of the fruit stem, a process influenced by a decrease in natural auxin levels.[12] Applying a synthetic auxin as a foliar spray can inhibit the formation of this layer, thereby improving fruit retention and final yield.[13][14]
Methodology:
-
Identify Target Crop and Timing: Select a crop known to suffer from premature fruit drop (e.g., apple, mango, citrus). Timing is critical; applications are typically made just as natural fruit drop begins to occur.[13]
-
Prepare Spray Solution: Prepare a dilute aqueous solution of NAA or 2,4-D. Concentrations are typically in the low ppm range (e.g., 10-20 ppm for NAA on apples; 25-75 mg/L for 2,4-D on date palms).[13][14] Include a non-ionic surfactant to ensure adequate leaf coverage.
-
Application: Apply as a foliar spray, ensuring thorough coverage of the fruit and surrounding foliage. Application in the morning under slow-drying conditions often improves efficacy.[13]
-
Experimental Design: In a research setting, tag individual branches or select whole trees for treatment. Leave an equivalent number of branches/trees as untreated controls.
-
Data Collection: Count the number of fruit on tagged branches before application. At commercial harvest, recount the number of remaining fruit on both treated and control branches. Calculate the percentage of fruit drop.
-
Quality Assessment: Evaluate harvested fruit for quality parameters such as size, weight, total soluble solids (TSS), and firmness to ensure the PGR treatment does not have negative effects.[14]
Advanced Characterization Protocols
5.1. Protocol: Auxin-Receptor Binding Assay via Surface Plasmon Resonance (SPR)
Causality: SPR provides a powerful, real-time, label-free method to directly measure the binding kinetics between a potential herbicide (analyte) and the auxin co-receptor complex (ligand).[15] This assay confirms that a compound's biological activity is due to its interaction with the intended molecular target and provides quantitative data on binding affinity (KD), and association/dissociation rates.[16]
Methodology:
-
Protein & Peptide Preparation: Express and purify the TIR1 or relevant AFB F-box protein. Synthesize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).[16]
-
Chip Preparation: Use a streptavidin-coated SPR sensor chip. Immobilize the biotinylated Aux/IAA peptide onto the chip surface.
-
Binding Assay: a. Prepare a solution containing the purified TIR1/AFB protein in a suitable running buffer. b. Prepare a dilution series of the test compound (synthetic auxin). c. In the SPR instrument, inject the TIR1/AFB protein mixed with a specific concentration of the test compound over the chip surface. The auxin acts as the "molecular glue" to facilitate the binding of the TIR1/AFB protein to the immobilized IAA peptide. d. The instrument measures the change in mass on the chip surface in real-time, generating a sensorgram.
-
Data Analysis: a. Association Phase: Monitor the binding rate as the protein-auxin complex associates with the peptide. b. Dissociation Phase: Flow buffer without the protein-auxin complex and monitor the dissociation rate. c. Kinetic Fitting: Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.
5.2. Protocol: Formulation Stability Testing
Causality: An effective herbicide must be formulated into a product that is stable during storage and easy for the end-user to handle and apply. Stability testing ensures the physical and chemical integrity of the formulation under various environmental conditions.[17][18]
Methodology:
-
Prepare Formulations: Develop candidate formulations, such as an Emulsifiable Concentrate (EC) or a water-based Suspension Concentrate (SC), containing the active ingredient, solvents, emulsifiers, and other necessary adjuvants.
-
Accelerated Storage Test: a. Place sealed samples of the formulation in a temperature-controlled oven at 54°C for 14 days. This is an industry-standard method to simulate approximately two years of storage at room temperature.[17] b. Place another set of samples in a freezer at -10°C for 7 days, followed by thawing at room temperature, to test for freeze-thaw stability.
-
Post-Storage Evaluation: After the storage period, evaluate the samples for key stability parameters:
-
Appearance: Note any color change, phase separation, or crystallization.
-
Active Ingredient Analysis: Use a validated analytical method like HPLC to quantify the concentration of the active ingredient. Degradation should typically be less than 5%.[17]
-
Emulsion/Dispersion Stability: For EC or SC formulations, dilute the stored product in standardized hard water and observe. Measure the amount of sediment (for SC) or cream/oil separation (for EC) after 30 minutes and 24 hours. The formulation must remain stable upon dilution for effective field application.
-
pH and Viscosity: Measure any changes in these physical properties compared to the initial formulation.
-
Conclusion
The development of synthetic auxins for use as herbicides or plant growth regulators requires a systematic, multi-disciplinary approach. By understanding the fundamental molecular mechanism of auxin action, researchers can design and execute a logical workflow that progresses from high-throughput screening of chemical libraries to detailed physiological and biochemical characterization. The protocols outlined in this guide provide a robust framework for identifying and optimizing novel auxin analogs, quantifying their biological activity through dose-response relationships, and ensuring their utility through proper formulation and stability testing. This structured approach is essential for developing the next generation of effective and selective tools for agricultural production.
References
- 1. THE COMMERCIAL USE OF PLANT GROWTH REGULATORS TO REGULATE FRUIT DEVELOPMENT | International Society for Horticultural Science [ishs.org]
- 2. hufocw.org [hufocw.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitigation of fruit drop in date palm by using auxins.pptx [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. QSAR - Drug Design Org [drugdesign.org]
- 8. Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 13. Control Of Preharvest Drop with NAA | Purdue University Facts for Fancy Fruit [fff.hort.purdue.edu]
- 14. Comparative analysis of exogenously applied synthetic auxin for fruit drop management and quality enhancement in date palm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
Functionalization of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid: A Detailed Guide for Synthetic and Medicinal Chemists
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its five-membered heterocyclic structure, containing two adjacent nitrogen atoms, imparts a unique combination of chemical and physical properties that make it an attractive building block for the synthesis of a diverse array of functional molecules. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] The remarkable prevalence of this scaffold in numerous marketed drugs and late-stage clinical candidates underscores its significance in drug discovery.[5]
This technical guide focuses on a particularly versatile and synthetically valuable pyrazole derivative: 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid . This molecule possesses two distinct and orthogonally reactive functional groups—a carboxylic acid and a chloro substituent—making it an ideal starting material for the generation of diverse molecular libraries. The strategic functionalization of these two handles allows for the systematic exploration of chemical space around the pyrazole core, a critical activity in lead optimization and structure-activity relationship (SAR) studies.
This document provides a comprehensive overview of the key functionalization strategies for this compound, complete with detailed, field-proven protocols and insights into the underlying chemical principles. The methodologies described herein are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.
Strategic Overview of Functionalization Pathways
The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The carboxylic acid at the 4-position is readily amenable to a variety of transformations, most notably amide bond formation and esterification. The chloro group at the 3-position, while less reactive than its counterparts in other heterocyclic systems, can participate in transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.
Figure 1: Key functionalization pathways for this compound.
Part 1: Functionalization of the Carboxylic Acid Moiety
The carboxylic acid group is the more readily functionalized handle on the pyrazole scaffold. Its transformation into amides and esters is a cornerstone of library synthesis in drug discovery.
Activation of the Carboxylic Acid: Synthesis of the Acyl Chloride
Direct condensation of a carboxylic acid with an amine or alcohol is often inefficient. Therefore, activation of the carboxylic acid is a crucial first step. Conversion to the corresponding acyl chloride is a robust and widely employed strategy. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.[6]
Protocol 1: Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride
Figure 2: Workflow for the synthesis of the acyl chloride.
Materials and Equipment:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas trap (for HCl and SO₂ evolution)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM or toluene (5-10 mL per gram of starting material) in a round-bottom flask, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at room temperature. Caution: The reaction is exothermic and evolves HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.[7]
-
After the addition is complete, heat the reaction mixture to reflux (40-50 °C for DCM, or 80-90 °C for toluene) and stir for 2-4 hours, or until the reaction is complete as monitored by the cessation of gas evolution and TLC analysis (if applicable).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride is often used in the next step without further purification.
Expert Insights:
-
The use of a catalytic amount of DMF accelerates the reaction by forming a Vilsmeier-Haack type intermediate.
-
Oxalyl chloride is often preferred for smaller-scale reactions as the byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup.[8]
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride back to the carboxylic acid.
Amide Bond Formation: Synthesis of Pyrazole Carboxamides
Pyrazole carboxamides are a prominent class of compounds with significant biological activity, particularly as fungicides and insecticides.[2][9] The synthesis of these derivatives is readily achieved by reacting the activated acyl chloride with a primary or secondary amine.
Protocol 2: General Procedure for the Synthesis of N-substituted-3-chloro-1-methyl-1H-pyrazole-4-carboxamides
Materials and Equipment:
-
Crude 3-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF, or acetonitrile)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5-2.0 eq)
-
Round-bottom flask, magnetic stirrer
-
Standard aqueous workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve the amine (1.0-1.2 eq) and the tertiary amine base (1.5-2.0 eq) in the chosen anhydrous aprotic solvent in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Dissolve the crude 3-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.[1]
Trustworthiness Check:
-
Reaction Monitoring: The disappearance of the amine starting material and the appearance of a new, typically less polar, product spot on TLC are indicative of reaction progression.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of a characteristic amide C=O stretch in the IR spectrum (around 1640-1680 cm⁻¹) provides further evidence of successful amide bond formation.
| Amine | Base | Solvent | Typical Yield (%) |
| Aniline | TEA | DCM | 85-95 |
| Benzylamine | DIPEA | THF | 80-90 |
| Morpholine | TEA | Acetonitrile | 90-98 |
| Piperidine | TEA | DCM | 88-96 |
Table 1: Representative examples of amide bond formation with 3-chloro-1-methyl-1H-pyrazole-4-carbonyl chloride.
Esterification: Synthesis of Pyrazole Esters
The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[10] This method is particularly well-suited for the large-scale production of simple alkyl esters.
Protocol 3: Fischer Esterification of this compound
Materials and Equipment:
-
This compound
-
Alcohol (e.g., methanol, ethanol, propanol; often used as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Round-bottom flask with a reflux condenser
-
Heating mantle and magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Dissolve or suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.[11]
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by column chromatography or distillation if necessary.[12]
Expert Insights:
-
The Fischer esterification is an equilibrium process. Using a large excess of the alcohol or removing the water formed during the reaction (e.g., with a Dean-Stark apparatus for higher boiling alcohols) can drive the equilibrium towards the product side.[13]
-
For more sensitive substrates or when milder conditions are required, other esterification methods such as those employing coupling reagents (e.g., DCC/DMAP) or Mitsunobu conditions can be considered.
Part 2: Functionalization of the 3-Chloro Group
The chloro substituent at the 3-position of the pyrazole ring is a versatile handle for introducing molecular diversity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[14] While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of appropriate palladium catalysts and ligands enables their efficient coupling with boronic acids.[15]
Protocol 4: Suzuki-Miyaura Coupling of this compound (or its ester)
Figure 3: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment:
-
This compound or its corresponding ester (e.g., methyl or ethyl ester)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent system (e.g., dioxane/water, toluene/water, or DMF)
-
Schlenk flask or sealed tube, inert atmosphere (N₂ or Ar)
-
Standard workup and purification equipment
Procedure:
-
To a Schlenk flask or sealed tube, add the pyrazole substrate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Trustworthiness Check:
-
Catalyst and Ligand Choice: For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a suitable palladium source often give superior results.[8]
-
Inert Atmosphere: Strict exclusion of oxygen is critical for the stability and activity of the palladium(0) catalyst.
-
Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the pyrazole starting material are potential side reactions. Careful optimization of the base, solvent, and temperature can minimize these pathways.
| Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 110 | 80-90 |
| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 70-80 |
Table 2: Representative conditions for Suzuki-Miyaura coupling of 3-chloro-1-methyl-1H-pyrazole derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group on the electron-deficient pyrazole ring can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, such as amines and alkoxides, typically at elevated temperatures.[16] This provides a direct route to 3-amino and 3-alkoxy pyrazole derivatives.
Protocol 5: Nucleophilic Aromatic Substitution with an Amine
Materials and Equipment:
-
This compound or its ester
-
Amine (primary or secondary, 2.0-5.0 eq, may also serve as solvent)
-
Optional: Base (e.g., K₂CO₃ or Cs₂CO₃) if using an amine salt
-
High-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Sealed tube or microwave reactor
-
Standard workup and purification equipment
Procedure:
-
In a sealed tube, combine the pyrazole substrate (1.0 eq) and the amine (2.0-5.0 eq). If the amine is a solid, dissolve the reactants in a high-boiling polar aprotic solvent.
-
Seal the tube and heat the reaction mixture to 120-180 °C for 12-48 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water to precipitate the product or to facilitate extraction.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Expert Insights:
-
Reactivity: The SNAr reaction at the 3-position of the pyrazole ring is generally less facile than in other electron-deficient heterocycles (e.g., pyridines with a para-nitro group). Therefore, forcing conditions (high temperature, long reaction times) are often necessary.
-
Substrate Choice: The reaction often proceeds more cleanly with the ester derivative of the starting material, as the free carboxylic acid can have solubility issues and may undergo side reactions under the strongly basic and high-temperature conditions.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyrazole derivatives. The orthogonal reactivity of its carboxylic acid and chloro substituents allows for a multitude of synthetic transformations, enabling the systematic exploration of chemical space in drug discovery and agrochemical research. The protocols detailed in this guide provide a robust starting point for the synthesis of novel pyrazole-based amides, esters, and biaryl compounds. Further exploration of advanced cross-coupling methodologies, such as Buchwald-Hartwig amination, and the development of milder conditions for nucleophilic substitution will undoubtedly continue to expand the synthetic utility of this important scaffold.
References
-
Zhang, L., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3167. Retrieved from [Link]
-
Jin, H., et al. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. Chemistry & Biodiversity, 16(7), e1900118. Retrieved from [Link]
-
Li, Z. M., et al. (2001). Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. Chinese Journal of Chemistry, 19(2), 184-188. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 10.2: Fischer Esterification. Retrieved from [Link]
-
University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174–184. Retrieved from [Link]
-
Lee, K. J., & Kim, S. H. (2005). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 42(5), 943-947. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849-4853. Retrieved from [Link]
-
Martínez, A., et al. (2015). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 20(1), 1133-1145. Retrieved from [Link]
-
Lv, K., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3681-3686. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973-2976. Retrieved from [Link]
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Osbourn, J. (2020, March 19). Conversion of Carboxylic Acids to Acid Chlorides [Video]. YouTube. Retrieved from [Link]
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- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you improve your yield and purity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. We focus on causality to help you understand the underlying chemistry and make informed decisions to rectify the issue.
Q1: My overall yield is significantly lower than expected. What are the critical steps I should re-evaluate?
Low overall yield in a multi-step synthesis is a common issue. The problem often lies in one or two key transformations. A systematic evaluation is crucial.
Probable Causes & Solutions:
-
Inefficient Pyrazole Ring Formation: The initial cyclization is the foundation of your synthesis. Poor yields here will cascade through the entire process.
-
Isomer Formation: The reaction of a 1,3-dicarbonyl equivalent with methylhydrazine can produce regioisomers. Ensure your starting materials and reaction conditions favor the desired 1-methylpyrazole isomer. The choice of solvent and the presence of an acid or base catalyst can influence this selectivity.[1][2]
-
Incomplete Reaction: Monitor the reaction by TLC or LCMS. If starting material remains, consider increasing the reaction temperature or time. However, be cautious, as prolonged heating can lead to degradation.
-
-
Poor Performance in the Vilsmeier-Haack Formylation: This is a frequent bottleneck. The Vilsmeier reagent (formed from POCl₃ and DMF) is a moderately strong electrophile, and the pyrazole ring must be sufficiently electron-rich to react efficiently.[3]
-
Low Reactivity: If the formylation at the C4 position is sluggish, ensure your reagents are anhydrous, as moisture rapidly quenches the Vilsmeier reagent. Increasing the excess of the Vilsmeier reagent (e.g., from 2-fold to 5-fold) and raising the temperature (e.g., to 120°C) can significantly improve conversion.[4]
-
Substrate Decomposition: Pyrazoles can be sensitive to harsh acidic conditions. If you observe significant charring or byproduct formation, the reaction temperature may be too high. A gradual increase in temperature is recommended over starting at a high setpoint.
-
-
Inefficient Oxidation of the Formyl Group: Converting the 4-formylpyrazole to the carboxylic acid is the final key transformation.
-
Incomplete Oxidation: Standard oxidants like potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl) are effective.[5][6] Ensure you are using a sufficient stoichiometric excess of the oxidant and that the reaction pH is controlled, as this can affect the oxidant's potential.
-
Product Degradation: Over-oxidation or cleavage of the pyrazole ring can occur under excessively harsh conditions (e.g., high temperature, high concentration of oxidant). The reaction should be carefully monitored and quenched as soon as the starting material is consumed.
-
-
Losses During Work-up and Purification: Mechanical losses can significantly impact yield.
-
Aqueous Work-up: The target carboxylic acid has some water solubility, especially as its salt form. When acidifying to precipitate the product, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate.[7] Chilling the solution before filtration can further decrease solubility and improve recovery.
-
Recrystallization: Choose a solvent system that provides a significant solubility difference between hot and cold conditions. If the product oils out, try using a more non-polar solvent system or slowing the rate of cooling.
-
Q2: I'm observing multiple spots on my TLC after the initial cyclization. How can I control the regioselectivity?
The formation of regioisomers is a classic challenge in pyrazole synthesis from unsymmetrical precursors.
Cause & Explanation:
When an unsymmetrical β-dicarbonyl compound reacts with methylhydrazine, the initial condensation can occur at either carbonyl group. The subsequent cyclization and dehydration lead to two possible regioisomers: the desired 1,3-disubstituted pyrazole and the undesired 1,5-disubstituted isomer. The reaction's outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric environment.
Strategies for Control:
-
pH Control: The reaction mechanism is pH-dependent. Under acidic conditions, the reaction often favors attack at the more reactive (less sterically hindered) carbonyl group. It is worthwhile to run small-scale trials at different pH values (e.g., acidic, neutral, basic) to determine the optimal conditions for your specific substrate.
-
Strategic Choice of Precursors: Synthesizing the pyrazole ring from precursors where the regioselectivity is pre-determined is a superior strategy. For example, using a starting material that already contains the desired connectivity, such as an α,β-unsaturated carbonyl compound, can provide better control.[1][2]
Q3: The Vilsmeier-Haack formylation is sluggish and gives a dark, complex mixture. What can I do?
This indicates either low reactivity or substrate decomposition. Let's break down the solutions.
Improving Reactivity & Minimizing Degradation:
| Parameter | Recommended Action | Rationale |
| Reagent Quality | Use freshly opened or distilled POCl₃ and anhydrous DMF. | The Vilsmeier reagent is highly sensitive to moisture. Water will consume the reagent and reduce its effectiveness. |
| Stoichiometry | Increase the excess of Vilsmeier reagent (POCl₃/DMF). | A 2-fold excess is a starting point, but increasing to 3-5 equivalents can drive the reaction to completion, especially for less reactive pyrazoles.[4] |
| Temperature | Start at a lower temperature (e.g., 0°C) during reagent addition, then slowly heat to reflux (e.g., 70-120°C).[4][8] | This controls the initial exothermic reaction and prevents localized overheating, which can cause decomposition. Subsequent heating provides the activation energy needed for formylation. |
| Reaction Time | Monitor the reaction by TLC/LCMS every 1-2 hours. | Pushing the reaction for an arbitrary time (e.g., overnight) without monitoring can lead to the formation of complex byproducts if the starting material is already consumed. |
| Work-up | Quench the reaction by pouring it slowly onto crushed ice and then neutralizing carefully with a base like NaOH or Na₂CO₃. | This hydrolyzes the intermediate iminium species to the aldehyde and neutralizes the strong acid, preventing product degradation during work-up. The process is highly exothermic and requires careful control. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis, offering context and deeper scientific understanding.
Q1: What is the most common and reliable synthetic pathway for this molecule?
A widely adopted strategy involves a three-stage process: building the core heterocycle, functionalizing it, and then performing the final halogenation and hydrolysis steps.
Workflow Visualization:
Caption: General synthetic workflow for the target molecule.
Detailed Steps:
-
Pyrazole Synthesis: A common starting point is the cyclocondensation of a β-ketoester like ethyl acetoacetate with methylhydrazine to form a pyrazolone intermediate.
-
Vilsmeier-Haack Reaction: The pyrazolone is then treated with a Vilsmeier reagent (POCl₃/DMF). This powerful reaction achieves two transformations simultaneously: chlorination at the 5-position (transforming the ketone into a chloride) and formylation at the electron-rich 4-position, yielding 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.[4]
-
Oxidation: The final step is the oxidation of the aldehyde group to a carboxylic acid. A haloform-type reaction using sodium hypochlorite (NaOCl) is an efficient method for this transformation, which is then followed by acidic workup to yield the final product.[6]
Q2: Why is the Vilsmeier-Haack reaction so effective for functionalizing pyrazoles?
Mechanistic Insight:
The Vilsmeier-Haack reaction is a formylation method that works on electron-rich aromatic and heteroaromatic systems.[3] Its effectiveness stems from the nature of the electrophile and the pyrazole ring.
-
Formation of the Electrophile: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][8]
-
Electrophilic Aromatic Substitution: The pyrazole ring, particularly at the C4 position, is electron-rich due to the lone pairs on the two nitrogen atoms. This nucleophilic C4 carbon attacks the electrophilic Vilsmeier reagent.
-
Hydrolysis: The resulting iminium intermediate is stable until it is hydrolyzed during aqueous work-up to reveal the aldehyde.
The reaction is powerful because the Vilsmeier reagent is electrophilic enough to react with moderately activated rings like pyrazole but is generally not reactive enough to cause over-substitution or unwanted side reactions seen with harsher electrophiles.
Troubleshooting Logic Diagram:
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Q3: Are there alternative methods for introducing the 4-carboxy group without a Vilsmeier-Haack reaction?
Yes, several alternative strategies exist, which can be useful if the Vilsmeier-Haack reaction proves problematic for your specific substrate.
Alternative Synthetic Routes:
-
Carboxylation with Oxalyl Chloride: Some pyrazoles can be directly carboxylated at the 4-position using oxalyl chloride. The reaction initially forms a pyrazole-containing derivative of oxalic acid chloride, which then expels carbon monoxide to yield the carboxylic acid chloride. This intermediate is hydrolyzed in situ to the carboxylic acid.[9]
-
Hydrolysis of a Precursor: You can start with a precursor that already has a group at the C4 position that can be converted to a carboxylic acid. Common examples include:
-
Nitrile Hydrolysis: Synthesize a 4-cyanopyrazole and then hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions.
-
Ester Hydrolysis: Incorporate a 4-ester group during the initial cyclization (e.g., by using diethyl 2-(ethoxymethylene)-3-oxosuccinate). This ester can then be saponified with a base like NaOH, followed by acidification.[9]
-
-
Oxidation of an Alkyl Group: If you have a 4-alkyl (e.g., 4-methyl) pyrazole, it can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate.[9][10] This method requires that other functional groups on the molecule are stable to these harsh conditions.
Choosing the best route depends on the availability of starting materials, the overall stability of your molecule, and the scalability of the reaction.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
-
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed. [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]
-
Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]
-
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
-
Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
- Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid.
- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF.
-
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Wiley Online Library. [Link]
- Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. [Link]
-
Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme. [Link]
- Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
-
Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Patentscope. [Link]
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thieme.de [thieme.de]
- 7. WO2017064550A1 - Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. As a pivotal intermediate in the development of agrochemicals and pharmaceuticals, achieving high purity of this compound is critical for downstream applications and regulatory compliance.[1] This document provides practical, in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. The methodologies described herein are grounded in established chemical principles and validated through extensive laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and the rationale behind them.
Issue 1: Low Purity After Initial Synthesis and Work-up
Question: My initial crude product of this compound shows significant impurities by ¹H NMR and LC-MS analysis. What are the likely side-products, and how can I remove them?
Answer:
In the synthesis of pyrazole derivatives, the formation of regioisomers and other side-products is a common challenge.[2] Potential impurities in the synthesis of this compound can include starting materials, regioisomers, and products from incomplete reactions.
Recommended Purification Strategy: Recrystallization
Recrystallization is often the most effective and scalable method for purifying pyrazole carboxylic acids. The success of this technique hinges on selecting an appropriate solvent system.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at an elevated temperature. Based on the polar nature of the carboxylic acid and the pyrazole ring, consider the following solvents:
-
Single Solvents: Ethanol, methanol, isopropanol, and water are good starting points.[3]
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) can be highly effective.[3] Common combinations for pyrazole derivatives include ethanol/water, methanol/water, and ethyl acetate/hexane.[3]
-
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it fully dissolves. Using excess solvent will decrease the final yield as more of the product will remain in the mother liquor upon cooling.[3]
-
Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining mother liquor. Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.
Data-Driven Solvent Selection:
| Solvent/System | Polarity | Suitability for Pyrazole Carboxylic Acids |
| Ethanol/Water | High | Excellent for polar derivatives; allows for fine-tuning of solubility.[3] |
| Methanol | High | Effective, but the high solubility may lead to lower yields. |
| Isopropanol | Medium | A good alternative to ethanol with slightly lower solubility. |
| Ethyl Acetate/Hexane | Medium/Low | Useful if less polar impurities are present.[3] |
Issue 2: Product "Oiling Out" During Recrystallization
Question: During my attempt to recrystallize this compound, the compound separated as an oil instead of forming crystals. What causes this, and how can I fix it?
Answer:
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors rapid, amorphous precipitation over ordered crystal lattice formation.[3] For this compound, which has a reported melting point of 217-219 °C, this is less likely due to its high melting point.[1][4] More probable causes are related to the solvent system and cooling rate.
Troubleshooting Strategies:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation level. This will lower the temperature at which crystallization begins, increasing the likelihood of solid crystal formation.[3]
-
Slow Down the Cooling Process: Insulate the flask to ensure a very gradual temperature decrease. This provides more time for molecules to orient themselves into a crystal lattice.[3]
-
Modify the Solvent System: Experiment with a different solvent or mixed-solvent system. A solvent with a lower boiling point might be beneficial.[3]
-
Utilize a Seed Crystal: If a small amount of the pure, solid product is available, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization by providing a template for crystal growth.[3]
Issue 3: Persistent Impurities After Recrystallization
Question: Even after multiple recrystallization attempts, a persistent impurity remains in my product. What alternative purification methods can I employ?
Answer:
When recrystallization fails to remove a persistent impurity, it is often because the impurity has very similar solubility properties to the desired product. In such cases, chromatographic techniques or chemical purification methods are necessary.
Alternative Purification Methods:
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities.[5][6]
-
Stationary Phase: Silica gel is a common choice for pyrazole derivatives.[5][7]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point for eluting compounds of varying polarities.[6] The carboxylic acid group in your compound will likely require a more polar eluent system, possibly including a small percentage of methanol or acetic acid in the ethyl acetate/hexane mixture to ensure good mobility.
-
-
Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid group.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid, like hydrochloric acid, to a pH of 1-2.[8] This will re-protonate the carboxylic acid, causing it to precipitate out of the solution.
-
Collect the precipitated solid by filtration, wash with cold water, and dry thoroughly.
-
-
-
Formation of an Acid Addition Salt: For pyrazoles, forming an acid addition salt can be an effective purification method, as the salt may have significantly different crystallization properties than the free base or other impurities.[9]
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point for this compound is in the range of 217-219 °C.[1][4] A sharp melting point within this range is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q2: Can I use thin-layer chromatography (TLC) to monitor the purification process?
A2: Absolutely. TLC is an invaluable tool for assessing the purity of fractions during column chromatography and for determining the effectiveness of a recrystallization. A suitable mobile phase for TLC would be similar to the one used for column chromatography, such as a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acid spot is well-defined.
Q3: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
A3: Yes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The solvents used for recrystallization and chromatography are often flammable and can be harmful if inhaled or absorbed through the skin. Refer to the Material Safety Data Sheet (MSDS) for this compound and all solvents before beginning any work.[10]
Q4: My yield is very low after recrystallization. How can I improve it?
A4: Low yield is a common issue in recrystallization. To improve it:
-
Use the minimum amount of hot solvent necessary to dissolve your compound.[3]
-
Ensure the solution cools slowly to maximize crystal formation.
-
Cool the solution in an ice bath after it has reached room temperature to further decrease the solubility of your product and encourage more of it to crystallize out of the mother liquor.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of this compound.
Caption: Decision workflow for purification of this compound.
References
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). International Journal of Trend in Scientific Research and Development. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). ACS Publications. [Link]
- Method for purifying pyrazoles. (2011).
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. [Link]
-
Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate. [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2017). MDPI. [Link]
-
Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2022). MDPI. [Link]
-
Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. (2025). Chemsrc. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
-
Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2007). ResearchGate. [Link]
- Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).
- The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).
- Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. (2016).
- Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (2024).
- METHOD FOR SYNTHESIZING 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID, AND INTERMEDIATES THEREOF. (2016).
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- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. This compound CAS#: 137343-52-3 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in Pyrazole Synthesis
<_Step_2>
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common side reactions, offering troubleshooting advice and preventative strategies in a practical question-and-answer format. Our goal is to provide you with the expertise and insights needed to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to address the issue.
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I control the selectivity to favor my desired product?
A1: The formation of regioisomers is the most common challenge in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. [1][2][3] The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to a product mixture that is often difficult to separate.[1]
Causality and Strategic Solutions:
The regiochemical outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the steric environment around them.[1] The reaction conditions, particularly solvent and pH, can dramatically shift this balance.[1]
-
Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack by the hydrazine.[1]
-
Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[1]
-
Solvent Choice: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity.[3]
-
pH Control: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[1]
Troubleshooting Protocol: Enhancing Regioselectivity
-
Solvent Screening:
-
If your current solvent (e.g., ethanol) gives poor selectivity, switch to a fluorinated alcohol like TFE or HFIP.
-
Experimental Step: Dissolve the 1,3-dicarbonyl compound in HFIP. Add the substituted hydrazine dropwise at room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS to determine the regioisomeric ratio.
-
-
pH Adjustment:
-
Perform the reaction under both acidic and neutral/basic conditions to determine the optimal pH for your desired isomer.
-
Acidic Conditions: Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) to the reaction mixture.[4][5][6]
-
Basic Conditions: If applicable to your substrate, consider a base-mediated approach.
-
-
Temperature Control:
-
Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to potentially enhance the kinetic control of the reaction, which may favor one regioisomer over the other.
-
-
Structural Modification (If Feasible):
-
If you have the flexibility to modify your starting materials, introducing a bulky substituent or a strong electron-withdrawing group can direct the reaction towards a single product.[3]
-
Data Presentation: Solvent Effects on Regioselectivity
| Solvent | Temperature (°C) | Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethanol | Reflux | Often low selectivity (e.g., 1:1 to 3:1) | |
| TFE | Room Temp | Improved selectivity (e.g., >10:1) | |
| HFIP | Room Temp | Dramatically increased selectivity (e.g., up to 97:3) |
Q2: I am observing significant N-alkylation or N-arylation on my pyrazole ring as a side reaction. How can I prevent this?
A2: Unwanted N-alkylation is a common side reaction, especially when alkylating agents are present or when the pyrazole nitrogen acts as a nucleophile under the reaction conditions. [7][8][9] Pyrazole itself is nucleophilic and can react with electrophiles.[10][11]
Causality and Strategic Solutions:
This side reaction occurs when the nitrogen of the newly formed pyrazole ring attacks an electrophile present in the reaction mixture. This can be a starting material, a reagent, or a byproduct.
-
Excess Alkylating/Arylating Agents: If your synthesis involves a subsequent alkylation/arylation step, any unreacted agent can lead to undesired side products.
-
Reaction Conditions: Basic conditions will deprotonate the pyrazole N-H, increasing its nucleophilicity and promoting N-alkylation.[11]
Troubleshooting Protocol: Minimizing N-Alkylation/N-Arylation
-
Stoichiometry Control:
-
Carefully control the stoichiometry of your reagents. Use a minimal excess of the hydrazine component to avoid unreacted nucleophiles that could participate in side reactions.
-
-
Protecting Group Strategy:
-
If subsequent reactions require harsh conditions, consider protecting the pyrazole N-H. A suitable protecting group can be removed in a later step.
-
-
One-Pot vs. Stepwise Synthesis:
-
If you are performing a one-pot synthesis that involves both pyrazole formation and a subsequent N-alkylation, consider separating these into two distinct steps. Isolate and purify the pyrazole first before proceeding with the N-alkylation.
-
-
pH Control:
-
If possible, perform the reaction under neutral or slightly acidic conditions to reduce the nucleophilicity of the pyrazole nitrogen.
-
Q3: My pyrazole synthesis is resulting in a low yield due to the formation of a stable pyrazoline intermediate. How can I promote aromatization?
A3: The formation of a pyrazoline is a common intermediate step in pyrazole synthesis from α,β-unsaturated carbonyl compounds and hydrazines. [3][12] If the subsequent oxidation to the aromatic pyrazole is not efficient, the pyrazoline can be a major side product.[3]
Causality and Strategic Solutions:
The final step in this synthetic route is the oxidation of the dihydropyrazole (pyrazoline) to the aromatic pyrazole. This can be slow or incomplete under certain conditions.
-
Oxidant: The reaction may require an external oxidizing agent to efficiently convert the pyrazoline to the pyrazole.
-
Hydrazine Substituent: The nature of the substituent on the hydrazine can influence the ease of aromatization. Hydrazines with a good leaving group can facilitate direct elimination to the pyrazole.[3]
Troubleshooting Protocol: Promoting Aromatization
-
In-situ Oxidation:
-
Introduce an oxidizing agent to the reaction mixture to facilitate the conversion of the pyrazoline to the pyrazole.
-
Experimental Step: After the initial condensation reaction, add an oxidizing agent such as bromine or simply heat the reaction mixture in DMSO under an oxygen atmosphere.[12]
-
-
Choice of Hydrazine:
-
Utilize a hydrazine derivative with a good leaving group, such as tosylhydrazine. Under basic conditions, this can lead to direct elimination to form the pyrazole, bypassing the need for a separate oxidation step.[3]
-
-
Reaction Conditions:
-
Higher temperatures and the choice of solvent can influence the rate of aromatization. Experiment with refluxing in a higher-boiling solvent.
-
Frequently Asked Questions (FAQs)
-
Q: How does the structure of the hydrazine affect the reaction?
-
A: The substituents on the hydrazine influence its nucleophilicity and steric profile. Bulky groups can direct the initial attack to the less hindered carbonyl of a 1,3-dicarbonyl compound. Electron-withdrawing groups on the hydrazine can decrease its reactivity.
-
-
Q: What are the best general purification techniques for pyrazoles?
-
A: Recrystallization is a highly effective method for purifying solid pyrazole compounds.[13][14] Common solvent systems include ethanol/water, methanol/water, and hexane/ethyl acetate.[14] For non-crystalline products or difficult-to-separate mixtures, column chromatography on silica gel is standard.[13] If your pyrazole is basic, deactivating the silica gel with triethylamine can prevent product loss on the column.[13]
-
-
Q: Can I use microwave irradiation to improve my pyrazole synthesis?
-
A: Yes, microwave-assisted synthesis can often reduce reaction times and improve yields in pyrazole synthesis. The rapid heating can accelerate the cyclization and dehydration steps.
-
Visualizing Reaction Pathways
To better understand the challenges in pyrazole synthesis, the following diagrams illustrate the key reaction pathways and potential side reactions.
Diagram 1: Regioisomer Formation in Knorr Pyrazole Synthesis
Caption: Competing pathways leading to two possible regioisomers.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical approach to diagnosing and resolving low reaction yields.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Almansa, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 70(14), 5442-5448.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- National Center for Biotechnology Information. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles.
- ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- BenchChem. (2025). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (2025). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
- ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- Google Patents. (n.d.). Process for the purification of pyrazoles.
- BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- BenchChem. (2025). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- National Center for Biotechnology Information. (n.d.). New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking.
- GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry.
- ResearchGate. (2025). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid.
- Wiley Online Library. (n.d.). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
- Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Slideshare. (n.d.). Pyrazole.
- National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- PubMed. (n.d.). Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity.
- ACS Publications. (2021). New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking. ACS Omega.
- ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- ResearchGate. (n.d.). Synthesis of the N-acyl pyrazole derivatives.
- ACS Publications. (2022). Selective Synthesis of Bis-Heterocycles via Mono- and Di-Selenylation of Pyrazoles and Other Heteroarenes. ACS Omega.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrazoles. A Review.
- RWTH Publications. (n.d.). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives.
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Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, but their synthesis, while often straightforward in principle, can present significant challenges related to yield, purity, and regioselectivity.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and frequently asked questions, grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues
Navigating the complexities of a chemical reaction requires a systematic approach. When a pyrazole synthesis delivers suboptimal results, it's crucial to diagnose the root cause methodically. The following workflow and detailed Q&A section will guide you through this process.
Caption: A decision-tree workflow for troubleshooting pyrazole synthesis.
Q1: My reaction has a very low yield, or failed completely. What are the most common causes?
A: This is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the reaction mechanism itself.
-
Reagent Integrity:
-
Hydrazines: Hydrazine and its derivatives can degrade over time. Hydrazine hydrate is particularly susceptible to oxidation. If you are using a hydrazine salt (e.g., hydrochloride), a base such as pyridine or triethylamine must be added to liberate the free, nucleophilic hydrazine.[1] An incorrect stoichiometric amount of base or a weak base can prevent the reaction from initiating.
-
1,3-Dicarbonyl Compounds: While generally stable, β-ketoesters and 1,3-diketones can exist in keto-enol tautomeric forms. The specific equilibrium can be solvent-dependent and may affect reactivity. Ensure the dicarbonyl compound is pure and free from hydrolysis byproducts.
-
-
Reaction Conditions:
-
Temperature: Many pyrazole syntheses require heating to overcome the activation energy for the cyclization and dehydration steps.[1] However, excessively high temperatures can lead to decomposition. Recent studies have shown that temperature can be a critical control point, even allowing for divergent synthesis pathways to different products from the same starting materials.[2][3] If no product is forming at room temperature, gradual heating is a logical next step.
-
Catalysis: The classic Knorr pyrazole synthesis is often acid-catalyzed.[4][5][6] The acid protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[5][7] If the reaction is sluggish, a catalytic amount of a weak acid like acetic acid can be beneficial.[8] Conversely, if your starting materials are sensitive, the reaction may proceed better under neutral or even basic conditions.
-
-
Mechanistic Hurdles:
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can significantly slow down the reaction by impeding the approach of the nucleophile to the electrophilic carbonyl carbon.
-
Dehydration Step: The final step in many pyrazole syntheses is the elimination of water to form the aromatic ring.[9] This step can be the rate-determining step.[10] If the cyclic intermediate is stable and reluctant to dehydrate, adding a dehydrating agent or using a solvent that facilitates water removal (e.g., toluene with a Dean-Stark trap) may be necessary.
-
Q2: I'm getting a mixture of two regioisomers. How can I improve the selectivity?
A: This is arguably the most common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The formation of two regioisomers occurs because the initial nucleophilic attack can happen at either of the two different carbonyl carbons.[9][10][11]
-
Causality - Electronic and Steric Effects: The selectivity is a competition between kinetics and thermodynamics. The initial attack will preferentially occur at the more electrophilic (electron-deficient) and less sterically hindered carbonyl group.
-
For example, in a trifluoromethyl-substituted diketone, the carbonyl carbon adjacent to the electron-withdrawing CF₃ group is highly electrophilic and will likely be attacked first.[12]
-
-
Proven Optimization Strategies:
-
Solvent Choice: This is a powerful yet often overlooked tool. Standard solvents like ethanol are protic and can participate in hydrogen bonding, but may not provide optimal selectivity. Fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in certain cases.[13] These solvents can uniquely stabilize key intermediates or transition states, favoring one reaction pathway over the other.
-
pH Control: The pH of the reaction can influence which carbonyl group is more readily protonated and activated. Fine-tuning the acidity can sometimes tip the balance in favor of one isomer.[7]
-
Strategic Use of Precursors: Instead of a 1,3-diketone, consider using a vinyl ketone with a leaving group or an enaminone.[11] These substrates can "pre-program" the direction of the cyclization, leading to a single regioisomer.
-
Q3: My reaction stalls and doesn't go to completion, even after extended time and heating. What's happening?
A: A stalled reaction often points to an equilibrium issue or product inhibition.
-
Reversible Intermediates: The initial condensation to form the hydrazone or the subsequent cyclization to the non-aromatic intermediate can be reversible.[10] The driving force for the reaction is the formation of the highly stable, aromatic pyrazole ring.
-
Water Accumulation: As the reaction is a condensation that produces water, the buildup of water in the reaction medium can favor the reverse reaction (hydrolysis), especially if the intermediates are susceptible.
-
Solution: As mentioned before, running the reaction in a setup that removes water, such as with a Dean-Stark trap, can drive the equilibrium toward the product. Using anhydrous solvents is also critical.[1]
-
-
Change in pH: The reaction itself can alter the pH of the medium, potentially moving it out of the optimal catalytic window. Buffering the reaction or adding the acid/base catalyst in portions might help.
Frequently Asked Questions (FAQs)
Q4: How do I choose the right solvent and temperature for my synthesis?
A: The optimal conditions are highly substrate-dependent. However, a general framework for optimization can be established. The table below summarizes common choices and their rationale.
| Parameter | Common Choices | Rationale & Considerations | Yield Impact |
| Solvent | Ethanol, Methanol | Protic solvents, good for dissolving many starting materials. Often the default choice.[12] | Good |
| Acetic Acid | Can act as both solvent and acid catalyst. Useful for less reactive substrates. | Variable | |
| DMF, DMAc | Aprotic, polar solvents. Can increase reaction rates and may improve regioselectivity for certain arylhydrazines.[11][12] | Good-Excellent | |
| Toluene, Xylene | Aprotic, non-polar. Allows for azeotropic removal of water with a Dean-Stark apparatus. | Good-Excellent | |
| Water | A "green" solvent choice, can be effective with catalysts like nano-ZnO or surfactants.[12][14] | Variable | |
| Solvent-Free | Microwave-assisted or neat reactions can be very fast and environmentally friendly.[15][16][17] | Good-Excellent | |
| Temperature | Room Temperature | Ideal for highly reactive substrates to minimize side products. | Variable |
| 50-80 °C (Reflux EtOH) | A common starting point for many Knorr-type syntheses.[1] | Good | |
| 80-140 °C (Reflux Toluene) | Necessary for less reactive substrates or to drive off water. | Good-Excellent | |
| Microwave Irradiation | Can dramatically reduce reaction times from hours to minutes.[14][15][16] | Excellent |
Q5: What are the best practices for making pyrazole synthesis more environmentally friendly ("Green")?
A: Green chemistry principles are increasingly important. Here are several effective strategies:
-
Solvent Choice: The most significant impact comes from minimizing or eliminating hazardous organic solvents. Consider using water, ethanol, or polyethylene glycol (PEG) as greener alternatives.[17][18]
-
Catalysis: Employing reusable, non-toxic catalysts is key. Nano-catalysts like nano-ZnO have been shown to be efficient and recyclable.[12] Organocatalysts are also a viable option.[14]
-
Energy Input: Microwave-assisted synthesis is a cornerstone of green chemistry, as it provides rapid, efficient heating, drastically reducing reaction times and overall energy consumption compared to conventional heating.[15][16]
-
Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly atom-economical. Several MCRs for pyrazole synthesis have been developed, reducing waste and purification steps.[19][20]
Key Experimental Protocols
The following is a representative protocol for a classic Knorr pyrazole synthesis. Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[9]
Protocol 1: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one (Edaravone Precursor)
This protocol is adapted from standard procedures for the reaction of a β-ketoester with hydrazine.[8]
Materials:
-
Ethyl benzoylacetate (1 equivalent)
-
Hydrazine hydrate (~64-65% solution, 2 equivalents)
-
1-Propanol (or Ethanol)
-
Glacial Acetic Acid (catalytic, ~3-5 drops)
Procedure:
-
To a 25-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl benzoylacetate (e.g., 3 mmol, 0.576 g).
-
Add 1-propanol (or ethanol) as the solvent (e.g., 3 mL).
-
Add hydrazine hydrate (e.g., 6 mmol, ~0.3 mL).
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate/70% hexanes) until the starting ketoester spot is consumed (typically 1-2 hours).
-
Once the reaction is complete, remove the flask from the heat source. While still hot, carefully add deionized water (e.g., 10 mL) to the stirring solution. A precipitate should form.
-
Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product cake with a small amount of cold water.
-
Allow the product to air dry completely on the filter paper.
-
Determine the mass, calculate the percent yield, and characterize the product (e.g., melting point, NMR).
Mechanistic Overview
Understanding the reaction mechanism is crucial for effective troubleshooting. The Knorr synthesis, the most common route, proceeds through a well-defined pathway.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
The reaction begins with the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate.[4][6][9] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the remaining carbonyl group, forming a cyclic intermediate.[9] The final, often rate-limiting, step is the elimination of a second molecule of water to yield the stable, aromatic pyrazole ring.[10]
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). Angewandte Chemie. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]
-
A mechanism of pyrazole forming reaction. ResearchGate. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). Reaction Chemistry & Engineering. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2014). The Journal of Organic Chemistry. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. [Link]
-
New “Green” Approaches to the Synthesis of Pyrazole Derivatives. (2007). Molecules. [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]
-
Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]
-
Optimization of reaction conditions. [a]. ResearchGate. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). Molecules. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2013). Journal of the Brazilian Chemical Society. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). National Institutes of Health. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2020). Cogent Chemistry. [Link]
-
Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis. ResearchGate. [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy. [Link]
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Technical Support Center: Stability of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies involving this important chemical intermediate. By understanding the potential stability challenges and their underlying chemical principles, you can ensure the integrity of your experiments and the quality of your results.
Introduction: Understanding the Stability Profile
This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its stability is a critical parameter that can influence reaction outcomes, product purity, and the shelf-life of intermediates and final products. The pyrazole ring itself is generally stable; however, the chloro and carboxylic acid functional groups introduce potential routes for degradation.[2][3]
This guide will address common questions and issues related to the stability of this compound in various solvents and under different experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the structure, two primary degradation pathways are of concern:
-
Hydrolysis of the Chloro Group: The chlorine atom attached to the pyrazole ring can be susceptible to nucleophilic substitution, particularly by water or other nucleophilic species present in the solvent. This would lead to the formation of 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid. The reactivity of the chloro group can be influenced by the electronic nature of the pyrazole ring.[4][5]
-
Decarboxylation: Carboxylic acids, especially when heated, can undergo decarboxylation, resulting in the loss of carbon dioxide and the formation of 3-chloro-1-methyl-1H-pyrazole. This is more likely to occur at elevated temperatures.[6]
Q2: How does solvent choice impact the stability of this compound?
A2: Solvent polarity and proticity are critical factors.[7]
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as nucleophiles and can also stabilize charged intermediates, potentially facilitating the hydrolysis of the chloro group through an SN1-like mechanism.[7][8]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): While generally less reactive as nucleophiles, they can still influence stability. For instance, DMF can be a source of amine impurities that could act as nucleophiles. These solvents are often preferred for reactions where the stability of the chloro group is critical.[7][8]
-
Non-Polar Solvents (e.g., toluene, hexane): In these solvents, the primary concern would be thermal stability, as solubility may be limited.
Q3: What are the recommended storage conditions for this compound?
A3: Based on its chemical structure and a typical Material Safety Data Sheet (MSDS), the following storage conditions are recommended:
-
Temperature: 2-8°C.
-
Atmosphere: Sealed under an inert gas (e.g., argon or nitrogen).
-
Moisture: Avoid moisture to prevent hydrolysis.
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[9]
Troubleshooting Guide for Stability Experiments
This section addresses specific issues you might encounter during your stability studies.
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Appearance of a new, more polar peak in HPLC analysis of a sample in an aqueous or alcoholic solvent. | Hydrolysis of the chloro group. | 1. Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to the replacement of chlorine with a hydroxyl group. 2. Control Experiment: Run a parallel experiment in a polar aprotic solvent (e.g., acetonitrile) under the same conditions. A significantly smaller or absent peak would support the hydrolysis hypothesis. 3. pH Effect: Investigate the effect of pH. Hydrolysis may be accelerated under basic or acidic conditions.[10][11] |
| Loss of compound over time with the appearance of a less polar peak, especially at elevated temperatures. | Thermal decarboxylation. | 1. Confirm Identity: Analyze the sample by GC-MS or LC-MS to identify the peak corresponding to the decarboxylated product. 2. Headspace Analysis: If using GC, analyze the headspace of the vial for the presence of CO2. 3. Temperature Study: Conduct the experiment at a lower temperature to see if the degradation is mitigated. |
| Inconsistent results or multiple unexpected peaks. | Solvent impurities or degradation. | 1. Use High-Purity Solvents: Ensure the use of HPLC-grade or higher purity solvents. 2. Solvent Blank: Run a solvent blank under the same experimental conditions to check for interfering peaks. 3. Peroxide Contamination: Ethers and other solvents can form peroxides over time, which can cause oxidative degradation. Use freshly opened bottles of high-purity solvents. |
| Poor recovery of the compound from the sample matrix. | Adsorption to container surfaces. | 1. Use Silanized Vials: For low concentration samples, consider using silanized glass vials to minimize adsorption. 2. Material Compatibility: Ensure the container material (glass, polypropylene, etc.) is compatible with your solvent and compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[12]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
C18 reverse-phase column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 24 hours. Dissolve a known amount in acetonitrile for analysis.
-
Photostability: Expose the solid compound and a solution in acetonitrile to UV light (e.g., 254 nm) for 24 hours.
-
Sample Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by a suitable stability-indicating HPLC-MS method.
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the parent compound and any degradation products.
-
Use the MS data to propose structures for the degradation products.
Protocol 2: Stability in Different Solvents
Objective: To compare the stability of this compound in a polar protic and a polar aprotic solvent over time.
Materials:
-
This compound
-
HPLC-grade methanol and acetonitrile
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare two separate solutions of the compound at a concentration of 100 µg/mL, one in methanol and one in acetonitrile.
-
Time Points: Store both solutions at room temperature.
-
Analysis: Analyze aliquots from each solution by HPLC at time points 0, 24, 48, and 72 hours.
-
Quantification: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of the target compound.
References
- 1. ijcpa.in [ijcpa.in]
- 2. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 3. m.youtube.com [m.youtube.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. scribd.com [scribd.com]
- 9. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Challenges in the Chlorination of Pyrazole Rings
Welcome to the technical support center for synthetic chemists. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of pyrazole chemistry. This guide is structured to address the most common challenges encountered during the electrophilic chlorination of pyrazole rings, offering not just solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-and-solution format.
Problem 1: Poor Regioselectivity – Formation of Isomeric Mixtures
Symptoms: You run a chlorination reaction on your N-substituted pyrazole and the NMR/LC-MS analysis reveals a mixture of products, primarily the desired 4-chloro isomer along with undesired 3-chloro and/or 5-chloro isomers. Separation by column chromatography is proving difficult and significantly lowers the overall yield.
Probable Cause: The pyrazole ring is an electron-rich aromatic heterocycle. In electrophilic aromatic substitution, the C4 position is generally the most nucleophilic and kinetically favored site of attack.[1][2] However, the regioselectivity is highly sensitive to several factors:
-
Steric Hindrance: Bulky substituents at the N1 or C5 positions can hinder the approach of the electrophile to the C4 position, making the C3 or C5 positions more competitive.
-
Electronic Effects: While the C4 position is typically the most electron-rich, strong electron-donating or withdrawing groups on the ring can modulate the electron density at other positions, altering the inherent reactivity pattern.[3][4]
-
Reaction Conditions: Harsh chlorinating agents (e.g., Cl₂ gas, SO₂Cl₂) and high temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for substitution at less favored positions.
Proposed Solutions:
-
Switch to a Milder Chlorinating Agent: N-Chlorosuccinimide (NCS) is often the reagent of choice for achieving high C4 selectivity under mild conditions.[1][5] It provides a source of electrophilic chlorine ("Cl⁺") without the harsh byproducts associated with reagents like sulfuryl chloride. Trichloroisocyanuric acid (TCCA) is another efficient and low-cost alternative that works well under mild conditions.[6][7]
-
Optimize the Solvent: Solvent polarity can influence the reactivity of the chlorinating agent and the stability of the reaction intermediates. For N-substituted pyrazoles, solvents like CCl₄, acetonitrile, or water have been used effectively with NCS.[1][5] In some heterocyclic systems, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in ring formation, a principle that can be cautiously extrapolated to functionalization.[8]
-
Consider Directed Metalation: For absolute regiocontrol, especially if the C3 or C5 isomer is the desired product, direct chlorination is often not a viable strategy. A more robust approach involves a directed deprotonation/metalation at the target position using a strong base (e.g., TMPMgCl·LiCl), followed by quenching with an electrophilic chlorine source.[9]
-
Alternative Synthetic Routes: If the goal is to synthesize 3- or 5-chloropyrazoles, it is often more efficient to build the ring with the chlorine atom already in place. Strategies include the dehydroxyhalogenation of 3/5-hydroxypyrazoles using reagents like POCl₃ or cycloaddition reactions.[10][11][12]
Problem 2: Over-chlorination – Formation of Dichloro- or Polychloro-pyrazoles
Symptoms: Your reaction produces not only the desired mono-chlorinated product but also significant amounts of a di-chlorinated species, even when using only one equivalent of the chlorinating agent.
Probable Cause: This issue arises when the mono-chlorinated pyrazole product is still sufficiently reactive to undergo a second electrophilic substitution. This is particularly common under two scenarios:
-
Highly Activated Ring: The starting pyrazole contains strong electron-donating groups (e.g., -NH₂, -OR) that make the ring highly nucleophilic.
-
Excess Reagent or Harsh Conditions: Using more than one stoichiometric equivalent of the chlorinating agent or running the reaction at elevated temperatures can drive the reaction towards polychlorination. The first chlorine atom added to the ring has an electron-withdrawing inductive effect that deactivates the ring towards further attack, but this may not be sufficient to prevent a second reaction under forcing conditions.
Proposed Solutions:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. Use precisely 0.95–1.0 equivalents to favor mono-chlorination.
-
Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures (-20 °C) to increase selectivity.[13] Add the chlorinating agent slowly and portion-wise to maintain a low concentration and prevent temperature spikes.
-
Use a Milder Reagent: As with regioselectivity, NCS is less aggressive than Cl₂ or SO₂Cl₂ and is less likely to cause over-chlorination.[5][14]
Problem 3: Low or No Reactivity
Symptoms: You are attempting to chlorinate a pyrazole bearing a strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or ester (-COOR) group. After extended reaction times, you recover mostly unreacted starting material.
Probable Cause: Strong EWGs significantly reduce the electron density of the pyrazole ring, deactivating it towards electrophilic aromatic substitution.[15][16] The nucleophilicity of the ring is too low to react with standard chlorinating agents under mild conditions.
Proposed Solutions:
-
Increase Reagent Electrophilicity: The reactivity of NCS can be enhanced by adding a catalytic amount of a Brønsted or Lewis acid. For example, using NCS in trifluoromethanesulfonic acid can enable the halogenation of deactivated aromatics.[14]
-
Increase Reaction Temperature: Carefully increasing the reaction temperature may be necessary to overcome the activation energy barrier. Monitor the reaction closely for decomposition or side-product formation.
-
Functional Group Interconversion: If possible, perform the chlorination before introducing the deactivating group. For instance, chlorinate the parent pyrazole and then perform a nitration or other functionalization on the chlorinated product.
-
Alternative Synthetic Routes: For highly deactivated systems, direct C-H functionalization may be impractical. Consider a multi-step synthesis where the chlorinated pyrazole is constructed from acyclic precursors.[17]
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for pyrazoles, and how do they compare?
A1: The choice of chlorinating agent is critical and depends on the substrate's reactivity and the desired selectivity.
| Reagent | Formula | Typical Conditions | Pros | Cons |
| N-Chlorosuccinimide | NCS | Acetonitrile or CCl₄, RT | Mild, highly selective for C4, easy to handle solid.[5] | More expensive than bulk reagents. |
| Trichloroisocyanuric Acid | TCCA | CH₂Cl₂, RT | Inexpensive, efficient, solid, good for "green" mechanochemical methods.[6][7][18] | Can be less selective with highly activated rings. |
| Sulfuryl Chloride | SO₂Cl₂ | CH₂Cl₂ or neat, 0 °C to RT | Powerful, inexpensive, effective for less reactive substrates.[17] | Highly corrosive, reacts violently with water, can lead to over-chlorination. |
| Chlorine Gas | Cl₂ | CCl₄ or AcOH, 0-20 °C | Very strong, low cost. | Difficult to handle, toxic, often leads to poor selectivity and over-chlorination.[5] |
| Sodium Hypochlorite | NaOCl | Aqueous solution, RT | Inexpensive, readily available (bleach).[13][19] | Often requires specific pH control, can be less effective for deactivated substrates. |
Q2: How do substituents on the pyrazole ring direct chlorination?
A2: Substituents follow the general principles of electrophilic aromatic substitution.
-
Activating Groups (Electron-Donating Groups - EDGs): Groups like alkyl, -OR, and -NR₂ increase the electron density of the ring, making it more reactive. They are generally ortho, para-directing. In a pyrazole, they enhance the natural preference for C4 substitution.
-
Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like -NO₂, -CN, -SO₃H, and -COR decrease the ring's electron density, making it less reactive.[15][16] Chlorination will still preferentially occur at C4 if possible, but it will require more forcing conditions.
Q3: Is it possible to prevent N-chlorination on an N-H pyrazole?
A3: Yes. N-chlorination can be a problematic side reaction for N-unsubstituted pyrazoles, sometimes forming an intermediate that rearranges to the C-chloro product.[3] The most reliable solution is to protect the N-H position with a suitable protecting group (e.g., Boc, SEM, or a simple methyl group) before performing the chlorination.[2][9] The protecting group can then be removed in a subsequent step if the N-H pyrazole is the final target.
Visualizing the Process: Mechanisms and Logic
To better understand the underlying processes, the following diagrams illustrate the reaction mechanism and a logical troubleshooting workflow.
Caption: General mechanism of electrophilic chlorination on a pyrazole ring.
Caption: Troubleshooting workflow for pyrazole chlorination experiments.
Validated Experimental Protocol
Selective C4-Chlorination of 1,3-Disubstituted Pyrazole using N-Chlorosuccinimide (NCS)
This protocol describes a general and reliable method for the selective chlorination of a moderately activated pyrazole at the C4 position.
Materials:
-
1,3-Disubstituted Pyrazole (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-disubstituted pyrazole (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (approx. 0.1 M concentration relative to the pyrazole). Stir until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add N-Chlorosuccinimide (1.05 eq) to the stirred solution at room temperature (20-25 °C). For highly reactive substrates, cool the solution to 0 °C before adding NCS.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A new, typically less polar spot corresponding to the 4-chloropyrazole should appear, and the starting material spot should disappear.
-
Quenching: Once the reaction is complete, quench any unreacted NCS by adding a small amount of saturated aqueous sodium thiosulfate solution and stirring for 5 minutes.
-
Workup:
-
Remove the acetonitrile under reduced pressure (rotary evaporator).
-
To the residue, add ethyl acetate and water. Transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove succinimide byproduct) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-chloropyrazole.
-
References
-
Zhang, L., Zhang, A., Chen, Z., & An, L. (2018). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 23(12), 3149. [Link]
- Menges, M., & Seifert, H. (1991). U.S. Patent No. 5,047,551. Washington, DC: U.S.
-
Vala, R. M., Tandon, V., Nicely, L. G., Guo, L., Gu, Y., Banerjee, S., & Patel, H. M. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC medicinal chemistry, 13(7), 869–877. [Link]
-
Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1320-1324. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]
-
Wang, J., Liu, B., Zhao, W., Zhang, H., Liu, X., & Ling, Y. (2022). Design, Synthesis, and Evaluation of Novel 4-Chloropyrazole-Based Pyridines as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 70(30), 9376-9386. [Link]
-
Wang, Y., et al. (2018). Strategy to Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of Organic Chemistry, 83(5), 2830-2839. [Link]
-
Wang, Y., Wang, K. H., Su, Y., Yang, Z., Wen, L., Liu, L., Wang, J., Huang, D., & Hu, Y. (2018). Strategy to Prepare 3-Bromo- and 3-Chloropyrazoles. The Journal of organic chemistry, 83(5), 2830–2839. [Link]
-
Kumar, D., et al. (2023). N-Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1-Aryl-5-pyrazolones at Room Temperature. ChemistrySelect, 8(22). [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of organic chemistry, 73(9), 3523–3529. [Link]
-
Petrosyan, V. A., & Lyalin, B. V. (2017). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 22(12), 2099. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
-
Shah, J., & Tilstam, U. (2004). Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications, 34(14), 2661-2668. [Link]
-
Jana, M. (2021). Electrochemical C−H chlorination and bromination of pyrazoles. ResearchGate. [Link]
-
Chen, C. M., Chen, J. X., & To, C. T. (2022). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 24(16), 6245-6250. [Link]
-
Chen, C. M., et al. (2022). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate. [Link]
-
Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews, 102(11), 3979-4046. [Link]
-
Zhang, L., et al. (2018). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link]
-
Rogers, D. A., et al. (2021). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. The Journal of Organic Chemistry, 86(20), 14115-14125. [Link]
-
Wikipedia. (n.d.). N-Chlorosuccinimide. [Link]
-
Bakherad, M., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(12), 10335. [Link]
-
Gommermann, N., & Knochel, P. (2007). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 9(19), 3749-3752. [Link]
-
Petrosyan, V. A., & Lyalin, B. V. (2010). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. [Link]
-
El-Awa, A., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(21), 7481. [Link]
-
Roda, G., et al. (2021). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 26(4), 988. [Link]
-
Forrester, A. R., et al. (1982). Halogenation of N-Oxygenated Pyrazoles. Preparation of N-Oxygenated 4-Halopyrazole and 4,4-Dihalo-4H-pyrazole Derivatives. The Journal of Organic Chemistry, 47(1), 113-117. [Link]
-
Guedes, G. P., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4786. [Link]
-
Guedes, G. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6603. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Agarwal, V., et al. (2014). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Chemical reviews, 114(16), 8066–8128. [Link]
Sources
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Technical Support Center: Purification of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)
Welcome to the dedicated technical support guide for the purification of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). This document is designed for researchers, chemists, and process development professionals who are working with this critical intermediate for novel fungicides.[1][2][3] This guide provides in-depth, field-proven insights into common purification challenges, offering robust troubleshooting strategies and detailed experimental protocols to help you achieve high-purity DFPA consistently.
Overview of DFPA Purification
The primary goal in the purification of DFPA is the removal of unreacted starting materials, by-products, and particularly, regioisomers that are often formed during the synthesis. The most common and effective method for purifying DFPA is recrystallization , which leverages the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. In certain challenging cases, column chromatography can be employed as an alternative or supplementary technique.
A critical aspect of DFPA synthesis is controlling the formation of isomers, which can be minimized through careful control of reaction conditions.[1] However, even under optimized conditions, trace amounts of isomers and other impurities are often present and must be removed to meet the stringent purity requirements for subsequent applications, often exceeding 99.5%.[3][4]
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues you may encounter during the purification of DFPA in a practical question-and-answer format.
Question 1: My recrystallized DFPA is off-white or yellowish, not the expected white solid. What is the likely cause and how can I fix it?
Answer: An off-white or yellowish tint in your purified DFPA typically indicates the presence of colored impurities. These can be residual starting materials, by-products from side reactions, or degradation products.
-
Causality: Pyrazole syntheses can sometimes produce colored impurities, especially if the reaction is incomplete or if there are side reactions involving the hydrazine starting material.
-
Troubleshooting Strategy:
-
Activated Charcoal Treatment: A common and effective method to remove colored impurities is to use activated charcoal.[5]
-
Protocol: During the recrystallization process, after your crude DFPA has completely dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your crude product) to the hot solution.
-
Caution: Be aware that activated charcoal can adsorb some of your desired product, which may lead to a slight reduction in yield. Use the minimum amount necessary.
-
-
Hot Filtration: After a brief period of stirring with the charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities. The filtrate should be noticeably less colored.
-
Proceed with Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
-
Question 2: During recrystallization, my DFPA is "oiling out" instead of forming crystals. What's happening and what should I do?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[5] This is a common issue when the solution is too concentrated or cools too rapidly.
-
Causality: The solubility of DFPA in the chosen solvent system is likely too high at the temperature at which it is coming out of solution.
-
Troubleshooting Strategies:
-
Increase Solvent Volume: Add more of the "good" solvent (e.g., ethanol, methanol) to the hot solution to lower the saturation temperature. This will allow crystallization to occur at a temperature below the compound's melting point.[5]
-
Slow Cooling: Ensure the solution cools as slowly as possible. An insulated container or allowing the flask to cool to room temperature before placing it in an ice bath can promote gradual cooling and prevent rapid precipitation as an oil.[5]
-
Change the Solvent System: Experiment with a different solvent or a different ratio in your mixed-solvent system. A solvent with a lower boiling point might be beneficial.[5]
-
Seed Crystals: If you have a small amount of pure, solid DFPA, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[5]
-
Question 3: My recrystallization yield is very low. How can I improve it?
Answer: A low yield can be attributed to several factors, primarily related to the choice of solvent and the experimental technique.[5]
-
Causality: The most common reasons for low yield are using too much solvent, not cooling the solution sufficiently, or choosing a solvent system where the product has significant solubility even at low temperatures.
-
Troubleshooting Strategies:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve your crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[5]
-
Thorough Cooling: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath, 0-5 °C) to maximize the precipitation of the product, provided the impurities remain in solution.[4]
-
Optimize Solvent System: The ideal solvent will dissolve DFPA when hot but have very low solubility for it when cold. Experiment with different ratios of alcohol to water to find the optimal balance.
-
Second Crop of Crystals: It may be possible to obtain a second, albeit less pure, crop of crystals by concentrating the mother liquor and re-cooling.
-
Question 4: I'm having trouble removing a persistent impurity, likely a regioisomer. Will recrystallization be sufficient?
Answer: Recrystallization is often effective at removing regioisomers, especially if their solubilities are sufficiently different.[1] However, if the isomers co-crystallize, alternative or supplementary methods may be necessary.
-
Causality: Regioisomers of DFPA can form during the cyclization step of the synthesis.[2] These isomers have very similar physical properties, which can make separation challenging.
-
Troubleshooting Strategies:
-
Fractional Recrystallization: This technique involves multiple, sequential recrystallization steps to progressively enrich the desired isomer.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a viable alternative. For carboxylic acids like DFPA, it is often necessary to add a small amount of acid (e.g., acetic acid or formic acid) to the eluent to suppress the ionization of the carboxylic acid group and prevent streaking on the column.[6] A typical mobile phase could be a gradient of ethyl acetate in hexane with 0.1-1% acetic acid.
-
Experimental Protocols
The following are detailed, step-by-step protocols for the most common purification methods for DFPA, derived from established industrial processes.[4]
Protocol 1: Recrystallization from an Alcohol/Water Mixture
This is the most widely reported and effective method for obtaining high-purity DFPA.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude DFPA.
-
Solvent Addition: Add the selected alcohol (methanol, ethanol, or isopropanol) in the specified ratio (see Table 1) to the crude DFPA.
-
Heating: Gently heat the mixture on a hot plate with magnetic stirring until the solvent begins to reflux and all the solid has dissolved.
-
Water Addition: While maintaining the reflux, add the specified volume of hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot alcohol until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath (0-5 °C) for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Column Chromatography of DFPA
This method is useful for separating stubborn impurities or for small-scale purification.
-
Column Packing: Pack a silica gel column using a slurry of silica in the initial mobile phase (e.g., hexane with 10% ethyl acetate and 0.5% acetic acid).
-
Sample Loading: Dissolve the crude DFPA in a minimal amount of the mobile phase or a slightly more polar solvent mixture and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexane, all containing 0.5% acetic acid).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified DFPA.
Data Presentation
Table 1: Recrystallization Solvent Systems and Reported Yields for DFPA
| Alcohol | Alcohol:Water Ratio (v/v) | Typical Yield | Purity (HPLC) | Reference |
| Methanol | 35:65 | 77.1% | 99.6% | [4] |
| Ethanol | 40:60 | 75.2% - 78.3% | 99.6% - 99.7% | [4] |
| Isopropanol | 45:55 | 74.7% | 99.6% | [4] |
Visualization of Workflows
Diagram 1: General Purification Workflow for DFPA
Caption: General workflow for the recrystallization of DFPA.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Caption: Troubleshooting logic for when DFPA "oils out".
Frequently Asked Questions (FAQs)
Q1: What are the key impurities I should be looking for in my crude DFPA? A1: The most significant impurity is typically the regioisomer, 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Other potential impurities include unreacted starting materials from the synthesis and by-products from side reactions. The presence of these can be confirmed by techniques like NMR and LC-MS.
Q2: What analytical techniques are recommended for assessing the purity of DFPA? A2: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity and detecting minor impurities.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹⁹F NMR) is crucial for structural confirmation and identifying isomeric impurities.[7] Elemental analysis can be used to confirm the elemental composition of the final product.[7]
Q3: What are the recommended storage conditions for high-purity DFPA? A3: High-purity DFPA is a stable, white to off-white solid. It should be stored in a cool, dark, and dry place in a well-sealed container. Recommended storage is at room temperature, although for long-term storage, refrigeration (<15°C) is advisable.[8]
Q4: Can I use a single solvent for the recrystallization of DFPA? A4: While a single solvent might work, mixed solvent systems like alcohol/water are generally more effective.[5] This is because they provide a steeper solubility curve, meaning the compound is very soluble in the hot solvent mixture but much less soluble upon cooling, which is ideal for high recovery of pure crystals.
References
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. CN111362874B.
-
Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 6(3), 433-437. [Link]
- Process for preparing alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylate and its analogs. WO2015085464A1.
-
Troubleshooting Recrystallization. Chemistry LibreTexts. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
-
Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8381-8399. [Link]
-
Purifying ionic compounds by flash column chromatography. Biotage. [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 22(15), 4945-4950. [Link]
-
Purification of Amino-Pyrazoles. Reddit. [Link]
- Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester. WO2014120397A1.
-
Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. Journal of Chemistry, 2022, 1-8. [Link]
- Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. CN111303035A.
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Recrystallization Issues. Reddit. [Link]
-
Column chromatography of carboxylic acids? Reddit. [Link]
- Preparation method for 3-fluoroalkyl-1-methylpyrazole-4-carboxylic acid. EP2957563A1.
- Method for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and intermediates thereof. EP3498695A1.
Sources
- 1. thieme.de [thieme.de]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid | 176969-34-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Temperature Control in Large-Scale Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyrazoles. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of temperature control. The guidance herein is grounded in established chemical principles and field-proven insights to ensure the safety, efficiency, and reproducibility of your synthetic processes.
Introduction: The Criticality of Thermal Management in Pyrazole Synthesis
The synthesis of pyrazoles, particularly through the widely used condensation of hydrazines with 1,3-dicarbonyl compounds (the Knorr pyrazole synthesis), is frequently accompanied by significant exothermicity.[1] While manageable at the laboratory scale, the heat generated during these reactions can become a substantial safety hazard and a detriment to product quality upon scale-up. The decrease in the surface-area-to-volume ratio in larger reactors severely impedes heat dissipation, creating a risk of thermal runaway.[1] Uncontrolled temperature spikes can lead to the formation of impurities, degradation of the desired product, and in worst-case scenarios, catastrophic reactor failure.[1][2]
This guide will equip you with the knowledge and tools to effectively manage these thermal challenges, ensuring a safe and successful scale-up of your pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in large-scale pyrazole synthesis?
A1: Temperature control is paramount for several reasons:
-
Safety: Many pyrazole syntheses are highly exothermic.[1] Poor temperature control on a large scale can lead to a thermal runaway, where the reaction rate and heat generation increase uncontrollably, potentially causing a dangerous increase in pressure and even an explosion.[2]
-
Product Quality and Yield: Uncontrolled temperature increases can promote the formation of side products and impurities, reducing the yield and purity of the desired pyrazole.[1] In some cases, the product may also be susceptible to thermal degradation at elevated temperatures.
-
Regioselectivity: In the synthesis of unsymmetrical pyrazoles, temperature can significantly influence the ratio of the resulting regioisomers.[3] Precise temperature control is therefore essential for achieving the desired isomeric purity.
Q2: What are the primary causes of poor temperature control during scale-up?
A2: The main culprits are:
-
Reduced Surface-Area-to-Volume Ratio: As the reactor size increases, the volume of the reaction mixture increases cubically, while the heat transfer surface area only increases squarely. This makes it progressively more difficult to remove heat efficiently.[1]
-
Inadequate Mixing: In large reactors, inefficient stirring can create localized "hot spots" where the reaction temperature is significantly higher than the bulk temperature.[1] This can lead to localized impurity formation and an increased risk of initiating a thermal runaway.
-
Rapid Reagent Addition: Adding a reactive reagent, such as hydrazine, too quickly can generate heat faster than the cooling system can remove it, leading to a rapid temperature increase.[1]
Q3: How can I assess the thermal risk of my pyrazole synthesis before scaling up?
A3: A thorough thermal hazard assessment is crucial. This should involve:
-
Literature Review: Search for published safety data on your specific reaction or similar transformations.
-
Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Heat Flow Calorimetry are invaluable for determining the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[4] This data is essential for designing a safe process.
-
Worst-Case Scenario Analysis: Calculate the adiabatic temperature rise, which is the theoretical temperature increase if all the accumulated reactants were to react instantaneously with no heat loss to the surroundings. This helps to understand the potential severity of a cooling failure.
Q4: What is Process Analytical Technology (PAT) and how can it help with temperature control?
A4: Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters and quality attributes.[5][6] For temperature control, PAT involves the use of in-situ probes (e.g., infrared or Raman spectroscopy) and sensors to provide real-time data on the reaction's progress, concentration of reactants, and temperature distribution.[7][8][9] This allows for more precise and proactive control of the reaction, helping to prevent temperature deviations and ensure consistent product quality.[5][6]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
Symptoms:
-
The internal temperature of the reactor rises significantly faster than anticipated.
-
The cooling system is struggling to maintain the set temperature.
-
Localized boiling or fuming may be observed at the point of addition.
Root Causes:
-
Addition Rate is Too High: The rate of heat generation is exceeding the heat removal capacity of the reactor.[1]
-
Insufficient Cooling Capacity: The cooling system is not adequately sized or is not functioning optimally.
-
Poor Mixing: The added reagent is not being dispersed quickly enough, leading to a localized, highly concentrated reaction.[1]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Immediate Response | Immediately stop the addition of the reagent. | This will halt the primary source of heat generation. |
| 2. Maximize Cooling | Ensure the cooling utility is operating at its maximum capacity (e.g., lowest temperature, highest flow rate). | To remove the excess heat as quickly as possible. |
| 3. Enhance Agitation | If safe to do so, increase the stirrer speed. | To improve heat transfer to the cooling surfaces and break up any localized hot spots. |
| 4. Re-evaluate Addition Profile | Once the temperature is under control, resume addition at a significantly slower rate. | A slower, dropwise addition is generally recommended for large-scale exothermic reactions.[1] |
| 5. Process Re-design (Long-term) | Consider a semi-batch process where the limiting reagent is added over an extended period. | This allows for better control over the rate of heat evolution.[2] |
| 6. Consider Flow Chemistry | For highly exothermic reactions, transitioning to a continuous flow process offers superior heat transfer and safety.[10] | The small internal volume of flow reactors minimizes the amount of energetic material present at any given time. |
Issue 2: Gradual but Uncontrolled Temperature Rise During the Reaction
Symptoms:
-
The reactor temperature slowly drifts upwards, even after reagent addition is complete.
-
The cooling system is constantly running at high capacity but cannot bring the temperature down to the setpoint.
Root Causes:
-
Accumulation of Unreacted Reagents: A slow initial reaction rate at a lower temperature may have led to a buildup of reactants, which are now reacting at an accelerated rate as the temperature rises.
-
Secondary Exothermic Reactions: An impurity or a side reaction may be occurring, generating additional heat.
-
Fouling of Heat Transfer Surfaces: Over time, product or byproduct may precipitate on the reactor walls, insulating them and reducing cooling efficiency.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Assess the Situation | Monitor the rate of temperature rise and the reactor pressure. | To determine the urgency of the situation. |
| 2. Emergency Cooling | If available, activate any secondary or emergency cooling systems. | To provide additional heat removal capacity. |
| 3. Consider Dilution | If the process allows, the addition of a cold, inert solvent can help to absorb some of the excess heat. | This increases the thermal mass of the reactor contents. |
| 4. Prepare for Quenching | If the temperature continues to rise uncontrollably, be prepared to initiate an emergency quenching procedure. | This is a last resort to stop the reaction and prevent a runaway. |
| 5. Post-mortem Analysis | After the situation is resolved, thoroughly investigate the cause. Analyze samples for unexpected byproducts. | To prevent a recurrence of the issue. |
| 6. Process Optimization | Use reaction calorimetry to study the reaction kinetics and ensure that the reaction proceeds at a controlled rate without significant accumulation of reactants.[4][11] | This will help to define a safe operating window. |
In-Depth Technical Protocols
Protocol 1: Step-by-Step Guide for Controlled Addition of Hydrazine in a Large-Scale Knorr Pyrazole Synthesis
This protocol outlines a safe and effective method for the addition of hydrazine to a 1,3-dicarbonyl compound in a large-scale batch reactor.
1. Pre-Reaction Safety Assessment:
-
Conduct a thorough thermal hazard assessment using reaction calorimetry to determine the total heat of reaction and the maximum rate of heat evolution.[4][11]
-
Ensure the reactor's cooling system is capable of removing at least 1.5 times the maximum expected heat output.
-
Establish a maximum allowable temperature for the reaction, well below the onset temperature of any potential decomposition reactions.
2. Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and equipped with a properly functioning agitator, temperature probe (calibrated), and cooling jacket.
-
Inert the reactor with a dry, inert gas such as nitrogen or argon to prevent side reactions and ensure a safe atmosphere.
3. Controlled Addition Procedure:
-
Charge the 1,3-dicarbonyl compound and the solvent to the reactor.
-
Bring the reactor contents to the desired initial temperature.
-
Begin the addition of the hydrazine solution at a very slow, pre-determined rate.
-
Continuously monitor the internal temperature. The addition rate should be controlled such that the temperature does not deviate by more than ±2°C from the setpoint.
-
If the temperature exceeds the upper limit, immediately stop the addition and allow the cooling system to bring the temperature back into the desired range before resuming at a slower rate.
4. Post-Addition Monitoring:
-
After the addition is complete, continue to monitor the temperature for a period of time to ensure that there is no delayed exotherm due to reactant accumulation.
5. Emergency Preparedness:
-
Have a documented emergency quenching procedure in place. This should include the identity and quantity of a suitable quenching agent and the safe method for its addition.
Protocol 2: Emergency Quenching Procedure for a Runaway Pyrazole Synthesis
WARNING: This procedure should only be performed by trained personnel with appropriate personal protective equipment in a well-ventilated area.
1. Pre-identified Quenching Agent:
-
The choice of quenching agent is critical and must be determined during process development. It should react quickly with one of the limiting reagents to stop the reaction but should not generate a large amount of gas or have its own significant exotherm.
-
For many pyrazole syntheses involving hydrazine, a solution of a weak acid (e.g., acetic acid) or a ketone (e.g., acetone) can be effective quenchers for unreacted hydrazine.
2. Quenching Procedure:
-
Confirm the Runaway: A runaway condition is characterized by a rapidly accelerating temperature and pressure rise that is unresponsive to maximum cooling.
-
Initiate Shutdown: Follow the facility's emergency shutdown procedure, which may include isolating the reactor and alerting emergency response personnel.
-
Add the Quenching Agent: Add the pre-determined quenching agent to the reactor as quickly as is safely possible. The addition may need to be done via a dedicated quench port.
-
Maintain Cooling and Agitation: Continue to operate the cooling system and agitator to help dissipate the heat from the quenching reaction and the remaining thermal energy in the reactor.
-
Monitor from a Safe Distance: Monitor the reactor temperature and pressure from a safe location until the reaction has been brought under control and the temperature is steadily decreasing.
Visualizations
Diagram 1: Decision-Making Workflow for Managing Temperature Excursions
Caption: Workflow for responding to a temperature excursion.
Diagram 2: Key Factors Influencing Thermal Safety in Scale-Up
Caption: Interplay of factors affecting thermal safety.
References
-
American Pharmaceutical Review. (2010). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development.[Link]
-
IIETA. (2025). Heat Management in Batch Reactors Using Flatness-Based Neural Predictive Control.[Link]
-
Incatools. (2021). Temperature Control for Batch Reactors in your industry.[Link]
-
ResearchGate. (n.d.). Temperature control of a batch reactor by the refluxing reaction technique with action on the pressure.[Link]
-
ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[Link]
-
IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view.[Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.[Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2016). Process Analytical Technology (PAT): A Real Time Quality Assurance.[Link]
-
RSC Publishing. (2020). Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions.[Link]
-
MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.[Link]
-
Agilent. (n.d.). Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing.[Link]
-
Patsnap. (2025). Implementing PAT (Process Analytical Technology) In Continuous Lines.[Link]
-
Chemical Processing. (n.d.). Improve Batch Reactor temperature control.[Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.[Link]
-
ResearchGate. (n.d.). Jacket Temperature Control of a Batch Reactor Using Three Different Temperature Levels.[Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.[Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.[Link]
-
IChemE. (n.d.). Heat flow calorimetry - application and techniques.[Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.[Link]
-
Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.[Link]
-
ResearchGate. (n.d.). (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.[Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[Link]
-
HSE. (2023). OC 431/13: Chemical reactor safety.[Link]
-
IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.[Link]
-
NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.[Link]
-
ResearchGate. (n.d.). Reaction calorimetry for process development: Recent advances.[Link]
-
ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.[Link]
-
Organic Syntheses. (n.d.). 5.[Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.[Link]
-
Journal of Emerging Technologies and Innovative Research. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.[Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.[Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.[Link]
-
JOCPR. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.[Link]
-
PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC365802 impurity-profiling-for-pharmaceutical-product-by-using-different-analytical-techniques-an-overview.pdf]([Link] impurity-profiling-for-pharmaceutical-product-by-using-different-analytical-techniques-an-overview.pdf)
-
MDPI. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fauske.com [fauske.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. icheme.org [icheme.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Implementing PAT (Process Analytical Technology) In Continuous Lines [eureka.patsnap.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00256A [pubs.rsc.org]
- 9. agilent.com [agilent.com]
- 10. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
As a Senior Application Scientist, I've seen firsthand how the nuances of handling and storing specialized reagents like pyrazole carboxylic acids can significantly impact experimental outcomes. These compounds are foundational in the synthesis of a wide range of biologically active molecules, making their stability and purity paramount.[1][2] This guide is designed to move beyond generic protocols, offering in-depth, field-tested advice to help you navigate the common challenges associated with these valuable building blocks. Here, we'll explore the "why" behind the "how," ensuring your research is built on a solid foundation of best practices.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the general recommendations for storing pyrazole carboxylic acids?
A: Most pyrazole carboxylic acids are stable crystalline solids and should be stored in a cool, dry, and well-ventilated place.[3][4] It is crucial to keep the container tightly closed to prevent moisture absorption and contamination.[3][4][5] For long-term storage, refrigeration at 2-8°C is often recommended.[1] Always consult the Safety Data Sheet (SDS) for specific storage instructions for the particular derivative you are using.
Q2: Are pyrazole carboxylic acids sensitive to light or air?
A: While many are stable under normal laboratory conditions, some derivatives can be sensitive to light and air.[6] It is good practice to store them in a dark place, and for particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) is advised to maintain product quality.[7][8][9] This is especially important if you observe any discoloration of the material over time.
Q3: What personal protective equipment (PPE) should I use when handling pyrazole carboxylic acids?
A: Standard laboratory PPE is required. This includes safety goggles with side shields, a lab coat, and chemical-resistant gloves.[3][10] If there is a risk of generating dust, a full-face respirator or working in a fume hood is necessary to avoid inhalation.[3][10] Always ensure an eyewash station and safety shower are readily accessible.[4][10]
Solubility and Solution Preparation
Q4: What are the best solvents for dissolving pyrazole carboxylic acids?
A: Solubility can vary significantly depending on the specific substituents on the pyrazole ring. Generally, they are more soluble in organic solvents like ethanol, methanol, and acetone.[11] Their solubility in water is often limited due to their partially non-polar character.[11] For experimental use, Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are also commonly used solvents. Always perform a small-scale solubility test before preparing a large stock solution.
Q5: My pyrazole carboxylic acid is not dissolving well. What can I do?
A: If you are experiencing solubility issues, consider the following:
-
Sonication: Gently sonicating the solution can help break up solid particles and increase the rate of dissolution.
-
Warming: Carefully warming the solution may increase solubility. However, be cautious as some compounds may degrade at higher temperatures.
-
pH Adjustment: For aqueous solutions, adjusting the pH can significantly impact the solubility of carboxylic acids. Deprotonation of the carboxylic acid group by adding a base will generally increase its solubility in water.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing insights into the root causes and actionable solutions.
Inconsistent Experimental Results
Problem: I'm seeing variability in my reaction yields or biological assay results when using the same batch of a pyrazole carboxylic acid.
| Potential Cause | Explanation | Troubleshooting Steps |
| Hygroscopicity | Carboxylic acids, in general, can be hygroscopic, meaning they absorb moisture from the air.[12][13] This can alter the effective concentration of your compound and introduce water into sensitive reactions. | 1. Storage: Ensure the compound is stored in a desiccator, especially after opening. 2. Handling: Weigh the compound quickly and in a low-humidity environment if possible. 3. Drying: If moisture absorption is suspected, the compound can be dried under a high vacuum. |
| Degradation | Although generally stable, some pyrazole carboxylic acids can degrade over time, especially if not stored correctly. This can be accelerated by exposure to light, air, or incompatible substances. | 1. Visual Inspection: Check for any changes in color or appearance of the solid. 2. Purity Check: If degradation is suspected, re-analyze the compound's purity using techniques like HPLC or NMR. 3. Fresh Stock: If in doubt, use a fresh, unopened container of the compound. |
| Incomplete Dissolution | If the compound is not fully dissolved when making a stock solution, the actual concentration will be lower than calculated, leading to inconsistent results. | 1. Visual Confirmation: Always visually inspect your stock solutions to ensure no solid material remains. 2. Solubility Test: Before preparing a large volume, perform a small-scale test to confirm solubility at the desired concentration. 3. Solvent Choice: Experiment with different solvents if solubility is a persistent issue. |
Workflow for Handling a New Pyrazole Carboxylic Acid
The following flowchart outlines a systematic approach to handling and storing a newly acquired pyrazole carboxylic acid, ensuring safety and preserving the integrity of the compound.
References
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- 2. researchgate.net [researchgate.net]
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- 8. 797027-83-9|1H-Pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, a substituted pyrazole carboxylic acid of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and comparative data from structurally related analogs to provide a robust predictive analysis. This approach not only offers a reliable forecast of the expected spectral features but also serves as a practical tutorial on spectral interpretation for substituted heterocyclic systems.
Introduction to this compound and its Analogs
This compound is a heterocyclic compound featuring a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents. The substituents on the pyrazole ring—a chloro group at position 3, a methyl group on the nitrogen at position 1, and a carboxylic acid at position 4—are expected to significantly influence its electronic properties and, consequently, its NMR and MS spectral characteristics.
To construct a reliable predictive model for the spectral data of our target molecule, we will draw comparisons with the following analogs:
-
1-methyl-1H-pyrazole-4-carboxylic acid: The direct precursor, lacking the chloro substituent.
-
3-chloro-1H-pyrazole-4-carboxylic acid: The N-unmethylated counterpart.
-
Other substituted pyrazoles: To illustrate broader substituent effects on the pyrazole ring.
Figure 1: Logical relationship for comparative spectral analysis.
Predicted and Comparative NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the pyrazole ring proton, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton is typically deshielded and appears as a broad signal due to hydrogen bonding and exchange. |
| Pyrazole Ring (C5-H) | 8.0 - 8.5 | Singlet | 1H | The electron-withdrawing effects of the adjacent carboxylic acid and the chloro group at C3 will deshield this proton, shifting it downfield compared to unsubstituted pyrazole. |
| N-Methyl (-CH₃) | 3.8 - 4.2 | Singlet | 3H | The methyl group attached to the nitrogen atom will appear as a singlet. Its chemical shift is influenced by the aromatic pyrazole ring. |
Comparative ¹H NMR Data of Analogs:
| Compound | Pyrazole Ring Proton (ppm) | N-Methyl Protons (ppm) | Other Protons (ppm) |
| This compound (Predicted) | 8.0 - 8.5 | 3.8 - 4.2 | 12.0 - 13.0 (-COOH) |
| 1-methyl-1H-pyrazole-4-carboxylic acid | ~7.9 (H3), ~8.1 (H5) | ~3.9 | ~12.5 (-COOH) |
| 3-chloro-1H-pyrazole-4-carboxylic acid | ~8.2 (H5) | - | ~13.0 (-COOH), ~13.5 (N-H) |
The comparison suggests that the introduction of the chloro group at the C3 position will have a more pronounced deshielding effect on the C5 proton.
Predicted ¹³C NMR Spectrum of this compound
The proton-decoupled ¹³C NMR spectrum is expected to display five signals corresponding to the five carbon atoms in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| Pyrazole Ring (C3) | 145 - 150 | The carbon bearing the chloro substituent will be deshielded. |
| Pyrazole Ring (C5) | 135 - 140 | The carbon atom adjacent to the N-methyl group and the carboxylic acid. |
| Pyrazole Ring (C4) | 110 - 115 | The carbon atom to which the carboxylic acid is attached. |
| N-Methyl (-CH₃) | 35 - 40 | The carbon of the N-methyl group. |
Comparative ¹³C NMR Data of Analogs:
| Compound | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-Methyl (ppm) | -COOH (ppm) |
| This compound (Predicted) | 145 - 150 | 110 - 115 | 135 - 140 | 35 - 40 | 160 - 165 |
| 1-methyl-1H-pyrazole-4-carboxylic acid | ~138 | ~115 | ~130 | ~39 | ~165 |
| 3-chloro-1H-pyrazole-4-carboxylic acid | ~148 | ~112 | ~132 | - | ~163 |
The presence of the electronegative chlorine atom at C3 is expected to cause a significant downfield shift for this carbon.[1]
Predicted and Comparative Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which allows for the determination of the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2][3][4] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.
-
Molecular Formula: C₅H₅ClN₂O₂
-
Monoisotopic Mass: 160.00395 Da (for the ³⁵Cl isotope)
Predicted Key Mass Spectral Peaks:
| m/z | Ion | Relative Intensity | Notes |
| 160 | [M]⁺ (with ³⁵Cl) | ~100% | The molecular ion peak. |
| 162 | [M+2]⁺ (with ³⁷Cl) | ~33% | The isotopic peak confirming the presence of one chlorine atom. |
| 115 | [M - COOH]⁺ | Variable | Loss of the carboxylic acid group. |
| 125 | [M - Cl]⁺ | Variable | Loss of the chlorine atom. |
Comparative Mass Spectrometry Data of Analogs:
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Mass Spectral Features |
| This compound | C₅H₅ClN₂O₂ | 160.00 | [M]⁺ at m/z 160 and [M+2]⁺ at m/z 162 in a ~3:1 ratio. |
| 1-methyl-1H-pyrazole-4-carboxylic acid | C₅H₆N₂O₂ | 126.04 | [M]⁺ at m/z 126. |
| 3-chloro-1H-pyrazole-4-carboxylic acid | C₄H₃ClN₂O₂ | 145.99 | [M]⁺ at m/z 146 and [M+2]⁺ at m/z 148 in a ~3:1 ratio. |
Experimental Protocols
To obtain high-quality NMR and mass spectrometry data, meticulous sample preparation and adherence to standard operating procedures are essential.
NMR Sample Preparation and Analysis
Figure 2: Workflow for NMR sample preparation and analysis.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting point for carboxylic acids.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication may be required.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry Sample Preparation and Analysis
Figure 3: Workflow for mass spectrometry sample preparation and analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote ionization in positive ion mode.
-
-
Mass Spectrometry Analysis:
-
Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
-
Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern, as well as any characteristic fragment ions.
-
Conclusion
This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, we have established a reliable set of expected NMR and mass spectrometry data. This information will be invaluable for researchers in confirming the synthesis of this target molecule and for the broader scientific community working with substituted pyrazole derivatives. The detailed experimental protocols provided herein offer a practical framework for obtaining high-quality data.
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A Comparative Guide to the Crystal Structure Analysis of Pyrazole Derivatives: From Bench to Beamline
Abstract
Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a vast array of pharmacological activities and material properties.[1] The precise three-dimensional arrangement of atoms within these molecules, unveiled through single-crystal X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and designing novel, more effective compounds.[2] This guide provides a comprehensive comparison of crystallographic data for various bioactive pyrazole derivatives. It delves into the experimental protocols, from crystal growth to data refinement, and offers insights into the interpretation of their solid-state structures and intermolecular interactions, which ultimately govern their function.
Introduction: The Pivotal Role of 3D Structure in Pyrazole Function
The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with anticancer, anti-inflammatory, and antimicrobial properties. Its versatility stems from the five-membered heterocyclic ring with two adjacent nitrogen atoms, which can be readily functionalized to modulate biological activity.[1][3] Understanding the precise spatial arrangement of these functional groups is not merely an academic exercise; it is a critical component of rational drug design.[4][5]
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of molecules.[6] It provides precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds and π-π stacking, that dictate how molecules pack in the solid state. These packing arrangements can significantly influence a compound's physicochemical properties, including solubility, stability, and bioavailability.
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a synthesized pyrazole derivative to its fully characterized crystal structure involves a meticulous, multi-step process. While the specifics may vary depending on the compound and available instrumentation, the fundamental workflow remains consistent.
Step 1: Crystal Growth - The Art of Inducing Order
The prerequisite for any single-crystal X-ray diffraction experiment is a high-quality single crystal. This often proves to be the most challenging step. For pyrazole derivatives, slow evaporation of a saturated solution is a commonly employed and effective technique.[7]
Experimental Protocol: Growing Single Crystals of a Pyrazole Derivative
-
Purification: Ensure the pyrazole derivative is of the highest possible purity. Impurities can inhibit crystallization or lead to poorly formed crystals.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Chloroform and acetone are often good starting points for pyrazole derivatives.[7][8]
-
Saturation: Prepare a saturated or near-saturated solution of the compound at room temperature or a slightly elevated temperature.
-
Slow Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed over several days to weeks. The goal is to allow molecules to self-assemble into a well-ordered crystal lattice.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or loop.
Step 2: Data Collection - Interrogating the Crystal with X-rays
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a polarizing microscope and mounted on a goniometer head.[2]
-
Cryo-Cooling: The mounted crystal is typically cooled to a low temperature (around 100-120 K) in a stream of cold nitrogen gas.[2][7] This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and a more precise structure determination.
-
Diffraction Experiment: The crystal is placed in an X-ray diffractometer. As the crystal is rotated, it is irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The X-rays are diffracted by the electrons in the crystal, producing a unique pattern of spots that are recorded by a detector.
Step 3: Structure Solution and Refinement - From Diffraction to 3D Model
The collected diffraction data is a set of intensities and positions of the diffracted X-ray beams. This information is used to solve and refine the crystal structure.
-
Data Reduction: The raw diffraction images are processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the symmetry of the crystal lattice).[7]
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are computational techniques used to obtain an initial model of the atomic positions from the diffraction intensities.[7]
-
Structure Refinement: This initial model is then refined using a full-matrix least-squares procedure.[2][7] This iterative process adjusts the atomic coordinates and other parameters to minimize the difference between the experimentally observed diffraction pattern and the one calculated from the model, resulting in a highly accurate and detailed 3D structure.
Experimental Workflow for Crystal Structure Analysis
Caption: General workflow for determining the crystal structure of a pyrazole derivative.
Comparative Analysis of Pyrazole Derivative Crystal Structures
The true power of crystallographic analysis lies in the ability to compare the structures of different, yet related, compounds. Such comparisons can reveal subtle structural nuances that have profound effects on biological activity or material properties.
Case Study: Halogenated 1H-Pyrazoles
A systematic study of 4-halogenated-1H-pyrazoles (where the halogen is F, Cl, Br, or I) provides an excellent example of how substituent changes influence crystal packing. While the bromo and chloro derivatives are isostructural and form trimeric hydrogen-bonding motifs, the fluoro and iodo analogs form catemeric chains.[9] This demonstrates that even a simple change in a substituent can lead to fundamentally different supramolecular assemblies.
| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Supramolecular Motif |
| 4-Fluoro-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | N-H···N Hydrogen Bonds | Catemeric Chain |
| 4-Chloro-1H-pyrazole | Monoclinic | P2₁/c | N-H···N Hydrogen Bonds | Trimeric Unit |
| 4-Bromo-1H-pyrazole | Monoclinic | P2₁/c | N-H···N Hydrogen Bonds | Trimeric Unit |
| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | N-H···N Hydrogen Bonds | Catemeric Chain |
Data compiled from literature reports.[9]
Interestingly, despite the differences in electronegativity of the halogen substituents, the N(H)···N hydrogen bond distances are remarkably similar across the series.[9] However, the calculated dipole moments of the molecules correlate with the observed packing motif, with larger dipole moments favoring the catemeric structure.[9]
Impact of N-Substitution on Pyrazoline Conformation
In a series of N-substituted pyrazoline derivatives, the dihedral angles between the pyrazole ring and adjacent phenyl rings were found to vary depending on the nature of the N-substituent.[8][10] These subtle conformational changes can significantly impact how the molecule fits into a biological target, such as an enzyme's active site.
| Compound | N-Substituent | Dihedral Angle (Pyrazole-Phenyl) |
| Compound 1 | -CHO | 4.64(7)° |
| Compound 2 | -CHO | 5.3(4)° |
| Compound 3 | -COCH₃ | 4.89(6)° |
| Compound 4 | -COCH₂CH₃ | 10.53(10)° & 9.78(10)° |
Data for a series of N-substituted pyrazolines.[8][10]
This data highlights the importance of considering the conformational flexibility of pyrazole derivatives in drug design.
Beyond the Static Picture: Hirshfeld Surface Analysis
While traditional crystallographic analysis provides a static picture of the molecular structure, Hirshfeld surface analysis offers a more nuanced understanding of the intermolecular interactions within a crystal. This technique maps the regions of close contact between neighboring molecules, providing a quantitative measure of the different types of intermolecular interactions. For several novel pyrazole derivatives, Hirshfeld analysis has been used to quantify the contributions of various contacts, such as H···H, C-H···O, and C-H···S interactions, to the overall crystal packing.[11][12]
Relationship between Molecular Structure and Crystal Packing
Caption: Interplay between molecular features and solid-state properties.
Conclusion: The Indispensable Role of Crystallography in Pyrazole Research
The crystallographic studies of pyrazole derivatives reveal a rich diversity in their solid-state structures, profoundly influenced by the nature and position of various substituents. The comparative data presented in this guide underscore the paramount importance of X-ray crystallography in elucidating the structural features that govern the biological activity and material properties of these potent molecules. A thorough understanding of their three-dimensional structures is not just beneficial but essential for the rational design of the next generation of pyrazole-based therapeutics and advanced materials.
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A Comparative Guide to the Reactivity of Pyrazole Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole carboxylic acids stand out as versatile building blocks for the synthesis of a myriad of compounds with significant applications in medicinal chemistry and materials science.[1] Their utility stems from the tunable reactivity of both the pyrazole ring and the carboxylic acid moiety. However, the positional isomerism of the carboxylic acid group—at C3, C4, or C5—profoundly influences the molecule's electronic properties and steric environment, leading to distinct reactivity profiles. This guide provides an in-depth comparison of the reactivity of pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid, supported by mechanistic insights and experimental protocols to aid in the rational design of synthetic routes.
Understanding the Electronic Landscape of Pyrazole Carboxylic Acids
The reactivity of pyrazole carboxylic acids is fundamentally governed by the electronic interplay between the electron-rich pyrazole ring and the electron-withdrawing carboxylic acid group. The pyrazole ring itself is a 5-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N1 nitrogen is pyrrole-like and can be deprotonated in the presence of a base, while the N2 nitrogen is pyridine-like and is the primary site of protonation.[2] The position of the carboxylic acid group disrupts the electron density distribution within the ring to varying degrees, thereby influencing the acidity of the carboxyl proton, the nucleophilicity of the ring nitrogens, and the susceptibility of the ring to electrophilic or nucleophilic attack.
-
Pyrazole-4-carboxylic acid: The carboxylic acid at the C4 position is expected to be the most acidic. The C4 position is most susceptible to electrophilic attack, indicating a higher electron density at this position in the unsubstituted pyrazole ring.[2] Consequently, the pyrazole ring acts as a net electron-donating group through resonance to the C4 position, which would destabilize the carboxylate and decrease acidity. However, the inductive effect of the electronegative nitrogen atoms is significant and will increase the acidity.
The following diagram illustrates the positional isomers and the key electronic effects influencing their reactivity.
Caption: Positional isomers of pyrazole carboxylic acid and key electronic influences.
Comparative Reactivity in Common Transformations
The distinct electronic and steric environments of the three isomers lead to notable differences in their reactivity in common synthetic transformations such as esterification, amidation, and decarboxylation.
Esterification
Esterification of carboxylic acids is typically acid-catalyzed and proceeds via nucleophilic attack of an alcohol on the protonated carboxyl group. The rate of this reaction is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance around the carboxylic acid.
-
Reactivity Trend (Predicted): Pyrazole-4-carboxylic acid > Pyrazole-3-carboxylic acid ≈ Pyrazole-5-carboxylic acid.
-
Causality: The carboxylic acid at the C4 position is sterically the most accessible. Furthermore, the electron-withdrawing nature of the pyrazole ring enhances the electrophilicity of the carbonyl carbon, favoring nucleophilic attack. In contrast, the carboxylic acid groups at C3 and C5 are flanked by one of the ring nitrogen atoms, which can lead to steric hindrance, potentially slowing down the reaction rate compared to the C4 isomer.[2]
Table 1: Comparison of Esterification Reactivity
| Isomer | Predicted Relative Reactivity | Key Influencing Factors |
| Pyrazole-3-carboxylic acid | Moderate | Steric hindrance from adjacent N2 atom. Strong inductive effect from N2 enhances carbonyl electrophilicity. |
| Pyrazole-4-carboxylic acid | High | Minimal steric hindrance. Favorable electronic effects from the pyrazole ring. |
| Pyrazole-5-carboxylic acid | Moderate | Steric hindrance from adjacent N1 atom. Strong inductive effect from N1 enhances carbonyl electrophilicity. |
Amidation
Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of pyrazole carboxylic acids in amidation reactions, typically involving activation of the carboxylic acid (e.g., to an acid chloride or using coupling agents), follows a similar trend to esterification.
-
Reactivity Trend (Predicted): Pyrazole-4-carboxylic acid > Pyrazole-3-carboxylic acid ≈ Pyrazole-5-carboxylic acid.
-
Causality: The accessibility of the activated carboxyl group is paramount. The C4-carboxyl derivative, being the least sterically hindered, is expected to react most readily with amines. The C3 and C5 isomers, with the carboxyl group adjacent to a ring nitrogen, may experience steric impediment, particularly with bulky amines.
The general workflow for amidation often involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride.
Caption: General workflow for the amidation of pyrazole carboxylic acids.
Decarboxylation
Decarboxylation, the removal of a carboxyl group, is a crucial reaction for accessing substituted pyrazoles. The ease of decarboxylation is highly dependent on the stability of the carbanionic intermediate formed upon CO2 loss.
-
Reactivity Trend (Predicted): Pyrazole-5-carboxylic acid > Pyrazole-3-carboxylic acid > Pyrazole-4-carboxylic acid.
-
Causality: The stability of the incipient carbanion at the position of the former carboxyl group is the determining factor. The lone pair on the carbanion at C5 or C3 can be stabilized by the adjacent electronegative nitrogen atom through an inductive effect. The carbanion at C4 lacks this direct stabilization and is therefore expected to be less stable, making decarboxylation more difficult. Copper-catalyzed decarboxylation methods have been developed, particularly for pyrazole-dicarboxylic acids, which may proceed through a radical mechanism.[5] Thermal decarboxylation is also a possibility, often requiring high temperatures.[6][7]
Table 2: Comparison of Decarboxylation Reactivity
| Isomer | Predicted Relative Reactivity | Key Influencing Factors |
| Pyrazole-3-carboxylic acid | Moderate | Stabilization of the C3 carbanion by the adjacent N2 atom. |
| Pyrazole-4-carboxylic acid | Low | Lack of direct stabilization of the C4 carbanion. |
| Pyrazole-5-carboxylic acid | High | Stabilization of the C5 carbanion by the adjacent N1 atom. |
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
General Protocol for Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the pyrazole carboxylic acid (1.0 eq.).
-
Reagents: Add the desired alcohol as the solvent (in large excess).
-
Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]
General Protocol for Amidation via Acid Chloride
-
Acid Chloride Formation: In a fume hood, suspend or dissolve the pyrazole carboxylic acid (1.0 eq.) in an inert solvent (e.g., dichloromethane or toluene). Add thionyl chloride (1.5-2.0 eq.) or oxalyl chloride (1.2 eq.) with a catalytic amount of DMF dropwise at 0 °C. Stir the reaction at room temperature or gentle heat until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude pyrazole carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., dichloromethane). In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.) in the same solvent. Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.[9][10]
General Protocol for Thermal Decarboxylation
-
Setup: Place the pyrazole carboxylic acid in a reaction vessel suitable for high-temperature reactions (e.g., a distillation apparatus to collect the product if it is volatile).
-
Reaction: Heat the solid neat or in a high-boiling solvent (e.g., quinoline, diphenyl ether) to a temperature above its melting point or to a temperature where gas evolution (CO2) is observed.[6][7]
-
Monitoring: Monitor the reaction by observing the cessation of gas evolution or by analyzing aliquots by TLC or GC-MS.
-
Isolation: Once the reaction is complete, cool the mixture. If a solvent was used, it can be removed by distillation under reduced pressure. The product can be purified by distillation, sublimation, or chromatography.
Conclusion
The reactivity of pyrazole carboxylic acids is a nuanced interplay of electronic and steric factors dictated by the position of the carboxylic acid group. Pyrazole-4-carboxylic acid is generally the most reactive towards nucleophilic substitution at the carboxyl group due to its steric accessibility. Conversely, pyrazole-5- and -3-carboxylic acids are more prone to decarboxylation due to the stabilization of the resulting carbanion by the adjacent nitrogen atoms. A thorough understanding of these reactivity trends is crucial for the strategic design of synthetic pathways to access functionalized pyrazole derivatives for various applications. This guide provides a foundational framework for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel pyrazole-based compounds.
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A Comparative Guide to the Biological Activity of 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid Analogs
The 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in the realm of agrochemicals and pharmaceuticals.[1] Its inherent chemical stability and the amenability of the pyrazole ring and carboxylic acid moiety to functionalization have made it a cornerstone for the development of a diverse array of biologically active molecules. This guide provides a comparative analysis of the biological activities of its analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
The Core Moiety: A Versatile Chemical Template
This compound serves as a crucial intermediate in the synthesis of numerous active compounds.[1][2] The strategic placement of the chloro, methyl, and carboxylic acid groups on the pyrazole ring provides distinct points for chemical modification, each influencing the final biological profile of the resulting analog. The chlorine atom at the 3-position, the methyl group at the N1 position, and the carboxylic acid at the 4-position are key determinants of the molecule's interaction with biological targets.
Comparative Biological Activities of Analogs
The derivatization of the this compound core has yielded analogs with a broad spectrum of biological activities, primarily in the agrochemical sector. This section compares the herbicidal, fungicidal, and insecticidal properties of these analogs, supported by experimental data.
Herbicidal Activity
Analogs of this compound have demonstrated potent herbicidal effects, often by inhibiting critical plant enzymes.[3][4][5]
Mechanism of Action: A significant number of pyrazole-based herbicides act as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6] This enzyme is crucial in the biosynthesis of plastoquinone and tocopherol, essential components for photosynthesis and antioxidant protection. Inhibition of HPPD leads to the accumulation of toxic intermediates and ultimately causes bleaching of the plant tissues, followed by death.[6] Another mode of action for some pyrazole herbicides is the inhibition of protoporphyrinogen-IX oxidase (PPO).[5]
Structure-Activity Relationship (SAR):
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides or esters is a common strategy. For instance, pyrazole-4-carboxamide derivatives have shown significant herbicidal activity.[7][8] The nature of the substituent on the amide nitrogen plays a crucial role in determining the potency and selectivity.[8]
-
Substitution at the 3-Position: While the core topic is 3-chloro analogs, it's noteworthy that replacing the chloro group with other substituents like substituted alkoxy groups can significantly enhance bleaching activity.[7][8] For example, a benzyloxy group with an electron-withdrawing substituent at the meta-position has been shown to be effective.[7][8]
Comparative Efficacy of Herbicidal Analogs:
| Analog | Target Weed(s) | Efficacy | Mechanism of Action | Reference |
| N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide (KPP-297) | Annual lowland weeds | Good herbicidal activity and excellent crop safety at 100 g a.i./ha | Not specified, likely HPPD inhibition | [7][8] |
| Pyrazolate | Annual and perennial weeds in paddy rice | Effective weed control | HPPD inhibition (active metabolite) | [6] |
| Pyrasulfotole | Broadleaf weeds | Effective post-emergence control | HPPD inhibition | [5] |
Fungicidal Activity
The this compound scaffold is a key component in a major class of modern fungicides: the succinate dehydrogenase inhibitors (SDHIs).[9][10][11]
Mechanism of Action: SDHIs target complex II of the mitochondrial respiratory chain, a crucial enzyme for cellular respiration in fungi.[10][11] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the electron transport chain, leading to a depletion of ATP and ultimately fungal cell death.
Structure-Activity Relationship (SAR):
-
Amide Derivatives: The conversion of the carboxylic acid to an amide is fundamental for SDHI activity. The nature of the amine component is a key determinant of the fungicidal spectrum and potency. For example, N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide showed potent activity against Rhizoctonia solani.[12]
-
Substitution at the 3-Position: Replacing the chloro group with a difluoromethyl group has been a particularly successful strategy, leading to the development of several commercial fungicides like Bixafen, Fluxapyroxad, and Isopyrazam.[10][11]
Comparative Efficacy of Fungicidal Analogs:
| Analog | Target Fungi | Efficacy (EC50/IC50) | Mechanism of Action | Reference |
| N-[2-[(3-chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) | Rhizoctonia solani | IC50 = 7.48 mg/L | SDH inhibition | [12] |
| Bixafen | Broad spectrum | Potent SDH inhibitor | SDH inhibition | [10] |
| Isopyrazam | Broad spectrum | Potent SDH inhibitor | SDH inhibition | [10] |
| 5-Methylisoxazol-3-yl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | Rhizoctonia solani | EC50 = 0.37 µg/mL | Not specified | [9] |
Insecticidal and Acaricidal Activity
Derivatives of pyrazole carboxylic acid have also been developed as potent insecticides and acaricides.[13][14][15]
Mechanism of Action: Many pyrazole-based insecticides act as inhibitors of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). This disruption of cellular respiration is lethal to the target pests. Commercial insecticides like tebufenpyrad and tolfenpyrad exemplify this class.[13]
Structure-Activity Relationship (SAR):
-
Carboxamide Moiety: Similar to fungicides, the formation of carboxamides is a key structural feature. The substituents on the amide nitrogen are critical for insecticidal activity and selectivity.
-
Ring Substitutions: Modifications at other positions of the pyrazole ring can significantly impact the insecticidal spectrum. For instance, a change at the 4-position of the pyrazole ring can lead to substantial differences in miticidal and ovicidal activities.[13]
Comparative Efficacy of Insecticidal Analogs:
| Analog | Target Pest(s) | Efficacy | Mechanism of Action | Reference |
| Analogs with α-chloromethyl-N-benzyl moiety | Cotton bollworm (Helicoverpa armigera) | Stomach activity of 60% at 5 mg/kg | Not specified, likely complex I inhibition | [13] |
| Flupyrimin analogs with arylpyrazole core | Diamondback moth (Plutella xylostella) | Lethality of 100% at 400 µg/mL for several analogs | Not specified | [16] |
| Analogs with imine, oxime ether, oxime ester, and dihydroisoxazoline groups | Cotton bollworm, spider mite, bean aphid, mosquito | Good to excellent activity against a broad spectrum of insects | Complex I inhibition | [14] |
Experimental Protocols for Biological Activity Assessment
The evaluation of the biological activity of these analogs requires standardized and reproducible experimental protocols.
In Vitro Fungicidal Assay (Mycelium Growth Inhibition)
This assay is a fundamental method for the primary screening of antifungal compounds.
Protocol:
-
Preparation of Test Compounds: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Culture Medium: Prepare potato dextrose agar (PDA) medium and autoclave to sterilize.
-
Incorporation of Compounds: While the PDA is still molten, add the test compounds to achieve the desired final concentrations. Pour the amended PDA into Petri dishes.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the agar plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.
-
EC50 Determination: Determine the half-maximal effective concentration (EC50) by testing a range of concentrations and performing a probit analysis.
Herbicidal Activity Assay (Whole-Plant Bioassay)
This assay evaluates the herbicidal effect on target weed species.
Protocol:
-
Plant Cultivation: Grow the target weed species in pots containing a suitable soil mix under controlled greenhouse conditions.
-
Treatment Application: Apply the test compounds at various concentrations to the plants at a specific growth stage (e.g., two-leaf stage). Application can be post-emergence (spraying onto foliage) or pre-emergence (applying to the soil surface before weed emergence).
-
Incubation: Maintain the treated plants in the greenhouse under optimal growth conditions.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill).
-
Data Analysis: Determine the GR50 (the concentration required to cause 50% growth reduction) or LD50 (the lethal dose for 50% of the plants).
Insecticidal Activity Assay (Leaf-Dip Bioassay)
This method is commonly used to assess the contact and stomach toxicity of insecticides.
Protocol:
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in a suitable solvent containing a surfactant to ensure even spreading on the leaf surface.
-
Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth) into the test solutions for a specific duration (e.g., 10-30 seconds). Allow the leaves to air dry.
-
Insect Infestation: Place the treated leaves into Petri dishes lined with moist filter paper and introduce a known number of insect larvae.
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality, correcting for any control mortality using Abbott's formula. Determine the LC50 (the lethal concentration to kill 50% of the test insects) through probit analysis.
Visualizing Structure-Activity Relationships and Workflows
Diagrams are essential for a clear understanding of complex scientific concepts.
Caption: SAR for Pyrazole-based SDHI Fungicides.
Caption: Workflow for Biological Activity Evaluation.
Conclusion
The this compound scaffold is a remarkably versatile platform for the discovery of novel bioactive compounds. Through strategic chemical modifications, particularly at the carboxylic acid and the 3-position of the pyrazole ring, analogs with potent and specific herbicidal, fungicidal, and insecticidal activities have been developed. The fungicidal SDHIs and herbicidal HPPD inhibitors are prime examples of the commercial success derived from this chemical core. Future research will likely continue to explore novel substitutions and derivatizations of this scaffold to address the ongoing challenges of pest and disease resistance in agriculture and to discover new therapeutic agents in medicine.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Compounds in Modern Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-containing compounds, a cornerstone scaffold in medicinal chemistry. We will dissect the nuanced relationship between chemical structure and biological function, offering researchers, scientists, and drug development professionals a comparative framework grounded in experimental data. This document moves beyond mere observation to explain the causal links that drive potency, selectivity, and therapeutic efficacy.
Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold." This designation is earned due to its remarkable ability to bind to a wide array of biological targets with high affinity, forming the foundation for numerous approved drugs and clinical candidates. Its unique electronic properties, metabolic stability, and synthetic tractability allow for extensive chemical modification, making it an ideal starting point for developing potent and selective therapeutic agents across various disease areas, including inflammation, oncology, and neurology.
Key to the pyrazole's success is its role as a versatile pharmacophore. It can act as a hydrogen bond donor and acceptor, engage in van der Waals and pi-stacking interactions, and serve as a rigid linker to orient substituents in a precise three-dimensional arrangement for optimal target engagement. This guide will explore these interactions through specific case studies, supported by quantitative data and established experimental protocols.
Case Study 1: Diarylpyrazoles as Selective COX-2 Inhibitors for Anti-Inflammatory Therapy
The discovery of selective cyclooxygenase-2 (COX-2) inhibitors marked a significant advancement in managing inflammation and pain by mitigating the gastrointestinal side effects associated with non-selective NSAIDs. The 1,5-diarylpyrazole structure is central to this class of drugs, exemplified by the FDA-approved drug Celecoxib.
Mechanism and Rationale for Selectivity
The COX-1 and COX-2 isozymes possess highly similar active sites, with one critical difference: the substitution of isoleucine at position 523 in COX-1 with a smaller valine in COX-2. This substitution creates a larger, more accessible side pocket in the COX-2 active site. The SAR of diarylpyrazole inhibitors was rationally designed to exploit this difference.
The core strategy revolves around introducing a bulky substituent at the para-position of one of the phenyl rings. This bulky group can fit into the spacious side pocket of COX-2 but experiences steric hindrance with the larger Ile523 residue in COX-1, thereby conferring selectivity. The sulfonamide moiety (-SO2NH2) on Celecoxib is the archetypal example of such a group.
Core Structure-Activity Relationships
The SAR for this class can be summarized as follows:
-
1,5-Diaryl Scaffold: The vicinal arrangement of the two aryl rings on the central pyrazole core is essential for properly orienting the molecule within the COX active site.
-
C3-Substitution: Small, electron-withdrawing groups at the C3 position, such as a trifluoromethyl (-CF3) group, generally enhance inhibitory potency.
-
N1-Aryl Ring: This ring typically engages in hydrophobic interactions within the active site. Substitutions are generally not well-tolerated.
-
C5-Aryl Ring and the Selectivity Group: The substituent at the para-position of the C5-phenyl ring is the primary determinant of COX-2 selectivity. A sulfonamide or a similar sulfonyl group is optimal for fitting into the COX-2 side pocket.
Comparative Performance Data
The table below summarizes the in vitro inhibitory potency and selectivity of Celecoxib compared to other NSAIDs. Selectivity Index (SI) is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher SI indicates greater selectivity for COX-2.
| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (SI) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >200 | 0.018 | >11,111 |
| Valdecoxib | 150 | 0.005 | 30,000 |
| Ibuprofen | 13 | 35 | 0.37 |
| Indomethacin | 0.05 | 1.2 | 0.04 |
Data compiled from multiple sources for comparative purposes.
This data clearly illustrates the superior COX-2 selectivity of the diarylpyrazole and related coxib structures compared to non-selective, traditional NSAIDs like Ibuprofen and Indomethacin.
Diagram: Key SAR Features of Diarylpyrazole COX-2 Inhibitors
Caption: Key pharmacophoric features of Celecoxib responsible for its potent and selective inhibition of COX-2.
Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay
This protocol provides a validated method for determining the IC50 values of test compounds against COX-1 and COX-2.
Objective: To measure the concentration-dependent inhibition of COX-1 and COX-2 by a test compound.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Heme (cofactor)
-
Test compound (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Dilute the test compound to 10X the desired final concentrations in COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control (100% activity): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (Positive Control): Add 10 µL of 10X Celecoxib solution.
-
Test Compound Wells: Add 10 µL of each 10X test compound dilution.
-
-
Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and Heme.
-
Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells.
-
Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Incubate at 25°C for 5 minutes, protected from light.
-
Substrate Addition: Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Measurement: Immediately begin measuring the fluorescence kinetically for 10 minutes at Ex/Em = 535/587 nm.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each test compound concentration relative to the Enzyme Control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Case Study 2: Pyrazoles as Kinase Inhibitors in Oncology
Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrazole scaffold has proven to be a highly effective "hinge-binding" motif, capable of displacing ATP from the kinase active site. Ruxolitinib, a potent inhibitor of Janus kinases (JAK1/JAK2), is a prime example used in the treatment of myelofibrosis.
Mechanism and Rationale for Hinge Binding
The ATP-binding site of kinases contains a conserved "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. An effective inhibitor must mimic these interactions. The pyrazole core is an excellent bioisostere for the purine ring of ATP. The adjacent nitrogen atoms of the pyrazole can form one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the active site.
Core Structure-Activity Relationships of JAK Inhibitors
The development of Ruxolitinib and related compounds has revealed several key SAR principles:
-
Pyrazole Core: Acts as the primary hinge-binding element. The N1-H typically forms a hydrogen bond with a backbone carbonyl, while the N2 atom can accept a hydrogen bond from a backbone N-H.
-
C3-Substituent: This position is often directed towards the "gatekeeper" residue. The nature of the substituent here can significantly influence selectivity between different kinase family members. For Ruxolitinib, a cyclopentyl group occupies this space.
-
Linker and Fused Ring System: Ruxolitinib features a pyrrolo[2,3-d]pyrimidine core attached to the pyrazole. This larger system extends deeper into the ATP binding site, forming additional hydrophobic and polar interactions that enhance potency. Modifications to this system are used to fine-tune selectivity and pharmacokinetic properties.
Comparative Performance Data
The selectivity profile across the JAK family is critical, as inhibition of different isoforms is linked to different therapeutic effects and side effects. For example, potent JAK2 inhibition is desired for myeloproliferative neoplasms, while JAK3 inhibition can lead to immunosuppression.
| Compound | IC50 JAK1 (nM) | IC50 JAK2 (nM) | IC50 JAK3 (nM) | TYK2 (nM) |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
| Tofacitinib | 1 | 20 | 5 | 112 |
| Fedratinib | 35 | 3 | 334 | 28 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
Data compiled from multiple sources for comparative purposes.
Ruxolitinib demonstrates potent and relatively selective inhibition of JAK1 and JAK2 over JAK3. This profile is consistent with its therapeutic application in myelofibrosis, which is driven by hyperactive JAK2 signaling.
Diagram: Pyrazole-Based Inhibitor in a Kinase ATP-Binding Site
A Senior Application Scientist's Guide to Analytical Methods for the Characterization of Pyrazoles
Introduction: The Significance of Pyrazoles and the Imperative of Rigorous Characterization
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and drug development.[1] Their remarkable versatility is evident in the wide array of pharmacological activities they exhibit, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[2][3][4] The therapeutic efficacy of a pyrazole-based drug is intrinsically linked to its specific chemical structure, including the nature and position of its substituents. Therefore, the unambiguous characterization of these molecules is not merely a procedural step but a fundamental prerequisite for advancing our understanding of their structure-activity relationships (SAR) and for the rational design of novel, more potent therapeutic agents.
This guide provides a comprehensive comparison of the principal analytical methods employed for the characterization of pyrazoles. As a senior application scientist, my objective is to move beyond a simple enumeration of techniques. Instead, this document will delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical workflow for their specific needs. We will explore the strengths and limitations of each technique, supported by experimental data and detailed protocols, to ensure a holistic understanding of pyrazole characterization.
Core Analytical Techniques for Structural Elucidation
The definitive identification of a pyrazole derivative hinges on a multi-pronged analytical approach. The following techniques provide the foundational data for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton in Solution
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For pyrazoles, both ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for the precise assignment of the molecular framework.[1][5]
Expertise & Experience: The "Why" Behind the Experiment
The chemical shifts and coupling constants in ¹H NMR provide a wealth of information about the electronic environment and connectivity of the protons in the pyrazole ring and its substituents. For instance, the protons on the pyrazole ring typically appear in distinct regions of the spectrum, and their splitting patterns can reveal their relative positions.[6] ¹³C NMR complements this by providing information about the carbon backbone.[6] Two-dimensional NMR techniques, such as HSQC and HMBC, are often employed to unambiguously assign proton and carbon signals, especially in complex derivatives.[7] A common challenge in the NMR analysis of N-unsubstituted pyrazoles is tautomerism, where the N-H proton can reside on either nitrogen atom. Variable temperature NMR studies can be employed to study this dynamic process.[7]
Experimental Protocol: ¹H and ¹³C NMR of a Pyrazole Derivative [6]
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is a destructive analytical technique that provides crucial information about the molecular weight and elemental composition of a compound.[8] For pyrazole characterization, it serves as a primary method for confirming the molecular formula and can offer structural insights through the analysis of fragmentation patterns.[9][10]
Expertise & Experience: The "Why" Behind the Experiment
The choice of ionization technique is critical. Electron Impact (EI) is a high-energy method that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule that can be used for structural elucidation.[8][9] Electrospray Ionization (ESI) is a softer ionization technique, ideal for obtaining the molecular ion peak with minimal fragmentation, which is essential for confirming the molecular weight.[8] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[8] The fragmentation patterns of pyrazoles are often predictable, with characteristic losses of small molecules like HCN and N₂ from the heterocyclic ring.[9]
Experimental Protocol: GC-MS Analysis of a Volatile Pyrazole Derivative [6]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the pyrazole derivative in a volatile solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Setup:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Setup:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire the mass spectrum of the eluting peak corresponding to the pyrazole derivative.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.
-
Single-Crystal X-ray Crystallography: The Definitive 3D Structure in the Solid State
For an unambiguous determination of the three-dimensional arrangement of atoms in a molecule, single-crystal X-ray crystallography is the gold standard.[11] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state, which is crucial for understanding structure-activity relationships.[11][12]
Expertise & Experience: The "Why" Behind the Experiment
While NMR provides the structure in solution, X-ray crystallography reveals the conformation and packing of the molecule in a crystalline lattice. This is particularly important for understanding intermolecular interactions, such as hydrogen bonding, which can significantly influence the physical properties and biological activity of the compound.[11] The crystallographic data can also be used to validate the structures proposed by other spectroscopic methods.
Experimental Protocol: Single-Crystal X-ray Diffraction [11][13]
-
Crystal Growth: Grow a suitable single crystal of the pyrazole derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Selection and Mounting: Select a well-formed single crystal under a polarizing microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and other crystallographic parameters.
-
-
Data Analysis and Visualization: Analyze the final refined structure to determine bond lengths, angles, and intermolecular interactions.
Complementary Spectroscopic Techniques
While NMR, MS, and X-ray crystallography provide the core structural information, the following spectroscopic techniques offer valuable complementary data.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[5][14] The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
Expertise & Experience: The "Why" Behind the Experiment
In pyrazole characterization, FT-IR is particularly useful for confirming the presence of key functional groups such as N-H, C=O, C-N, and aromatic C-H bonds.[15][16] For example, the N-H stretching vibration in N-unsubstituted pyrazoles typically appears as a broad band in the region of 3100-3500 cm⁻¹.[13] The C=N stretching vibration of the pyrazole ring is usually observed around 1500-1600 cm⁻¹.[15]
Experimental Protocol: ATR-FT-IR Spectroscopy [6]
-
Sample Preparation: Place a small amount of the solid pyrazole sample or a single drop of a liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Ensure the ATR crystal is clean before and after sample analysis.
-
Collect a background spectrum of the empty ATR accessory.
-
-
Data Acquisition:
-
Wavelength Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups in the pyrazole derivative.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[17] While not as structurally informative as other techniques, it is a valuable tool for quantitative analysis and for studying the conjugation within the pyrazole system.
Expertise & Experience: The "Why" Behind the Experiment
Pyrazoles typically exhibit absorption bands in the UV region corresponding to π → π* transitions of the aromatic ring.[18][19] The position and intensity of these bands can be influenced by the nature and position of substituents on the pyrazole ring. UV-Vis spectroscopy is often used in conjunction with chromatography for the quantitative determination of pyrazole derivatives.
Experimental Protocol: UV-Vis Spectroscopy [6]
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent (e.g., ethanol, cyclohexane). Prepare a series of dilutions from the stock solution.
-
Instrument Setup:
-
Use a double-beam UV-Vis spectrophotometer.
-
Use 1 cm path length quartz cuvettes.
-
Blank the instrument with the pure solvent.
-
-
Data Acquisition:
-
Wavelength Range: 200-400 nm.
-
Record the absorbance spectrum for each dilution.
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λ_max).
-
If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration.
-
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of pyrazole derivatives from reaction mixtures and for the assessment of their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is widely used in the analysis of pyrazole-based pharmaceuticals.[20][21] Chiral HPLC can be employed for the separation of enantiomers of chiral pyrazole derivatives.[20][21]
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable pyrazole derivatives.[9] It is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities.[6][9] Derivatization may be necessary to increase the volatility of some pyrazole compounds.[22]
Comparative Analysis of Analytical Techniques
The choice of analytical techniques for pyrazole characterization depends on the specific goals of the analysis. The following table provides a comparative overview of the methods discussed.
| Technique | Information Provided | Strengths | Limitations | Typical Application |
| NMR Spectroscopy | Detailed molecular structure in solution, connectivity of atoms. | Non-destructive, provides unambiguous structural information. | Lower sensitivity, can be complex for large molecules. | Primary structural elucidation. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, can determine molecular formula. | Destructive, fragmentation can be complex to interpret. | Confirmation of molecular weight and formula. |
| X-ray Crystallography | Precise 3D structure in the solid state, intermolecular interactions. | Provides absolute stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to obtain. | Definitive structural determination. |
| FT-IR Spectroscopy | Presence of functional groups. | Rapid, non-destructive, easy to use. | Provides limited structural information. | Rapid confirmation of functional groups. |
| UV-Vis Spectroscopy | Electronic transitions, conjugation. | Simple, good for quantitative analysis. | Limited structural information. | Quantitative analysis, studying electronic properties. |
| HPLC | Separation and quantification of non-volatile compounds. | High resolution, widely applicable. | Can be time-consuming to develop methods. | Purity assessment and quantitative analysis. |
| GC | Separation of volatile compounds. | High efficiency, often coupled with MS. | Limited to volatile and thermally stable compounds. | Analysis of volatile pyrazole derivatives. |
Visualizing the Analytical Workflow
The characterization of a novel pyrazole derivative typically follows a logical workflow, integrating multiple analytical techniques to build a comprehensive understanding of its structure and purity.
Caption: A typical analytical workflow for the characterization of a newly synthesized pyrazole derivative.
Logical Relationships Between Analytical Techniques
The different analytical techniques provide complementary information that, when combined, leads to a complete and validated characterization of the pyrazole derivative.
Caption: Logical relationships between the pyrazole derivative and the information provided by various analytical techniques.
Conclusion
The comprehensive characterization of pyrazole derivatives is a critical endeavor that underpins their successful application in medicinal chemistry and drug discovery. A judicious combination of analytical techniques, each providing a unique piece of the structural puzzle, is essential for unambiguous identification and purity assessment. This guide has provided a comparative overview of the most important analytical methods, offering insights into their theoretical underpinnings and practical applications. By understanding the strengths and limitations of each technique, researchers can design robust analytical workflows that ensure the scientific integrity of their work and accelerate the development of novel pyrazole-based therapeutics.
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Pyrazole Carboxamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, pyrazole carboxamides represent a privileged scaffold, demonstrating a wide array of biological activities including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The precise elucidation of their molecular structure is a critical step in the development of new, effective agents. This guide provides an in-depth comparison of the primary spectroscopic techniques used for the characterization of pyrazole carboxamides, offering field-proven insights and experimental data to aid researchers in their structural analysis.
The Synergy of Spectroscopic Techniques
No single spectroscopic method can unequivocally determine the structure of a novel compound. Instead, a synergistic approach, integrating data from multiple techniques, is essential for a comprehensive and validated structural assignment. This guide will focus on the "big four" of organic spectroscopy: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. We will explore the unique insights each technique provides into the pyrazole carboxamide scaffold and how their combined data paints a complete molecular picture.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For pyrazole carboxamides, both ¹H and ¹³C NMR are indispensable.[4]
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR provides detailed information about the number, environment, and connectivity of protons in a molecule. For pyrazole carboxamides, key diagnostic signals include:
-
Amide N-H Proton: The proton of the carboxamide group (CONH) typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 10.76–10.94 ppm.[5] The exact chemical shift and broadness can be influenced by hydrogen bonding and the solvent used.
-
Pyrazole Ring Protons: The chemical shifts of the protons on the pyrazole ring are dependent on the substitution pattern. For instance, in some derivatives, the C-5 carbon of the pyrazole ring has been observed at δ = 108.59 ppm in the ¹³C NMR spectrum, which can help in assigning the corresponding proton signals in the ¹H NMR spectrum.[5]
-
Aromatic and Aliphatic Protons: Protons on substituent groups will appear in their characteristic regions, and their coupling patterns can provide valuable information about their connectivity to the core structure.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Key resonances for pyrazole carboxamides include:
-
Amide Carbonyl Carbon: The carbonyl carbon of the carboxamide group is a key diagnostic signal, typically appearing in the range of δ 159.00–162.78 ppm.[5]
-
Other Carbonyl Carbons: If other carbonyl groups are present, such as a ketone, they will resonate at a more downfield position, for example, in the range of δ 191.07–191.23 ppm.[5]
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons provide insight into the electronic environment of the ring and its substituents. For example, in a specific derivative, the C-3 and C-5 carbons of an isoxazole ring attached to the pyrazole carboxamide were observed at δ = 161.89 and δ = 155.99 ppm, respectively.[5]
Experimental Protocol: A Standard NMR Experiment
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxamide derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 240 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals (for ¹H NMR).
Data Interpretation Workflow
Caption: Workflow for NMR data interpretation.
II. Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. For pyrazole carboxamides, the IR spectrum provides clear evidence for the key structural motifs.
Characteristic IR Absorptions for Pyrazole Carboxamides
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3427–3224[5] |
| C=O (Amide) | Stretch | ~1674[6] |
| C=N (Pyrazole) | Stretch | ~1541[7] |
| C-N | Stretch | ~1290[7] |
Table 1: Characteristic IR absorption bands for pyrazole carboxamides.
The presence of a strong absorption band for the amide C=O stretch and a distinct N-H stretching vibration are primary indicators of the carboxamide functionality. The exact positions of these bands can be influenced by hydrogen bonding and the electronic nature of the substituents.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid pyrazole carboxamide sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[5]
Fragmentation Patterns of Pyrazole Carboxamides
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for pyrazole carboxamides may involve:
-
Cleavage of the amide bond.
-
Loss of small molecules such as CO or H₂O.
-
Fragmentation of the pyrazole ring.[8]
A systematic study of the fragmentation patterns of different pyrazole isomers can aid in their differentiation.[8]
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the pyrazole carboxamide in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.
-
Data Analysis: Determine the molecular weight from the parent ion peak (e.g., [M+H]⁺ or [M-H]⁻). Analyze the fragmentation pattern to gain structural insights.
General Spectroscopic Analysis Workflow
Caption: A typical workflow for spectroscopic analysis.
IV. UV-Vis Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. While not as structurally detailed as NMR or MS, it can be a useful complementary technique, especially for compounds with conjugated systems. Pyrazole carboxamides typically exhibit absorption maxima in the UV region. For example, some pyrazole carboxamides have shown absorption maxima ranging from 309-326 nm.[9] The position and intensity of the absorption bands can be influenced by the substituents on the pyrazole and phenyl rings, as well as the solvent. The gas-phase UV absorption spectrum of pyrazole itself shows a maximum absorption at 203 nm.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the pyrazole carboxamide in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in a cuvette.
-
Record the spectrum of the sample solution over the desired wavelength range (typically 200-400 nm).
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Conclusion: A Multi-faceted Approach to Structural Certainty
The robust characterization of pyrazole carboxamides is paramount for advancing their development as therapeutic agents and agrochemicals. This guide has outlined the fundamental principles and practical applications of the four key spectroscopic techniques. By judiciously applying NMR for detailed structural mapping, IR for functional group identification, MS for molecular weight and fragmentation analysis, and UV-Vis for probing electronic properties, researchers can achieve a high level of confidence in their structural assignments. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the data and paving the way for the rational design of next-generation pyrazole carboxamides.
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A Comparative Guide to the In Vitro Antifungal Activity of Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the search for novel antifungal agents is a critical endeavor. The rise of drug-resistant fungal strains necessitates the exploration of new chemical scaffolds with potent and broad-spectrum activity. Among these, pyrazole derivatives have emerged as a highly promising class of compounds, demonstrating significant antifungal properties in a variety of in vitro studies.[1][2][3][4] This guide provides an in-depth comparison of the in vitro antifungal activity of various pyrazole derivatives, supported by experimental data and detailed protocols to aid in your research and development efforts.
The Rise of Pyrazole Derivatives in Antifungal Research
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, serve as a versatile scaffold in medicinal chemistry.[1][2][3] Their derivatives have been shown to possess a wide range of biological activities, including antibacterial, anti-inflammatory, antiviral, and, most notably for this guide, antifungal properties.[2][3][5][6] The adaptability of the pyrazole ring allows for extensive chemical modification, enabling the synthesis of a diverse library of compounds with varying potencies and selectivities against different fungal pathogens.
This guide will delve into a comparative analysis of recently synthesized pyrazole derivatives, focusing on their in vitro efficacy against both plant pathogenic and human pathogenic fungi. We will explore the structure-activity relationships that govern their antifungal potential and provide standardized protocols for evaluating these compounds in your own laboratory setting.
Comparative In Vitro Antifungal Activity of Pyrazole Derivatives
The antifungal efficacy of pyrazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). These values represent the lowest concentration of a compound required to inhibit the visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of several classes of pyrazole derivatives against a panel of fungal species.
Pyrazole Carboxamides and Their Analogues
Pyrazole carboxamide derivatives are a significant class of fungicides, with some commercialized products targeting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[5][7]
Table 1: In Vitro Antifungal Activity of Pyrazole Carboxamide Derivatives against Plant Pathogenic Fungi [5][8]
| Compound | Fungal Species | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) |
| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 |
| Isoxazolol pyrazole carboxylate 7ai | Alternaria porri | 2.24 | Carbendazol | - |
| Isoxazolol pyrazole carboxylate 7ai | Marssonina coronaria | 3.21 | Carbendazol | - |
| Pyrazole-4-carboxamide E1 | Rhizoctonia solani | 1.1 | Boscalid | 2.2 |
Note: A lower EC50 value indicates higher antifungal activity.
Pyrazole Derivatives Containing Aryl Trifluoromethoxy and Furan Moieties
Recent studies have explored the introduction of different chemical moieties to the pyrazole scaffold to enhance antifungal activity.
Table 2: In Vitro Antifungal Activity of Novel Pyrazole Analogues against Plant Pathogenic Fungi [6][9]
| Compound | Fungal Species | Inhibition Rate (%) at 100 μg/mL | EC50 (μM) | Reference Compound | EC50 (μM) |
| Pyrazole analogue 1v | Fusarium graminearum | 81.22 | 0.0530 | Pyraclostrobin | Comparable |
| Pyrazole analogue 1v | Colletotrichum micotianae | 56.03 | - | Pyraclostrobin | - |
| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate (I8) | Phytophthora infestans | Significant Activity | - | - | - |
Triazole Derivatives with Phenylethynyl Pyrazole Side Chains
Hybrid molecules incorporating both pyrazole and triazole motifs have shown potent activity against human pathogenic fungi.
Table 3: In Vitro Antifungal Activity of Triazole-Pyrazole Hybrids against Human Pathogenic Fungi [10]
| Compound | Fungal Species | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |
| Compound 6c | Candida albicans | 0.0625 | Fluconazole | - |
| Compound 6c | Cryptococcus neoformans | 0.0625 | Fluconazole | - |
| Compound 6c | Aspergillus fumigatus | 4.0 | Fluconazole | - |
| Compound 5k | Candida albicans | 0.125 | Posaconazole | - |
| Compound 5k | Cryptococcus neoformans | 0.125 | Posaconazole | - |
| Compound 5k | Aspergillus fumigatus | 8.0 | Posaconazole | - |
Note: A lower MIC value indicates higher antifungal activity.
Mechanistic Insights: How Pyrazole Derivatives Inhibit Fungal Growth
Understanding the mechanism of action is paramount in drug development. For pyrazole derivatives, a primary target that has been identified is succinate dehydrogenase (SDH) , an enzyme complex involved in both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[7] Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death.
However, other mechanisms may also be at play. For instance, some pyrazole derivatives have been suggested to interfere with cell wall synthesis, leading to morphological and ultrastructural changes in fungal cells.[6] Another proposed mechanism involves the disruption of nutritional transportation, causing cellular senescence and death.[6]
Caption: General experimental workflow for in vitro antifungal activity screening of pyrazole derivatives.
Conclusion and Future Directions
The in vitro evidence strongly supports the continued investigation of pyrazole derivatives as a promising source of new antifungal agents. The chemical tractability of the pyrazole scaffold allows for the generation of diverse libraries of compounds, and structure-activity relationship studies are beginning to elucidate the key structural features required for potent antifungal activity.
Future research should focus on:
-
Broadening the Spectrum of Activity: Screening novel pyrazole derivatives against a wider range of clinically and agriculturally important fungi, including drug-resistant strains.
-
Elucidating Mechanisms of Action: Moving beyond SDH to identify other potential fungal targets to overcome resistance.
-
In Vivo Efficacy and Toxicology: Promising in vitro candidates must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of the next generation of pyrazole-based antifungal drugs.
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Study
Introduction: The Enduring Significance of the Pyrazole Nucleus
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug discovery. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a wide range of biological interactions. From blockbuster anti-inflammatory drugs like celecoxib to targeted anticancer agents and potent agrochemicals, the pyrazole moiety is a privileged structure, underscoring the critical importance of efficient and versatile synthetic methodologies for its construction.[1][2]
This in-depth technical guide provides a comparative analysis of the most prominent and field-proven methods for pyrazole synthesis. As senior application scientists, we move beyond a mere recitation of reaction schemes. Instead, we delve into the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. This guide is designed to empower researchers to make informed decisions when selecting a synthetic route, tailored to their specific target molecule, available starting materials, and desired scale of production. We will explore the classical Knorr synthesis, the versatile approach from α,β-unsaturated carbonyls, the elegant 1,3-dipolar cycloaddition, and the efficiency of multicomponent reactions, all supported by detailed experimental protocols and comparative data.
I. The Knorr Pyrazole Synthesis: The Workhorse of Heterocyclic Chemistry
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely employed methods for pyrazole synthesis.[3][4] Its enduring popularity is a testament to its reliability and the ready availability of the starting materials.
Mechanistic Insights and Causality
The Knorr synthesis is typically acid-catalyzed and proceeds through a well-understood mechanism. The reaction begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration event that results in the formation of the stable, aromatic pyrazole ring.[5][6]
A crucial consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl is reacted with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The outcome is dictated by which carbonyl group undergoes the initial nucleophilic attack. This is influenced by both steric and electronic factors. Generally, the more electrophilic carbonyl carbon is attacked first. For instance, in a diketone with a trifluoromethyl group, the carbonyl adjacent to this strongly electron-withdrawing group is the preferred site of initial attack.[7]
Diagram 1: General Mechanism of the Knorr Pyrazole Synthesis
A simplified workflow of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of a Pyrazolone Derivative
This protocol details the synthesis of a pyrazolone, a common variant of the Knorr reaction using a β-ketoester.[3][6]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with vigorous stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the solid product using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.
II. Synthesis from α,β-Unsaturated Carbonyls: A Two-Step Approach to Polysubstituted Pyrazoles
This method offers a high degree of flexibility in accessing polysubstituted pyrazoles, utilizing readily available α,β-unsaturated aldehydes and ketones (including chalcones) as starting materials. The reaction with hydrazine typically proceeds in two stages: the initial formation of a pyrazoline intermediate, followed by an oxidation step to furnish the aromatic pyrazole.[8][9]
Mechanistic Insights and Causality
The first step involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the enone, followed by an intramolecular Michael addition to form the five-membered pyrazoline ring.[9] The subsequent oxidation to the pyrazole is a critical step and can be achieved using a variety of oxidizing agents, such as iodine, bromine, or even by heating in DMSO under an oxygen atmosphere.[10] The choice of oxidant can be crucial for the overall success and yield of the reaction.
Diagram 2: Synthesis from α,β-Unsaturated Carbonyls Workflow
A two-stage process for pyrazole synthesis from α,β-unsaturated carbonyls.
Experimental Protocol: Synthesis of a Trisubstituted Pyrazole from a Chalcone
This protocol describes the synthesis of a pyrazole from a chalcone and phenylhydrazine.[8]
Materials:
-
Chalcone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (5 mL).
-
Add phenylhydrazine (1 mmol) dropwise to the solution.
-
Heat the reaction mixture at 80°C under reflux for 4 hours.
-
Monitor the reaction's progress using TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol. Note: An oxidation step may be required if the pyrazoline is the major product.
III. 1,3-Dipolar Cycloaddition: An Elegant Route to Regiocontrolled Pyrazoles
1,3-Dipolar cycloaddition is a powerful and highly regioselective method for constructing five-membered heterocyclic rings. In the context of pyrazole synthesis, this often involves the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile).[11][12]
Mechanistic Insights and Causality
The reaction of a diazoalkane with an alkene first produces a pyrazoline, which can then be oxidized to the pyrazole.[13] When an alkyne is used as the dipolarophile, the pyrazole is formed directly. The regioselectivity of the cycloaddition is a key advantage of this method, with the terminal nitrogen of the diazo compound typically bonding to the less substituted carbon of the alkyne or alkene.[13] The use of diazo compounds, particularly diazomethane, requires caution due to their potential explosiveness and toxicity. In situ generation of the diazo species is often a safer alternative.
Diagram 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
The concerted mechanism of 1,3-dipolar cycloaddition.
Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition
This is a general procedure for the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl chloride) with an alkyne surrogate.[14]
Materials:
-
α-Bromocinnamaldehyde (3 mmol)
-
Hydrazonoyl chloride (3 mmol)
-
Triethylamine (3.3 mmol)
-
Dry chloroform or dichloromethane (10 mL)
Procedure:
-
In a dry reaction vessel, dissolve α-bromocinnamaldehyde (3 mmol) and the hydrazonoyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Add triethylamine (3.3 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time will vary depending on the substrates.
-
Monitor the reaction's progress by TLC.
-
Once the reaction is complete, the product can be isolated using standard work-up and purification techniques, such as extraction and column chromatography.
IV. Multicomponent Reactions (MCRs): The Pursuit of Synthetic Efficiency
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all the starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[15][16]
Mechanistic Insights and Causality
The mechanisms of MCRs can be complex and varied, often involving a cascade of reactions. A common strategy involves the in situ formation of one of the key intermediates required for pyrazole ring closure. For example, a three-component reaction might involve an enaminone, an aldehyde, and a hydrazine.[15] The reaction proceeds through a series of condensations and cyclizations to build the pyrazole scaffold in a single operation, avoiding the need to isolate intermediates.
Diagram 4: Concept of a Three-Component Pyrazole Synthesis
The convergence of multiple starting materials in a one-pot synthesis.
Experimental Protocol: Three-Component Synthesis of a Pyrazole Derivative in Water
This protocol highlights a green chemistry approach to pyrazole synthesis using a multicomponent reaction in water.[15]
Materials:
-
Enaminone (1 mmol)
-
Benzaldehyde (1 mmol)
-
Hydrazine hydrochloride (1 mmol)
-
Ammonium acetate (catalytic amount)
-
Water
Procedure:
-
In a reaction vessel, combine the enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine hydrochloride (1 mmol), and a catalytic amount of ammonium acetate.
-
Add water as the solvent.
-
Heat the mixture under reflux for 1 hour.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can often be isolated by simple filtration of the resulting precipitate.
-
Further purification can be achieved by recrystallization if necessary.
Comparative Analysis of Pyrazole Synthesis Methods
The choice of a synthetic method is a critical decision that impacts the overall efficiency, cost, and environmental footprint of a research or development project. The following table provides a comparative summary of the key performance indicators for the discussed pyrazole synthesis methods.
| Method | Key Reactants | General Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Acid or base catalysis, often requires heating. | 70-95%[3] | Readily available starting materials, straightforward procedure. | Potential for regioisomer formation with unsymmetrical substrates.[7] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated Aldehyde/Ketone, Hydrazine | Two-step process: cyclization followed by oxidation. | 66-88%[8] | Wide availability of starting materials (e.g., chalcones). | Requires an additional oxidation step, which can add complexity.[8] |
| 1,3-Dipolar Cycloaddition | Diazo Compound, Alkyne/Alkene | Often proceeds at room temperature. | 70-95%[11][12] | High regioselectivity, mild reaction conditions. | Use of potentially hazardous diazo compounds.[15] |
| Multicomponent Reactions | e.g., Enaminone, Aldehyde, Hydrazine | Often catalyzed, can be performed in green solvents. | Good to excellent | High atom economy, operational simplicity, access to complex molecules in one pot.[15][16] | Optimization of reaction conditions for multiple components can be challenging. |
Conclusion and Future Outlook
The synthesis of the pyrazole core remains a vibrant and evolving area of chemical research. While the classical Knorr synthesis continues to be a reliable and valuable tool, modern methodologies such as 1,3-dipolar cycloadditions and multicomponent reactions offer significant advantages in terms of efficiency, regioselectivity, and access to molecular complexity. The development of greener and more sustainable protocols, such as those utilizing water as a solvent and catalytic systems, is a promising trend that aligns with the principles of modern drug development.
As Senior Application Scientists, we advocate for a rational approach to method selection, based on a thorough understanding of the underlying chemistry and the specific goals of the synthetic campaign. By leveraging the strengths of each of these powerful synthetic tools, the research community can continue to unlock the full potential of the pyrazole scaffold in the discovery of novel therapeutics and advanced materials.
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Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
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Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 3, 2026, from [Link]
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Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. [Link]
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El-Mekabaty, A., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. [Link]
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Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). Taylor & Francis Online. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
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knorr pyrazole synthesis. (n.d.). SlideShare. [Link]
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Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
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Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. (2023). ResearchGate. [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. [Link]
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Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines. (2022). ResearchGate. [Link]
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Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (2024). National Institutes of Health. [Link]
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Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2010). National Institutes of Health. [Link]
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Knorr pyrazole synthesis. (n.d.). ResearchGate. [Link]
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Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. (2024). Dalton Transactions. [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). National Institutes of Health. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). ResearchGate. [Link]
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Syntheses of pyrazoles 11 via cycloaddition of “terminal” diazomethane... (n.d.). ResearchGate. [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Longdom Publishing. [Link]
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Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Institutes of Health. [Link]
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Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega. [Link]
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Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]
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Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]
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A Researcher's Guide to Computational and DFT Studies of Pyrazole Molecules: From Theoretical Benchmarking to Experimental Validation
For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry. Its prevalence in blockbuster drugs and novel chemical entities underscores the critical need for a deep understanding of its structural and electronic properties. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these properties, guiding rational drug design, and predicting molecular behavior with remarkable accuracy.
This guide provides an in-depth, objective comparison of computational methodologies for studying pyrazole molecules, supported by experimental data. It is designed to bridge the gap between theoretical calculations and practical laboratory work, offering field-proven insights and self-validating protocols to ensure scientific integrity.
The Significance of Pyrazole in Modern Chemistry
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement imparts a rich electronic character, allowing for a diverse range of intermolecular interactions. Consequently, pyrazole derivatives have found applications as anti-inflammatory agents, kinase inhibitors, and a host of other therapeutic agents. The ability to precisely modulate the properties of the pyrazole ring through synthetic modifications makes it a "privileged scaffold" in drug discovery. Computational studies provide a roadmap for these modifications, allowing for the in silico prediction of properties and the prioritization of synthetic targets.
Comparing DFT Functionals for Pyrazole Studies: A Performance Benchmark
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. To guide researchers in this critical decision, this section presents a comparison of commonly used DFT functionals for predicting key properties of pyrazole molecules. The data is benchmarked against experimental values to provide a clear indication of performance.
A study on a substituted pyrazole derivative benchmarked 13 different DFT functionals for the prediction of ¹H and ¹³C NMR chemical shifts.[1][2][3] The results, summarized in the table below, highlight the performance of various functionals in reproducing experimental data.
| Functional | RMSE (¹H NMR) | MAE (¹H NMR) | RMSE (¹³C NMR) | MAE (¹³C NMR) |
| B97D | 0.12 | 0.09 | 2.68 | 2.14 |
| TPSSTPSS | 0.13 | 0.10 | 2.87 | 2.29 |
| B3LYP | 0.16 | 0.12 | 3.54 | 2.87 |
| PBE1PBE | 0.15 | 0.11 | 3.32 | 2.69 |
| M06-2X | 0.25 | 0.20 | 4.87 | 4.12 |
Data extracted from Safi et al., Sci Rep 12, 17798 (2022).[1][2][3] RMSE (Root Mean Square Error) and MAE (Mean Absolute Error) are in ppm.
The B97D and TPSSTPSS functionals demonstrated the highest accuracy for both ¹H and ¹³C NMR chemical shift predictions for the studied pyrazole derivative.[1][3] The widely used B3LYP functional also provides reasonable accuracy. The choice of functional should be guided by the specific property of interest and the desired balance between computational cost and accuracy. For vibrational frequency calculations, the B3LYP functional with the 6-311+G** basis set has been shown to provide results in good agreement with experimental FTIR and FT-Raman spectra of pyrazole and 3,5-dimethylpyrazole.[4][5]
A Validated Workflow for Computational Studies of Pyrazole Molecules
A robust computational workflow is essential for obtaining reliable and reproducible results. The following diagram and protocol outline a self-validating system for the DFT study of a pyrazole molecule, from initial structure preparation to comparison with experimental data.
Caption: A typical workflow for the computational study of pyrazole molecules.
Experimental Protocol: Synthesis and Characterization of 3,5-Dimethylpyrazole
A crucial aspect of validating computational results is the availability of high-quality experimental data. The synthesis of 3,5-dimethylpyrazole is a well-established procedure and serves as an excellent case study.
Materials:
-
Acetylacetone
-
Hydrazine hydrate or Hydrazine sulfate
-
Sodium hydroxide (if using hydrazine sulfate)
-
Water
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve hydrazine sulfate in a 10% aqueous solution of sodium hydroxide, or use hydrazine hydrate directly in water.[6][7][8] Cool the mixture to approximately 15°C in an ice bath.
-
Addition of Acetylacetone: Add acetylacetone dropwise to the cooled hydrazine solution with constant stirring, maintaining the temperature at around 15°C.[7]
-
Reaction: After the addition is complete, continue stirring the mixture for one hour at 15°C.[7] A precipitate of 3,5-dimethylpyrazole should form during this time.
-
Workup: Dilute the reaction mixture with water to dissolve any precipitated inorganic salts.[7] Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[7]
-
Purification: Combine the ether extracts and wash them with a saturated sodium chloride solution. Dry the ether layer over anhydrous potassium carbonate.[7]
-
Isolation: Remove the diethyl ether by distillation to obtain crystalline 3,5-dimethylpyrazole.[7] The melting point of the purified product should be around 107-108°C.[6][7]
-
Characterization: The synthesized 3,5-dimethylpyrazole should be characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to obtain experimental data for comparison with computational results.
Computational Protocol: Step-by-Step DFT Calculation
This protocol outlines the steps for performing a DFT calculation on a pyrazole molecule, such as the 3,5-dimethylpyrazole synthesized above, using a quantum chemistry software package like Gaussian.
1. Molecule Building and Initial Geometry:
-
Action: Construct the 3D structure of the pyrazole molecule using a molecular modeling program.
-
Rationale: An initial, reasonable 3D geometry is required as the starting point for the optimization process.
2. Geometry Optimization:
-
Action: Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Rationale: This step is crucial to locate the equilibrium structure of the molecule on the potential energy surface, which corresponds to the most stable arrangement of its atoms.
-
Example Keywords (Gaussian): #p B3LYP/6-311+G** Opt
3. Frequency Calculation:
-
Action: Perform a frequency calculation on the optimized geometry.
-
Rationale: This calculation serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
It provides the theoretical vibrational frequencies that can be directly compared with experimental IR and Raman spectra.
-
-
Example Keywords (Gaussian): #p B3LYP/6-311+G** Freq
4. NMR Chemical Shift Calculation:
-
Action: Calculate the NMR shielding tensors for the optimized geometry.
-
Rationale: These calculations provide the theoretical NMR chemical shifts that can be compared with experimental ¹H and ¹³C NMR data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.
-
Example Keywords (Gaussian): #p B3LYP/6-311+G** NMR
5. Molecular Orbital Analysis:
-
Action: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Rationale: The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic properties. A smaller gap generally suggests higher reactivity.
Conclusion
The synergy between computational and experimental approaches provides a powerful paradigm for advancing our understanding of pyrazole molecules. By carefully selecting DFT functionals and basis sets, and by validating theoretical predictions against robust experimental data, researchers can gain deep insights into the structure-property relationships that govern the behavior of these important heterocyclic compounds. This integrated approach not only accelerates the pace of discovery in drug development and materials science but also ensures the scientific rigor and trustworthiness of the findings.
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Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]
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Bhaumik, A. (n.d.). Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. Scribd. Retrieved from [Link]
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Wiley, R. H., & Hexner, P. E. (1955). 3,5-DIMETHYLPYRAZOLE. Organic Syntheses, 35, 52. [Link]
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Safi, Z. S., El-Nahhal, I. M., & El-Agha, A. M. (2022). DFT calculations of 1 H- and 13 C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17798. [Link]
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Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]
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Thakare, N. R., Dhawas, A. K., Ganoskar, P. S., & Kale, P. D. (2014). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1845-1849. [Link]
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A. A. A. D. Al-Amiery, A. A. H. Kadhum, and A. B. Mohamad. (2014). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Int. J. Electrochem. Sci, 9, 8. [Link]
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-
ResearchGate. (n.d.). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]
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Semantic Scholar. (n.d.). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]
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ChemRxiv. (n.d.). Benchmarking of density functionals for Z-azoarene half-lives via automated transition state search. Retrieved from [Link]
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MDPI. (2019). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Retrieved from [Link]
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Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature protocols, 9(3), 643-660. [Link]
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YouTube. (2024). How to perform TD DFT calculation in Gaussian. Retrieved from [Link]
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MDPI. (2020). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety protocols and regulatory requirements, reflecting a commitment to best practices in laboratory science.
Understanding the Compound: Hazard Profile and Characteristics
Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. This compound is a halogenated organic acid, and its properties dictate the necessary precautions and disposal methods.
Key Safety Considerations:
-
Irritant: It is known to cause skin, eye, and respiratory irritation.[1][2][3][4]
-
Hazardous Combustion Products: When heated to decomposition, it can emit toxic fumes, including carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[5][6]
-
Environmental Hazard: Discharge into the environment must be avoided to prevent contamination.[2][5][7]
Physical and Chemical Properties Summary:
| Property | Value | Source |
| Molecular Formula | C5H5ClN2O2 | [5][6] |
| Molecular Weight | 160.56 g/mol | [5][6] |
| Appearance | White to off-white powder/crystalline powder | [8] |
| Hazards | Skin, eye, and respiratory irritant | [1][2][3][4] |
Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls
The principle of "As Low As Reasonably Achievable" (ALARA) for exposure should be paramount. The following PPE and engineering controls are mandatory when handling this compound for disposal.
Engineering Controls:
-
Fume Hood: All handling and preparation for disposal should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilation: Ensure adequate general laboratory ventilation.[2][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are essential.[1][2][9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling the chemical.[5]
-
Respiratory Protection: For situations with a risk of aerosolization or if not handled in a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases is necessary.[5]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound, which falls under specific hazardous waste regulations.
Step 1: Waste Segregation
The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions and facilitates proper treatment.
-
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids."
-
Rationale: this compound contains a carbon-halogen bond (C-Cl).[10] Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to ensure complete destruction and to manage the resulting acidic gases.[11] Mixing them with non-halogenated waste complicates and increases the cost of disposal.[12]
Step 2: Container Selection and Labeling
Proper containment is critical to prevent leaks and ensure clear communication of the hazard.
-
Action:
-
Select a container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE). The original container is often a suitable choice if it is in good condition.[13]
-
The container must have a secure, screw-top lid to prevent spills and vapor release.[13]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[14][15]
-
On the label, clearly write the full chemical name: "this compound" and any other components of the waste stream. Avoid using abbreviations or chemical formulas.[16]
-
-
Rationale: Federal and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), mandate proper labeling for hazardous waste.[14][17] This ensures that anyone handling the container is aware of its contents and the associated risks.
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated area within the laboratory.
-
Action:
-
Place the labeled, sealed container in a designated Satellite Accumulation Area (SAA).[13][14]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[18]
-
Ensure the container is kept closed at all times, except when adding waste.[13][16]
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[19]
-
-
Rationale: SAAs allow for the safe, temporary collection of hazardous waste in the laboratory.[13] Keeping containers closed minimizes the release of vapors and prevents spills. Secondary containment is a crucial safety measure to control accidental releases.[19]
Step 4: Final Disposal
The ultimate disposal of this chemical must be handled by a licensed professional service.
-
Action:
-
Do not attempt to treat or dispose of this chemical via standard laboratory drains or in the regular trash. This is strictly prohibited.[5][17]
-
The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[5][6]
-
-
Rationale: Incineration at high temperatures is necessary to break down the stable pyrazole ring and the carbon-chlorine bond. The scrubber is essential for neutralizing the hydrogen chloride gas produced during combustion, preventing its release into the atmosphere.[5][6] Licensed disposal companies are equipped to handle this process in compliance with all federal and state regulations.
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items like gloves, weigh boats, and wipes that are contaminated with this compound must be placed in the same "Halogenated Organic Solids" waste container.
-
Empty Containers:
-
A container is not considered "empty" by the EPA if it holds any significant residue.
-
For containers that held this chemical, the first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[19]
-
After thorough rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[19]
-
Emergency Procedures for Spills and Exposures
Accidents can happen, and preparedness is key.
-
Spill Response:
-
Evacuate non-essential personnel from the immediate area.[5]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Avoid creating dust.[1][5]
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[5][6]
-
Clean the spill area with soap and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Consult a physician.[5][6]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5][6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][6]
-
In all cases of exposure, have the Safety Data Sheet (SDS) for the chemical available for medical personnel.[5]
-
Visual Workflow and Decision Guide
To aid in the decision-making process for disposal, the following diagram outlines the key steps and considerations.
Caption: Decision workflow for proper disposal.
Conclusion: A Culture of Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to scientific integrity, safety, and environmental stewardship. By adhering to these guidelines, we ensure that our innovative work in the laboratory does not come at the cost of safety or environmental health. Always consult your institution's specific waste management plan and the chemical's Safety Data Sheet before handling and disposal.
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A Senior Application Scientist's Guide to Handling 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid: Core Safety Directives and PPE Protocols
Abstract: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 137343-52-3). Moving beyond a simple checklist, this document details the causality behind procedural choices and establishes self-validating protocols for personal protective equipment (PPE) selection, use, and disposal. Our objective is to build a foundation of trust and safety by empowering laboratory personnel with in-depth, actionable knowledge that protects both the individual and the integrity of their research.
Hazard Assessment: The Rationale for Caution
This compound is a solid powder classified as an irritant. The primary hazards, as identified in its Safety Data Sheet (SDS), are:
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Skin Irritation: Direct contact can cause skin irritation.[2][3]
-
Serious Eye Irritation: Contact with eyes can cause significant irritation.[2][3]
-
Potential for Harm if Swallowed. [3]
Crucially, the SDS for this compound notes, "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated."[1] This statement is the cornerstone of our safety philosophy. When dealing with a compound with an incomplete toxicological profile, we must elevate our safety posture and operate under the assumption that unknown hazards may exist. Therefore, the selection of PPE is not merely to prevent known irritation but to provide a robust barrier against all potential routes of exposure: inhalation, dermal absorption, and ingestion.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Its effectiveness depends entirely on the preceding layers of safety controls.
-
Engineering Controls (Highest Priority): These are modifications to the workspace that isolate personnel from the hazard.
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood.[2] This is non-negotiable as it directly addresses the inhalation hazard.[4]
-
Ventilated Balance Enclosure: For weighing operations, a ventilated enclosure (powder hood) is highly recommended to contain fine dust particles that can easily become airborne.
-
Safety Showers & Eyewash Stations: These must be readily accessible and tested regularly.[5]
-
-
Administrative Controls: These are the procedures and policies that dictate safe work practices.
-
Designated Areas: All work with this compound should be restricted to a clearly marked, designated area within the laboratory.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this specific chemical must be available to all personnel.
-
Training: No individual should handle this compound without documented training on its specific hazards and the associated safety protocols.
-
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection of PPE must be tailored to the specific task being performed. The following protocols represent the minimum requirements.
Eye and Face Protection: Preventing Ocular Exposure
Due to the serious eye irritation hazard, protection must go beyond standard safety glasses.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 (USA) or EN 166 (Europe) standards are mandatory.[6][7][8] Goggles provide a complete seal around the eyes, protecting against airborne dust and accidental splashes, which standard safety glasses with side shields do not.[8]
-
Enhanced Protection: When handling larger quantities (>25g) or during procedures with a higher risk of splashing (e.g., rapid dissolution, heating), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from contact.
Skin and Body Protection: An Impermeable Barrier
-
Gloves: Proper glove selection and technique are critical.
-
Material: Use powder-free nitrile gloves. Nitrile provides good resistance to a range of chemicals, including acids and bases, and minimizes the risk of allergic reactions associated with latex.[4][9] Always consult a manufacturer's glove compatibility chart for specific solvents used in your process.
-
Technique: Double-gloving is recommended for all handling procedures. The inner glove is tucked under the cuff of the lab coat, and the outer glove goes over the cuff. This prevents any skin exposure at the wrist.
-
Integrity and Replacement: Inspect gloves for holes or tears before each use.[1] Change gloves immediately if contamination is suspected or at least every 60 minutes during continuous use. Dispose of contaminated gloves as hazardous waste.[1]
-
-
Laboratory Coat/Gown:
-
A clean, long-sleeved laboratory coat with knit cuffs is required. It must be fully buttoned to provide a complete barrier.
-
For procedures involving larger quantities or significant splash potential, a disposable, low-permeability gown is recommended over a standard cotton lab coat.
-
Respiratory Protection: Controlling the Inhalation Risk
Given that the compound is a respiratory irritant and a fine powder, respiratory protection is essential, particularly when handling the solid form.[1]
-
Weighing and Transfer of Solids: A NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.
-
Higher-Level Protection: For large-scale transfers or spill cleanup operations, a higher level of protection, such as an air-purifying respirator with combination OV/AG/P99 (US) or ABEK-P2 (EU) cartridges, should be considered.[1]
-
Mandatory Program: The use of any respirator, including N95 masks, requires adherence to a comprehensive respiratory protection program as mandated by OSHA (29 CFR 1910.134), which includes medical evaluation, fit-testing, and annual training.[10][11][12]
Operational Plans and Step-by-Step Guidance
Protocol: Weighing the Solid Compound
-
Preparation: Don all required PPE (double nitrile gloves, lab coat, chemical splash goggles, N95 respirator).
-
Location: Perform all weighing activities within a ventilated balance enclosure or a chemical fume hood.
-
Execution: Use anti-static weigh paper or a weigh boat. Open the main container slowly to avoid creating a plume of dust. Use a spatula to carefully transfer the desired amount.
-
Cleanup: Once complete, securely close the primary container. Gently fold the weigh paper and place it directly into the reaction vessel. Dispose of any contaminated materials (e.g., outer gloves) in a designated hazardous waste container.
Protocol: Decontamination and Disposal
-
Self-Decontamination (Doffing PPE): Remove PPE in the correct order to prevent cross-contamination. First, remove the outer pair of gloves. Second, remove your lab coat or gown. Third, remove your face shield and goggles. Fourth, remove your respirator. Finally, remove the inner pair of gloves. Always wash hands thoroughly with soap and water after removing all PPE.[13]
-
Waste Disposal: All materials contaminated with this compound, including gloves, weigh papers, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.[2] These items should be collected in a clearly labeled, sealed container. The compound itself should be disposed of through a licensed professional waste disposal service, likely via incineration in a properly equipped facility.[1] Do not discharge any waste down the drain or into general trash.[1] All disposal must comply with federal, state, and local regulations, such as those under the Resource Conservation and Recovery Act (RCRA) in the United States.[14][15]
Summary and Visual Aids
Table 1: PPE Requirements by Laboratory Task
| Task | Engineering Control (Minimum) | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport in Lab | General Laboratory Ventilation | Safety Glasses (minimum) | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing/Transfer of Solid | Ventilated Enclosure or Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | N95 Respirator (Required) |
| Dissolving/Reaction Setup | Chemical Fume Hood | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Recommended (N95) |
| Handling >25g or Splash Risk | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown | N95 Respirator (Required) |
| Small Spill Cleanup (<5g) | Chemical Fume Hood | Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown | APR with Cartridges |
Diagram 1: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling the target compound.
References
-
Occupational Safety and Health Administration. (n.d.). Respiratory protection. (29 CFR 1910.134). U.S. Department of Labor. Retrieved from [Link]
-
Emergency Disaster Systems. (2023, December 26). What is OSHA Respiratory Protection Standard 29 CFR 1910.134. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Eye and face protection. (1910.133). U.S. Department of Labor. Retrieved from [Link]
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Creative Safety Supply. (n.d.). OSHA Respiratory Protection Standard (29 CFR 1910.134). Retrieved from [Link]
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Compliance Training Partners. (n.d.). 1910.133 - Eye and face protection. Retrieved from [Link]
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CustomsMobile. (n.d.). 29 CFR 1910.133 - Eye and face protection. Retrieved from [Link]
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Workplace Material Handling & Safety. (2022, August 30). OSHA Standard 29 CFR 1910.134: Respiratory Protection. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Appendix A 29 CFR 1910.134 Respiratory Protection. U.S. Department of Labor. Retrieved from [Link]
-
Compliance Training Online. (n.d.). A Workplace Guide to OSHA Eye Protection. Retrieved from [Link]
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GovInfo. (n.d.). Occupational Safety and Health Admin., Labor § 1910.133. U.S. Government Publishing Office. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
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BenchSci. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Retrieved from [Link]
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Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations. Retrieved from [Link]
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Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]
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Capot Chemical. (2025, December 23). MSDS of 3-chloro-1-methyl-1H-pyrazole-4-carboxylicacid. Retrieved from [Link]
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Illinois Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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MCR Safety. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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amsafe ppe. (n.d.). Your Guide to Picking the Right Chemical Resistant Gloves. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
